molecular formula C5H8O3 B3022804 Methyl 3-methoxyacrylate CAS No. 34846-90-7

Methyl 3-methoxyacrylate

Cat. No.: B3022804
CAS No.: 34846-90-7
M. Wt: 116.11 g/mol
InChI Key: AUTCCPQKLPMHDN-ONEGZZNKSA-N
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Description

Methyl 3-methoxyacrylate is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTCCPQKLPMHDN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863617
Record name (E)-3-Methoxyacrylic acid methyl ester
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-17-0, 34846-90-7
Record name 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl trans-3-methoxy acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methoxyacrylic acid methyl ester
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Record name Methyl-3-methoxyacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-Methoxyacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRANS-3-METHOXYACRYLATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate, a versatile organic compound, serves as a crucial building block in a multitude of synthetic applications. Its unique chemical structure, featuring both an acrylate and an enol ether functional group, makes it a valuable precursor in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a mild, fruity odor. It is soluble in many organic solvents but sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2][3]
Appearance Colorless to light yellow liquid[4][5]
Melting Point 3-4 °C[4][6]
Boiling Point 169 °C @ 760 mmHg; 56 °C @ 18 mmHg[7][8]
Density 1.08 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.451[8]
Flash Point 65 °C (149 °F)[7]
Vapor Pressure 3.05 mmHg at 25°C[4]
Solubility Soluble in most organic solvents (e.g., methanol, THF, dichloromethane, toluene, acetone, DMSO, DMF); Sparingly soluble in water.[1][9]
Table 2: Spectroscopic Data
SpectroscopyDataSource(s)
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[9]
¹³C NMR (CDCl₃, 75.5 MHz) δ (ppm): 167.5, 162.7, 95.2, 56.8, 50.5[9]
**Infrared (IR, CH₂Cl₂) **ν (cm⁻¹): 2956, 2852, 1717 (C=O), 1629 (C=C), 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102, 961, 918, 828, 747[9]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and economic considerations. Below are summaries of common synthetic approaches.

Synthesis from Methyl Propiolate

One common laboratory-scale synthesis involves the Michael addition of methanol to methyl propiolate, often catalyzed by a base such as N-methylmorpholine.

Experimental Protocol:

  • To a solution of methyl propiolate in methanol, a catalytic amount of N-methylmorpholine is added at room temperature.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the solvent and catalyst are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis from 3,3-Dimethoxypropionate

Another industrially relevant method is the catalytic elimination of methanol from methyl 3,3-dimethoxypropionate under acidic conditions.

Experimental Protocol:

  • Methyl 3,3-dimethoxypropionate is mixed with an acid catalyst, such as p-toluenesulfonic acid.[10]

  • The mixture is heated to a high temperature (e.g., 160-190 °C) to induce the elimination of methanol.[10][11]

  • The progress of the cracking reaction is monitored over several hours.

  • The resulting this compound is isolated and purified by vacuum distillation.[10][11]

Generalized Synthetic Workflow

The synthesis of heterocyclic compounds using this compound often follows a generalized workflow, as depicted in the diagram below. This involves the reaction of this compound with a suitable binucleophile, leading to a cyclization reaction to form the desired heterocyclic ring system.

G MMA This compound Reaction_Vessel Reaction Vessel MMA->Reaction_Vessel Binucleophile Binucleophile (e.g., amidine, hydrazine, hydroxylamine) Binucleophile->Reaction_Vessel Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction_Vessel Heating Heating / Reflux Reaction_Vessel->Heating Intermediate Intermediate Adduct Heating->Intermediate Reaction Cyclization Cyclization/ Condensation Product Heterocyclic Product (e.g., Pyrimidine, Pyrazole, Isoxazole) Cyclization->Product Intermediate->Cyclization Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

A generalized workflow for the synthesis of heterocyclic compounds from this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor.[9] This property is extensively utilized in organic synthesis, particularly for the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

Synthesis of Heterocycles

This compound is a key intermediate in the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles. These ring systems form the core of numerous drugs with a wide range of biological activities.

The β-Methoxyacrylate Pharmacophore and Mechanism of Action

The β-methoxyacrylate moiety is a well-established pharmacophore, most notably in the strobilurin class of fungicides.[12] Although this compound itself is a precursor, its core structure is responsible for the biological activity of these compounds. Strobilurins act by inhibiting mitochondrial respiration.[12] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking the transfer of electrons and inhibiting the production of ATP, which is essential for cellular energy.[13][14] This ultimately leads to the cessation of fungal growth and cell death.[12]

G cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- No_ATP No ATP Production ComplexIII->No_ATP ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Energy Production Matrix Mitochondrial Matrix IMS Intermembrane Space Strobilurin β-Methoxyacrylate Fungicide (Strobilurin) Strobilurin->Inhibition Inhibition->ComplexIII

References

An In-depth Technical Guide to Methyl 3-methoxyacrylate (CAS: 34846-90-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate, with the CAS number 34846-90-7, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its structure, featuring both an electron-poor enol ether and a Michael acceptor, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on practical information for laboratory and developmental use.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 34846-90-7
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [3]
Appearance Clear, colorless liquid[4][5]
Boiling Point 56 °C at 18 mmHg[6]
Density 1.08 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.451[4]
Flash Point 65 °C[5]
Solubility Soluble in most organic solvents (e.g., THF, dichloromethane, toluene, methanol, ethanol)[6]
Table 2: Spectroscopic Data
SpectroscopyDataReference
¹H NMR (300 MHz, CDCl₃) δ 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[6]
¹³C NMR (75.5 MHz, CDCl₃) δ 167.5, 162.7, 95.2, 56.8, 50.5[6]
Infrared (IR) Key peaks at 2956, 2852, 1717 (C=O), 1629 (C=C) cm⁻¹[6]

Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed experimental protocols for two common methods.

Synthesis via Elimination from Methyl 3,3-dimethoxypropionate

This method involves the acid-catalyzed elimination of methanol from methyl 3,3-dimethoxypropionate.

Experimental Protocol:

  • To a round-bottom flask equipped with a thermometer, magnetic stirrer, and distillation apparatus, add methyl 3,3-dimethoxypropionate (e.g., 28.19 g) and p-toluenesulfonic acid (e.g., 39.32 g).

  • Slowly heat the reaction mixture to 160 °C and maintain this temperature for approximately 7.5 hours.

  • During the reaction, methanol is formed as a byproduct and can be removed by distillation (at approximately 70°C).

  • After the reaction is complete, allow the mixture to cool slightly.

  • Purify the product by vacuum distillation (-0.09 MPa), collecting the fraction at 165-172 °C to yield this compound as a colorless oily liquid.[7]

One-Pot Synthesis from Methyl 3-methoxy-3-propoxypropionate and Methanol

This procedure outlines a one-pot synthesis followed by a scission reaction.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 3-methoxy-3-propoxy-methyl propionate (35.2 g, 200 mmol), methanol (190 g), and p-toluenesulfonic acid (1.9 g).

  • Heat the mixture to reflux and maintain for 24 hours.

  • After the reaction period, remove the methanol under reduced pressure.

  • Heat the residue to 160 °C under a nitrogen atmosphere for 5 hours to induce a scission reaction.

  • The crude product is then purified by vacuum distillation to afford this compound.[1]

Chemical Reactivity and Applications

This compound is a key building block for several important pharmaceutical and agrochemical compounds due to its reactive nature.

Role in the Synthesis of Ceftibuten

This compound is a precursor in the synthesis of the cephalosporin antibiotic, Ceftibuten.[1] While detailed, continuous protocols are often proprietary, the initial steps involve the reaction of this compound to form a more complex side chain which is later attached to the cephalosporin core.

Intermediate for the Pesticide Flonicamid

Similarly, this compound serves as an important intermediate in the production of the insecticide flonicamid.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis of this compound and its logical relationship to key products.

Synthesis_Workflow_Elimination A Methyl 3,3-dimethoxypropionate D This compound A->D Elimination B p-toluenesulfonic acid (catalyst) B->D C Heat (160°C) C->D E Methanol (byproduct) D->E releases

Synthesis of this compound via Elimination.

Synthesis_Workflow_OnePot cluster_step1 Step 1: Reaction cluster_step2 Step 2: Scission A Methyl 3-methoxy-3-propoxypropionate D Intermediate A->D B Methanol B->D C p-toluenesulfonic acid C->D E Heat (160°C) D->E Residue F This compound E->F

One-Pot Synthesis Workflow for this compound.

Logical_Relationship A This compound (CAS: 34846-90-7) B Pharmaceutical Intermediate A->B C Agrochemical Intermediate A->C D Ceftibuten B->D leads to E Flonicamid C->E leads to

Role of this compound as an Intermediate.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation. It may also cause an allergic skin reaction.[5]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

  • Keep containers tightly closed.

  • It is recommended to store refrigerated (below 4°C/39°F).[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

This technical guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always refer to the most current Safety Data Sheet (SDS) for complete safety information.

References

Synthesis of Methyl 3-Methoxyacrylate from Methyl Acrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate is a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and polymers. Its production from readily available methyl acrylate is a topic of significant interest in industrial and academic research. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from methyl acrylate, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as methyl (E)-3-methoxypropenoate, is a key building block in organic chemistry. Its bifunctional nature, possessing both an α,β-unsaturated ester and an enol ether moiety, allows for a wide range of chemical transformations. This versatility has led to its use in the synthesis of complex molecules, including strobilurin-type fungicides and various pharmaceutical active ingredients. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application. This guide details the prominent methods for its synthesis starting from methyl acrylate, a commodity chemical, providing a foundation for process optimization and development.

Synthetic Routes from Methyl Acrylate

The conversion of methyl acrylate to this compound is not a direct transformation and typically proceeds through an intermediate, methyl 3,3-dimethoxypropionate. This intermediate is then subjected to a cracking reaction to eliminate one equivalent of methanol, yielding the desired product. The primary variations in the synthetic approach lie in the method of preparing methyl 3,3-dimethoxypropionate from methyl acrylate.

Two-Step Synthesis via Oxidative Carbonylation and Cracking

This pathway involves the initial formation of methyl 3,3-dimethoxypropionate from methyl acrylate and methanol, followed by an acid-catalyzed elimination of methanol.

Experimental Protocol:

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate [1]

  • Into a high-pressure reactor, add methyl acrylate (560 g), methanol (716 g), cobalt oxide (2.24 g), and indium oxide (8.96 g).

  • With sufficient stirring, maintain the reaction solution temperature at 50°C.

  • Charge the reactor with nitrogen and oxygen, controlling the partial pressure of each at 0.4 MPa to initiate the reaction.

  • Continue the reaction for 16 hours. The reaction is considered complete when the content of methyl acrylate in the reaction solution decreases to 3%.

  • After the reaction, recover the catalyst by filtration.

  • Add petroleum ether to the filtrate, stir to homogenize, and allow the layers to separate.

  • The upper layer is the petroleum ether layer containing the product. Recover the petroleum ether by distillation at atmospheric pressure to obtain the intermediate, methyl 3,3-dimethoxypropionate (703 g).

  • The lower aqueous phase contains unreacted methanol and methyl acrylate, which can be recovered.

Step 2: Cracking of Methyl 3,3-dimethoxypropionate [1]

  • Transfer the obtained methyl 3,3-dimethoxypropionate to a cracking kettle.

  • Slowly add concentrated sulfuric acid (17.6 g).

  • Raise the temperature to 190°C and maintain for 20 hours for the cracking reaction to proceed.

  • Collect all the cracking products to obtain crude this compound (430 g).

  • Purify the crude product by vacuum distillation to yield the final product (478 g).

Synthesis_Workflow_Oxidative_Carbonylation

Synthesis via Intermediate Acetal Formation and Subsequent Cracking

This is a widely cited method that involves the formation of methyl 3,3-dimethoxypropionate from other precursors, which is then cracked to yield the final product. While the starting material is not directly methyl acrylate in all cited examples, the core intermediate and the final cracking step are relevant.

Experimental Protocol (Example using Diketene): [2]

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate from Diketene

  • Dissolve diketene (25.00 g) in methanol (50 mL).

  • Add anhydrous sodium carbonate (45.49 g) at room temperature.

  • Slowly add trimethyl orthoformate (70.64 g) dropwise.

  • Maintain the reaction at 25°C for 60 minutes.

  • After the reaction, perform reduced pressure distillation (-0.095 MPa, 65°C) to obtain colorless oily liquid methyl 3,3-dimethoxypropionate.

Step 2: Cracking of Methyl 3,3-dimethoxypropionate

  • Add the obtained methyl 3,3-dimethoxypropionate (25.19 g) and p-toluenesulfonic acid (35.32 g) into a round-bottom flask equipped with a thermometer and a condenser.

  • Slowly raise the temperature to 160°C and react for 7.5 hours.

  • After the reaction, distill at 65°C to remove the by-product methanol.

  • Then, perform vacuum distillation (-0.095 MPa) and collect the fraction at 165-172°C to obtain 20.1 g of colorless oily liquid this compound.

Reaction_Mechanism_Cracking reactant Methyl 3,3-dimethoxypropionate (CH3O)2CHCH2COOCH3 protonation Protonation of a methoxy group reactant->protonation H+ (from acid catalyst) intermediate1 Protonated Intermediate protonation->intermediate1 elimination Elimination of Methanol (CH3OH) intermediate1->elimination carbocation Carbocation Intermediate elimination->carbocation deprotonation Deprotonation carbocation->deprotonation product This compound CH3OCH=CHCOOCH3 deprotonation->product

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols for the synthesis of this compound.

Starting Material(s)IntermediateCracking CatalystReaction Conditions (Cracking)YieldPurityReference
Methyl Acrylate, MethanolMethyl 3,3-dimethoxypropionateConc. H₂SO₄190°C, 20 h82.4% (overall)95.8%[1]
Diketene, Trimethyl OrthoformateMethyl 3,3-dimethoxypropionatep-Toluenesulfonic acid160°C, 7.5 h87%Not specified[2]
Diketene, Trimethyl OrthoformateMethyl 3,3-dimethoxypropionatep-Toluenesulfonic acid160°C, 7.5 h91%Not specified[2]
3-methoxy-3-ethoxypropanoate, MethanolNot applicable (one-pot)Sodium pyrosulfate160°C, 5 h (scission)73.10%95%[3]
3-methoxy-3-propoxypropanoate, MethanolNot applicable (one-pot)p-Toluenesulfonic acid160°C, 5 h (scission)74.4%97%[4]
3-methoxy-3-butoxypropanoate, MethanolNot applicable (one-pot)Sodium pyrosulfate180°C, 5 h (scission)76.1%97%[4]

Alternative Synthetic Routes

While the focus of this guide is on the synthesis from methyl acrylate, it is pertinent to mention other established methods for preparing this compound for a comprehensive understanding.

  • Addition of Methanol to Methyl Propiolate: This method involves the 1,4-addition of methanol to methyl propiolate, often catalyzed by a base such as N-methylmorpholine.[5] While effective, the higher cost of methyl propiolate can be a limiting factor for large-scale synthesis.[3]

  • From 3-methoxy-3-alkoxypropionates: A "one-pot" process where methyl 3-methoxy-3-alkoxypropionates (where the alkoxy group can be ethoxy, propoxy, or butoxy) are reacted with methanol in the presence of a catalyst like potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid, followed by a scission reaction to yield the final product.[3][4]

Conclusion

The synthesis of this compound from methyl acrylate is a multi-step process that primarily proceeds through the formation and subsequent cracking of methyl 3,3-dimethoxypropionate. The oxidative carbonylation route offers a direct pathway from methyl acrylate, with reported high yields and purity. Alternative methods, while not starting directly from methyl acrylate, provide valuable insights into the crucial cracking step and the synthesis of the key intermediate. The choice of a specific synthetic route will depend on factors such as raw material cost and availability, desired scale of production, and process safety considerations. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to select and optimize the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to Methyl 3-Methoxyacrylate: Structural Formula, Isomerism, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a case of geometric isomerism that is critical to understanding its reactivity and for the optimization of synthetic pathways. This technical guide provides a comprehensive overview of the structural formula, the distinct properties of its (E) and (Z) isomers, and detailed experimental protocols. All quantitative data are presented in tabular format for ease of comparison, and key molecular structures and synthetic workflows are visualized using Graphviz diagrams.

Introduction

This compound (C₅H₈O₃) is an α,β-unsaturated ester that serves as a versatile building block in organic synthesis. Its utility is underscored by the presence of multiple reactive sites: a nucleophilic methoxy group, an electrophilic β-carbon, and an ester functionality. The molecule's planar nature around the carbon-carbon double bond gives rise to two geometric isomers: (E)-methyl 3-methoxyacrylate and (Z)-methyl 3-methoxyacrylate. The spatial arrangement of the substituents in these isomers significantly influences their physical, chemical, and spectroscopic properties, which in turn can affect their reactivity and the stereochemistry of downstream products.

Structural Formula and Isomerism

The structural formula of this compound is characterized by a methyl acrylate backbone with a methoxy group attached to the β-carbon. The presence of the C=C double bond restricts free rotation, leading to two distinct geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

  • (E)-methyl 3-methoxyacrylate: The higher priority groups (the methoxy group and the ester group) are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.

  • (Z)-methyl 3-methoxyacrylate: The higher priority groups are on the same side of the double bond.

isomers cluster_E (E)-methyl 3-methoxyacrylate cluster_Z (Z)-methyl 3-methoxyacrylate E_isomer E_isomer Z_isomer Z_isomer

Figure 1: Structural formulas of (E)- and (Z)-methyl 3-methoxyacrylate.

Physicochemical and Spectroscopic Properties

The commercially available form of this compound is predominantly the (E)-isomer.[1] Detailed experimental data for the pure (Z)-isomer is less common in the literature. The following tables summarize the known properties of the (E)-isomer and inferred or expected properties of the (Z)-isomer based on spectroscopic trends observed in related α,β-unsaturated esters.[2]

Physicochemical Properties
Property(E)-methyl 3-methoxyacrylate(Z)-methyl 3-methoxyacrylate (Inferred)
Molecular Formula C₅H₈O₃C₅H₈O₃
Molecular Weight 116.12 g/mol [1]116.12 g/mol
CAS Number 5788-17-0[1]66645-31-8
Appearance Colorless liquid[3]Colorless liquid
Boiling Point 169 °C @ 760 mmHg; 56 °C @ 18 mmHg[1][3]Likely similar to the (E)-isomer
Density 1.08 g/mL at 25 °C[1]Likely similar to the (E)-isomer
Refractive Index (n²⁰/D) 1.451[1]Likely similar to the (E)-isomer
Spectroscopic Data

The primary distinction between the (E) and (Z) isomers can be observed in their NMR spectra, particularly in the chemical shifts and coupling constants of the vinylic protons.

Spectrum(E)-methyl 3-methoxyacrylate(Z)-methyl 3-methoxyacrylate (Predicted)
¹H NMR (CDCl₃) δ 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[3]The vinylic proton cis to the ester group is expected to be deshielded, while the proton cis to the methoxy group would be more shielded compared to the (E)-isomer. The coupling constant (J) for the vinylic protons is expected to be smaller (typically 7-10 Hz for cis-coupling).
¹³C NMR (CDCl₃) δ 167.5, 162.7, 95.2, 56.8, 50.5[3]The chemical shifts of the vinylic carbons are expected to differ slightly from the (E)-isomer due to different steric and electronic environments.
Infrared (IR) ν (cm⁻¹): 2956, 2852, 1717 (C=O), 1629 (C=C)[3]The C=O and C=C stretching frequencies may show slight shifts compared to the (E)-isomer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the elimination of methanol from methyl 3,3-dimethoxypropionate.[4]

synthesis reagent1 Methyl 3,3-dimethoxypropionate product This compound (E/Z mixture) reagent1->product Heat (-CH₃OH) catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product

Figure 2: General synthesis workflow for this compound.

Methodology:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head.

  • Charging the Reactor: Methyl 3,3-dimethoxypropionate and a catalytic amount of a non-volatile acid (e.g., p-toluenesulfonic acid) are added to the flask.[4]

  • Reaction Conditions: The mixture is heated. The progress of the reaction can be monitored by the distillation of the methanol byproduct.

  • Work-up and Purification: After the reaction is complete, the crude product is cooled. The resulting mixture of (E)- and (Z)-methyl 3-methoxyacrylate can be purified by vacuum distillation.[4] The ratio of isomers formed may depend on the reaction conditions and catalyst used.

Separation of (E) and (Z) Isomers

The separation of geometric isomers can be challenging due to their similar physical properties. Chromatographic methods are often employed.

Methodology: Column Chromatography

  • Stationary Phase: Silica gel is typically used as the stationary phase.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is used as the eluent. The optimal solvent ratio needs to be determined empirically, for example, by thin-layer chromatography (TLC).

  • Separation: The crude mixture of isomers is loaded onto the silica gel column. The isomers will elute at different rates due to their different polarities and interactions with the stationary phase. Typically, the less polar isomer will elute first.

  • Analysis: Fractions are collected and analyzed by TLC or NMR to identify the pure isomers.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its electron-deficient double bond makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. These reactions are fundamental in constructing the carbon skeletons of many natural products and synthetic drugs. The stereochemistry of the starting acrylate can have a profound impact on the stereochemical outcome of these reactions, making the availability of pure isomers highly desirable for stereoselective synthesis.

Conclusion

This technical guide has provided a detailed overview of the structural and isomeric properties of this compound. The presented data highlights the key differences between the (E) and (Z) isomers, which are crucial for researchers and scientists in the field of organic synthesis and drug development. The provided experimental protocols offer a starting point for the synthesis and separation of these valuable building blocks. A thorough understanding of the properties of each isomer is essential for the rational design and efficient execution of synthetic strategies targeting complex molecules.

References

Spectroscopic Profile of Methyl 3-methoxyacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 3-methoxyacrylate (C₅H₈O₃, MW: 116.12 g/mol ), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below. These values are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 300 MHz instrument.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.56Doublet of Doublets (dd)12.6, 0.21H=CH-O
5.13Doublet (d)12.61H=CH-C=O
3.63Singlet (s)-3HO-CH₃ (ester)
3.62Singlet (s)-3HO-CH₃ (ether)

Table 2: ¹³C NMR Spectroscopic Data for this compound. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 75.5 MHz instrument.[1]

Chemical Shift (δ) ppmAssignment
167.5C=O (ester)
162.7=CH-O
95.2=CH-C=O
56.8O-CH₃ (ether)
50.5O-CH₃ (ester)
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound. The spectrum was obtained from a sample prepared in dichloromethane (CH₂Cl₂).[1]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2956, 2852C-H StretchAliphatic (CH₃)
1717C=O Stretchα,β-Unsaturated Ester
1629C=C StretchAlkene
1251 - 1102C-O StretchEster and Ether
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound. The data corresponds to the expected values for the molecular ion and key fragments under electron ionization (EI).

m/zIon
116[M]⁺ (Molecular Ion)
85[M - OCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[2][3] Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable IR-transparent solvent like dichloromethane.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is recorded first. The sample is then placed in the instrument's sample holder, and the sample spectrum is recorded. The instrument typically scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is generated by the instrument's software, which automatically ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is commonly used for the analysis of small, volatile molecules.

  • Chromatographic Separation (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation.

  • Ionization and Mass Analysis (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions, which provides structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Chemical Reactivity of the Acrylate Group in Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3][4] Its chemical reactivity is dominated by the electrophilic nature of the acrylate group, which is influenced by the electron-donating methoxy group at the β-position. This guide provides a comprehensive overview of the principal reactions of the acrylate moiety in this compound, including Michael additions, cycloaddition reactions, and polymerization. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to serve as a practical resource for chemists in research and development.

Core Principles of Reactivity

The reactivity of the acrylate group in this compound is governed by the polarization of the carbon-carbon double bond due to the electron-withdrawing methyl ester group and the electron-donating methoxy group. The ester group deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition (Michael addition) at the β-carbon. The α,β-unsaturated carbonyl system also makes the molecule an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds.[5] In the case of this compound, a nucleophile attacks the electrophilic β-carbon of the acrylate double bond.[1][6] A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.

Aza-Michael Addition (Addition of Amines)

The addition of primary and secondary amines to the acrylate group of this compound and related acrylates proceeds readily, often under mild conditions, to yield β-amino esters.[7][8] These products are valuable intermediates in the synthesis of β-amino acids and other biologically active molecules.

Quantitative Data for Aza-Michael Addition:

NucleophileMichael AcceptorConditionsTimeYield (%)Reference
BenzylamineMethyl crotonateMicrowave, Methanol, 150 °C, 110 psi3 h98[9]
BenzylamineMethyl methacrylateMicrowave, Methanol, 115-130 °C, 68 psi3 h97[9]
BenzylamineMethyl acrylateMicrowave, Methanol, 115 °C, 59 psi3 h50:50 (mono:di-adduct)[9]
BenzylamineMethyl acrylateMicrowave, Methanol, 65 °C3 min90:10 (mono:di-adduct)[9]
CyclohexylamineMethyl acrylateNeat, Room Temperature0.75 h94[8]

Experimental Protocol: Microwave-Assisted Aza-Michael Addition of Benzylamine to Methyl Methacrylate [9]

  • In a microwave reactor vial, combine benzylamine (0.10 g, 1 mmol), methyl methacrylate (0.10 g, 1 mmol), and methanol (3 mL).

  • Seal the vial and heat the reaction mixture under microwave irradiation first at 115 °C (68 psi) for 2 hours.

  • Increase the temperature to 130 °C and maintain for an additional 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate (8:2) mixture to afford (rac)-methyl 3-(benzylamino)-2-methylpropanoate.

Logical Relationship for Aza-Michael Addition

aza_michael_addition Amine Amine (Nucleophile) Adduct β-Amino Ester Adduct Amine->Adduct Nucleophilic Attack Acrylate This compound (Michael Acceptor) Acrylate->Adduct Electrophilic β-Carbon

Caption: Aza-Michael addition of an amine to this compound.

Cycloaddition Reactions

The electron-deficient double bond of the acrylate group makes this compound a versatile substrate in cycloaddition reactions, most notably the Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition)

As a dienophile, this compound can react with a conjugated diene to form a six-membered ring.[10] The regioselectivity of the Diels-Alder reaction is influenced by the electronic effects of the substituents on both the diene and the dienophile.[11][12][13][14] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[11]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of a Diene with an Acrylate [15]

  • To a solution of the diene in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at -78 °C, add a Lewis acid catalyst (e.g., AlCl₃).

  • Stir the mixture for a short period (e.g., 15 minutes).

  • Add this compound dropwise to the cooled solution.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Workflow for a Diels-Alder Reaction

diels_alder_workflow Start Start Mixing Mix Diene and Lewis Acid in Solvent Start->Mixing Cooling Cool to -78 °C Mixing->Cooling Addition Add Methyl 3-methoxyacrylate Cooling->Addition Reaction Stir at -78 °C Addition->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Extract Product Quenching->Extraction Purification Purify by Chromatography Extraction->Purification End End Product Purification->End

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

1,3-Dipolar Cycloaddition

This compound can act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.[6][16][17][18][19] These reactions are a powerful tool for the synthesis of a wide variety of heterocyclic compounds.[17][20]

Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azide with an α,β-Unsaturated Ester [6]

  • Dissolve the α,β-unsaturated ester (e.g., this compound) and the organic azide in a suitable solvent (e.g., toluene).

  • Add a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting triazole derivative by column chromatography.

Mechanism of 1,3-Dipolar Cycloaddition

dipolar_cycloaddition Reactants 1,3-Dipole + this compound TS Concerted Transition State Reactants->TS [3+2] Product Five-membered Heterocycle TS->Product

Caption: Concerted mechanism of a 1,3-dipolar cycloaddition reaction.

Polymerization

The acrylate double bond of this compound allows it to undergo polymerization, forming polyacrylate chains.[3] This can be achieved through various methods, including free-radical and anionic polymerization.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing acrylates. The reaction is initiated by a radical initiator, which adds to the double bond of the monomer, creating a new radical that propagates the polymer chain.

Quantitative Data for Free-Radical Polymerization of Methyl Methacrylate (as a proxy):

InitiatorMonomerTemperature (°C)Activation Energy (kJ/mol)Reference
Benzoyl PeroxideMethyl Methacrylate7068.65[21]

Experimental Protocol: Free-Radical Polymerization of an Acrylate Monomer [21][22]

  • Purify the this compound monomer to remove inhibitors.

  • Dissolve a radical initiator (e.g., benzoyl peroxide or AIBN) in the monomer.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The temperature will depend on the initiator used.

  • Maintain the temperature for a specified period to allow the polymerization to proceed.

  • After the desired time, cool the reaction and precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Filter, wash, and dry the polymer.

Free-Radical Polymerization Workflow

free_radical_polymerization Initiation Initiation (Radical Formation) Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Termination Termination (Chain Combination or Disproportionation) Propagation->Termination

Caption: The three main stages of free-radical polymerization.

Anionic Polymerization

Anionic polymerization of acrylates can produce polymers with well-defined molecular weights and low polydispersity.[23][24][25][26] This method involves the initiation of polymerization by a nucleophile, creating a propagating carbanion.

Experimental Protocol: Anionic Polymerization of Methyl Methacrylate (Adaptable for this compound) [24][25]

  • Thoroughly dry all glassware and solvents.

  • Under an inert atmosphere, dissolve the monomer in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add the anionic initiator (e.g., n-butyllithium) dropwise to the stirred solution.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by adding a proton source (e.g., methanol).

  • Precipitate the polymer in a non-solvent, filter, and dry.

Role in Biological Signaling Pathways

Extensive literature searches have not revealed any evidence of this compound being directly involved in biological signaling pathways. Its primary role in the life sciences is as a versatile chemical building block for the synthesis of more complex, biologically active molecules.[2]

Conclusion

The acrylate group in this compound imparts a rich and versatile chemical reactivity to the molecule. Its susceptibility to Michael additions with a variety of nucleophiles, its participation in cycloaddition reactions to form cyclic structures, and its ability to undergo polymerization make it an invaluable tool for synthetic chemists. Understanding the principles governing these reactions, as detailed in this guide, is crucial for the effective utilization of this compound in the development of new pharmaceuticals, advanced materials, and other valuable chemical entities.

References

Stability of Methyl 3-methoxyacrylate Under Normal Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Methyl 3-methoxyacrylate under normal conditions. The information is compiled from various safety data sheets and chemical supplier information to ensure a comprehensive overview for research, development, and handling purposes.

Core Data Summary

The following tables summarize the key physical and chemical properties, stability information, and recommended storage conditions for this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [2][3]
Appearance Clear, colorless liquid[1][4]
Odor Odorless to none reported[1][4]
Boiling Point 169 °C @ 760 mmHg[1][4]
56 °C @ 18 mmHg[3]
Melting/Freezing Point 3 - 4 °C[1][4]
Density 1.070 g/cm³[1][4]
1.08 g/mL at 25 °C[3]
Vapor Pressure 20 mmHg @ 65 °C[1]
3.05 mmHg @ 25 °C
Flash Point 65 °C / 149 °F[1][4]
Viscosity 1.68 cP @ 20 °C[1][4]
Refractive Index n20/D 1.451[3]
Solubility Soluble in most organic solvents.[5] Information on water solubility is not readily available.
Table 2: Stability Profile of this compound
ConditionStability Information
Normal Conditions Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][5]
Polymerization May polymerize.[1] Hazardous polymerization is not expected to occur under normal conditions.[4]
Conditions to Avoid High temperatures, ignition sources, open flames, and hot surfaces.[1][4] Incompatible products.[4]
Incompatible Materials Strong oxidizing agents.[1][4]
Hazardous Decomposition Carbon monoxide (CO) and Carbon dioxide (CO₂).[1][4]
Table 3: Recommended Storage and Handling
ParameterRecommendation
Storage Temperature Keep refrigerated. Store below 4°C/39°F or between 2-8°C.[1][3]
Container Store in a tightly closed container.[1] Polyethylene or polypropylene containers are suitable.[6]
Storage Area Store in a cool, dry, well-ventilated area.[1][6]
Handling Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[1]

Experimental Protocols

While specific, detailed experimental stability studies for this compound are not publicly available, a general approach to assessing its stability would involve the following methodologies.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound over time under specific storage conditions.

  • Method:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Store aliquots of the compound under various conditions (e.g., recommended refrigerated temperature, room temperature, elevated temperature).

    • At specified time points (e.g., 0, 1, 3, 6 months), dilute a sample from each storage condition to a working concentration.

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) and a UV detector set to an appropriate wavelength.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify potential decomposition products of this compound.

  • Method:

    • Subject a sample of this compound to stress conditions (e.g., heating, exposure to strong oxidizing agents).

    • Inject a vaporized sample of the stressed material into a GC-MS system.

    • Separate the components using a suitable capillary column.

    • Identify the separated components based on their mass spectra by comparison with spectral libraries.

Protocol 3: Visual Inspection
  • Objective: To observe any physical changes in the sample over time.

  • Method:

    • Visually inspect the stored samples at each time point for any changes in color, clarity, or for the formation of precipitates.

    • Document any observed changes.

Logical Relationships and Influencing Factors

The stability of this compound is influenced by several external factors. The following diagram illustrates these relationships.

Factors Affecting this compound Stability Temperature Temperature Polymerization Polymerization Temperature->Polymerization promotes IgnitionSources Ignition Sources Decomposition Decomposition IgnitionSources->Decomposition initiates IncompatibleMaterials Incompatible Materials (e.g., Strong Oxidizing Agents) IncompatibleMaterials->Decomposition catalyzes Stable This compound (Stable State) Stable->Polymerization Stable->Decomposition Polymer Polymer Polymerization->Polymer CO_CO2 Carbon Monoxide (CO) Carbon Dioxide (CO2) Decomposition->CO_CO2

Caption: Factors influencing the stability of this compound.

References

The Natural Occurrence of β-Methoxyacrylate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-methoxyacrylate (BMA) compounds are a class of natural products and their synthetic analogs that have garnered significant attention in the fields of agriculture and medicine due to their potent biological activities. The core β-methoxyacrylate toxophore is responsible for their primary mechanism of action: the inhibition of mitochondrial respiration. This in-depth technical guide explores the natural occurrence of these compounds, focusing on their sources, biosynthesis, and biological activities. It also provides detailed experimental methodologies and quantitative data to support further research and development in this area.

Natural Sources of β-Methoxyacrylate Compounds

Naturally occurring β-methoxyacrylate compounds are primarily produced by various species of fungi, particularly from the Basidiomycota phylum, and some myxobacteria. These compounds play a crucial role in the producing organism's defense mechanisms by inhibiting the growth of competing fungi.[1][2][3][4] The most well-characterized groups of natural β-methoxyacrylates are the strobilurins, oudemansins, and myxothiazols.

Strobilurins

The first strobilurins, strobilurin A and B, were isolated from the wood-rotting fungus Strobilurus tenacellus.[1][2] Strobilurin A, also known as mucidin, has also been found in other fungi such as Oudemansiella mucida and Bolinea lutea.[3] These compounds are biosynthesized from the amino acid L-phenylalanine.[4] In their natural environment, strobilurins are secreted to suppress the growth of other fungi, thereby reducing competition for nutrients.[4]

Oudemansins

Oudemansins are structurally related to strobilurins and were first isolated from the mycelial cultures of the basidiomycete fungus Oudemansiella mucida.[5][6] Oudemansin A is a notable member of this group.[6] Like strobilurins, they possess a β-methoxyacrylate moiety that is essential for their antifungal activity.

Myxothiazols

Myxothiazols are produced by myxobacteria, such as Myxococcus fulvus.[7][8][9] Myxothiazol A is a well-studied example that exhibits potent antifungal properties.[7] The production of myxothiazol can reach yields of approximately 20 mg/liter in Myxococcus fulvus, with optimized strains potentially reaching 60 mg/liter.[10]

Quantitative Data on Natural β-Methoxyacrylate Compounds

The following table summarizes the available quantitative data on the natural occurrence and biological activity of key β-methoxyacrylate compounds.

Compound NameProducing Organism(s)Natural SourceTypical Yield/ConcentrationPrimary Biological ActivityIC50/MIC
Strobilurin A Strobilurus tenacellus, Oudemansiella mucida, Bolinea luteaFungal Mycelium, Fruiting BodiesData not readily available in reviewed literatureAntifungal (inhibits mitochondrial respiration)Not specified in reviewed literature
Oudemansin A Oudemansiella mucidaFungal MyceliumData not readily available in reviewed literatureAntifungal (inhibits mitochondrial respiration)Not specified in reviewed literature
Myxothiazol A Myxococcus fulvusBacterial Culture~20 mg/L (can be increased to 60 mg/L with strain improvement)[10]Antifungal (inhibits mitochondrial respiration)0.01 - 3 µg/mL against various yeasts and fungi[1]

Experimental Protocols

This section outlines detailed methodologies for the key experiments related to the study of naturally occurring β-methoxyacrylate compounds.

Cultivation of Producing Organisms

3.1.1. Fungal Culture (e.g., Strobilurus tenacellus, Oudemansiella mucida)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a sawdust-based medium supplemented with rice bran (20-30%) for solid cultures. For liquid cultures, use Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate the sterile media with a mycelial plug from a stock culture.

  • Incubation: Incubate the cultures at 25°C in the dark. For liquid cultures, use a rotary shaker.

  • Fruiting Body Formation (Oudemansiella mucida): For fruiting body production, incubate the fully colonized sawdust medium under sufficient illumination, at temperatures below 20°C, and with a relative humidity above 70%.[11]

3.1.2. Bacterial Culture (e.g., Myxococcus fulvus)

  • Media Preparation: Use a suitable nutrient-rich broth for myxobacterial growth.

  • Inoculation: Inoculate the sterile broth with a starter culture of Myxococcus fulvus.

  • Incubation: Incubate the culture with aeration and agitation at an appropriate temperature (typically 28-30°C).

Extraction and Purification of β-Methoxyacrylate Compounds
  • Biomass Harvesting: Separate the mycelium (for fungi) or bacterial cells from the culture broth by filtration or centrifugation.

  • Extraction:

    • Fungal Mycelium: Freeze-dry the mycelium and then grind it into a fine powder. Extract the powder with an organic solvent such as methanol or ethyl acetate.[12]

    • Culture Broth: Extract the filtered broth with an equal volume of an immiscible organic solvent like ethyl acetate.

  • Purification:

    • Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between a polar and a non-polar solvent to remove impurities.

    • Chromatography: Subject the partially purified extract to column chromatography using silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Characterization of β-Methoxyacrylate Compounds
  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure of the isolated compounds.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

  • Analytical Quantification (HPLC-MS):

    • Sample Preparation: Prepare standard solutions of the purified compounds and the samples to be analyzed.

    • Chromatographic Conditions: Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

    • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode for detection and quantification.[13]

Cytochrome bc1 Complex Inhibition Assay
  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) by differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, EDTA, and cytochrome c.

  • Enzyme Activity Measurement:

    • Add the isolated mitochondria or purified cytochrome bc1 complex to the assay buffer.

    • Initiate the reaction by adding a suitable substrate, such as decylubiquinol.

    • Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the β-methoxyacrylate compound.

    • Initiate the reaction and measure the enzyme activity as described above.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14][15]

Signaling Pathways

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of β-methoxyacrylate compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] They bind to the Quinone outside (Qo) site of cytochrome b, blocking the transfer of electrons from ubiquinol to cytochrome c1.[8] This inhibition disrupts the proton motive force across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately causing fungal cell death.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP generates BMA β-Methoxyacrylate Compounds BMA->Complex_III Inhibits at Qo site

Caption: Inhibition of the mitochondrial electron transport chain by β-methoxyacrylate compounds.

Alternative Signaling Pathway in Plants: Nitric Oxide Induction

In addition to their primary fungicidal activity, some strobilurins have been observed to elicit physiological effects in plants, such as the "greening effect" and enhanced stress tolerance.[16] One proposed mechanism for these effects involves the induction of nitric oxide (NO) signaling. Strobilurins can increase the activity of nitrate reductase, an enzyme that can produce NO.[16] Nitric oxide is a key signaling molecule in plants involved in various physiological processes, including growth, development, and defense responses.[17][18][19]

NO_Signaling_Pathway Strobilurin Strobilurin Nitrate_Reductase Nitrate Reductase (NR) Strobilurin->Nitrate_Reductase Increases activity NO Nitric Oxide (NO) Nitrate_Reductase->NO Produces Plant_Responses Plant Physiological Responses (e.g., Greening, Stress Tolerance) NO->Plant_Responses Mediates

Caption: Proposed mechanism of strobilurin-induced nitric oxide signaling in plants.

Experimental and Logical Workflows

Workflow for Natural Product Discovery of β-Methoxyacrylates

The discovery of novel β-methoxyacrylate compounds from natural sources typically follows a systematic workflow, from isolation to characterization and bioactivity testing.

Natural_Product_Discovery_Workflow Start Start: Selection of Microbial Strain Cultivation Cultivation and Fermentation Start->Cultivation Extraction Extraction of Secondary Metabolites Cultivation->Extraction Purification Chromatographic Purification (e.g., Column, HPLC) Extraction->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization Bioassay Bioactivity Screening (e.g., Cytochrome bc1 Inhibition) Characterization->Bioassay End End: Identification of Novel β-Methoxyacrylate Bioassay->End

Caption: General workflow for the discovery of β-methoxyacrylate compounds from microbial sources.

Conclusion

Naturally occurring β-methoxyacrylate compounds represent a valuable source of lead structures for the development of new fungicides and potentially other therapeutic agents. Their well-defined mechanism of action, coupled with the diversity of natural producers, offers a rich area for further scientific exploration. The experimental protocols and data presented in this guide provide a foundation for researchers to delve deeper into the fascinating world of these potent natural products. Continued research into their biosynthesis, ecological roles, and potential for synthetic modification will undoubtedly unlock new applications in agriculture and medicine.

References

Discovery and history of Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 3-methoxyacrylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that has found significant application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important compound. It includes a compilation of its physical and spectroscopic properties, detailed experimental protocols for its preparation, and a comparative analysis of the primary synthetic routes.

Discovery and Historical Context

While a singular, definitive publication marking the initial synthesis of this compound remains elusive in historical records, its emergence is situated within the broader advancements in polymer chemistry and the study of unsaturated esters during the mid-20th century.[1] The period saw extensive investigation into the synthesis and polymerization of acrylic acid derivatives. The development of industrial processes for related acrylate monomers in the first half of the 20th century laid the groundwork for the exploration of more complex and functionalized acrylates like this compound. Its utility as a building block in organic synthesis, particularly for heterocyclic compounds, has driven the development of numerous synthetic approaches in the subsequent decades.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 169 °C @ 760 mmHg; 56 °C @ 18 mmHg[2][3]
Melting Point 3-4 °C
Density 1.08 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.451[3]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃, 300 MHz)δ 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[2][4]
¹³C NMR (CDCl₃, 75.5 MHz)δ 167.5, 162.7, 95.2, 56.8, 50.5[2]
Infrared (IR) (CH₂Cl₂)2956, 2852, 1717 (C=O), 1629 (C=C), 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102 cm⁻¹[2]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning starting material cost, reaction conditions, and yield. The three primary methods are:

  • Addition of Methanol to Methyl Propiolate: A direct and atom-economical approach.

  • Elimination from Methyl 3,3-dimethoxypropionate: A common industrial method involving the cracking of an acetal.

  • Wacker-type Oxidation of Methyl Acrylate: A method that introduces the methoxy group and the double bond in a concerted fashion.

The following sections provide detailed experimental protocols for each of these key synthetic pathways.

Synthesis via Addition to Methyl Propiolate

This method relies on the nucleophilic addition of methanol to the alkyne of methyl propiolate.

  • Reaction: To a solution of methyl propiolate in methanol, a catalytic amount of a base, such as N-methylmorpholine, is added.[2]

  • Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then purified by vacuum distillation to afford this compound.

G Methyl Propiolate Methyl Propiolate Addition Reaction Addition Reaction Methyl Propiolate->Addition Reaction Methanol Methanol Methanol->Addition Reaction N-methylmorpholine (catalyst) N-methylmorpholine (catalyst) N-methylmorpholine (catalyst)->Addition Reaction This compound This compound Addition Reaction->this compound

Synthesis from Methyl Propiolate.
Synthesis via Elimination from Methyl 3,3-dimethoxypropionate

This widely used industrial method involves the acid-catalyzed elimination of methanol from Methyl 3,3-dimethoxypropionate.

  • Reaction: Methyl 3,3-dimethoxypropionate is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid.

  • Conditions: The reaction is typically carried out at elevated temperatures (e.g., 160 °C) to facilitate the elimination of methanol. The progress of the reaction can be monitored by observing the distillation of methanol.

  • Work-up and Purification: After the reaction is complete, the crude product is purified by vacuum distillation to yield this compound.

G Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Elimination Reaction (Cracking) Elimination Reaction (Cracking) Methyl 3,3-dimethoxypropionate->Elimination Reaction (Cracking) p-toluenesulfonic acid (catalyst) p-toluenesulfonic acid (catalyst) p-toluenesulfonic acid (catalyst)->Elimination Reaction (Cracking) This compound This compound Elimination Reaction (Cracking)->this compound Methanol (byproduct) Methanol (byproduct) Elimination Reaction (Cracking)->Methanol (byproduct)

Synthesis via Cracking of an Acetal.
Synthesis via Wacker-type Oxidation of Methyl Acrylate

This method involves the palladium-catalyzed oxidation of methyl acrylate in the presence of methanol.

  • Reaction: Methyl acrylate is reacted with methanol in the presence of a palladium catalyst, such as palladium(II) chloride, and a co-catalyst.

  • Conditions: The reaction conditions can vary, but typically involve moderate temperatures and pressures.

  • Work-up and Purification: The catalyst is typically removed by filtration, and the product is isolated and purified by distillation.

G Methyl Acrylate Methyl Acrylate Wacker-type Oxidation Wacker-type Oxidation Methyl Acrylate->Wacker-type Oxidation Methanol Methanol Methanol->Wacker-type Oxidation PdCl2 (catalyst) PdCl2 (catalyst) PdCl2 (catalyst)->Wacker-type Oxidation This compound This compound Wacker-type Oxidation->this compound

Synthesis via Wacker-type Oxidation.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Major Synthetic Routes
FeatureAddition to Methyl PropiolateElimination from AcetalWacker-type Oxidation
Starting Materials Methyl propiolate, MethanolMethyl 3,3-dimethoxypropionateMethyl acrylate, Methanol
Key Reagents Base catalystAcid catalystPalladium catalyst
Atom Economy HighModerate (loss of methanol)Moderate
Industrial Scalability Moderate (cost of propiolate)HighModerate (catalyst cost)
Key Advantages Direct, high atom economyReadily available starting materialDirect from simple acrylate
Key Disadvantages Expensive starting materialByproduct formationCatalyst cost and removal

Applications in Research and Industry

This compound serves as a crucial intermediate in the synthesis of a wide array of commercially important molecules.

  • Agrochemicals: It is a key building block for a class of fungicides known as strobilurins. The β-methoxyacrylate pharmacophore is essential for their mode of action, which involves the inhibition of mitochondrial respiration in fungi.[5]

  • Pharmaceuticals: The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds used in drug discovery and development.

  • Polymer Science: As a functionalized acrylate, it can be used as a monomer or co-monomer to impart specific properties, such as altered polarity and reactivity, to polymers.[1]

Conclusion

This compound, a compound with its roots in the mid-20th century exploration of polymer chemistry, has evolved into a cornerstone of modern organic synthesis. Its accessibility through multiple synthetic routes, coupled with its inherent reactivity, ensures its continued importance in the development of new agrochemicals, pharmaceuticals, and advanced materials. This guide has provided a detailed overview of its discovery, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for Methyl 3-methoxyacrylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 3-methoxyacrylate in organic synthesis. It includes information on its role as a versatile building block in various reactions, with a focus on its application in the synthesis of biologically active compounds.

Overview

This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophilic partner in conjugate additions and as a precursor for the formation of diverse heterocyclic systems.[1] Its chemical structure, featuring an electron-deficient double bond activated by both a methyl ester and a methoxy group, makes it a versatile substrate for a range of transformations.

Key Properties:

PropertyValueReference
CAS Number 34846-90-7[1]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 56 °C at 18 mmHg[2]
Density 1.08 g/mL at 25 °C[2]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are protocols for two common approaches.

From Methyl Propiolate

This method involves the 1,4-addition of methanol to methyl propiolate.[2]

Experimental Protocol:

A solution of methyl propiolate (1.0 eq) in methanol (5.0 eq) is treated with a catalytic amount of a suitable base (e.g., sodium methoxide, 0.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the base is neutralized with a mild acid (e.g., acetic acid). The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Reactant 1Reactant 2CatalystSolventTemperatureTimeYieldReference
Methyl PropiolateMethanolSodium MethoxideMethanolRoom Temp.2-4 h~71%[3][4]
From Methyl 3,3-dimethoxypropionate

This method involves the elimination of methanol from methyl 3,3-dimethoxypropionate, often catalyzed by an acid.[5]

Experimental Protocol:

Methyl 3,3-dimethoxypropionate (1.0 eq) is mixed with a catalytic amount of a non-volatile acid, such as p-toluenesulfonic acid (0.05 eq). The mixture is heated to 140-160 °C under a distillation setup. Methanol is distilled off as it is formed, driving the reaction to completion. The reaction progress can be monitored by observing the cessation of methanol distillation. After cooling, the crude product is purified by vacuum distillation.

ReactantCatalystTemperatureTimeYieldReference
Methyl 3,3-dimethoxypropionatep-Toluenesulfonic acid160 °C7.5 h87-91%[6]

Applications in Organic Synthesis

This compound serves as a key building block in a variety of organic reactions, including Michael additions, cycloadditions, and the synthesis of heterocyclic compounds.

Michael Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor for a variety of nucleophiles.

General Workflow for Michael Addition:

G Reagents This compound + Nucleophile Solvent_Base Solvent (e.g., THF, MeOH) + Base (optional) Reaction Reaction at specified temperature and time Solvent_Base->Reaction Mixing Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Michael Adduct Purification->Product

Figure 1: General workflow for a Michael addition reaction.

Experimental Protocol: Michael Addition of an Amine

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or THF (0.5 M), is added the amine nucleophile (1.1 eq). The reaction can be performed with or without a catalyst, depending on the nucleophilicity of the amine. For less reactive amines, a mild base like triethylamine can be added. The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

NucleophileSolventTemperatureTimeYieldReference
BenzylamineMethanol115-130 °C (Microwave)3 h97% (for methyl methacrylate)[7]
(S)-(-)-α-methylbenzylamineMethanol80 °C (Microwave)10 min95% (for methyl acrylate)[7]

Note: The provided data is for similar acrylates as specific data for this compound in this reaction was not available in the search results.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including pyrazoles and quinolines.

The reaction of this compound with hydrazine derivatives can lead to the formation of pyrazole rings, which are important scaffolds in medicinal chemistry.

Experimental Protocol:

A solution of this compound (1.0 eq) and a substituted hydrazine (1.0 eq) in a protic solvent like ethanol is heated to reflux. The reaction progress is monitored by TLC. After the starting materials are consumed, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield the corresponding pyrazole derivative.

Specific quantitative data for this reaction with this compound was not found in the provided search results. The protocol is a general procedure based on known reactions of β-ketoesters and their equivalents with hydrazines.

Quinolines, another important class of heterocyclic compounds, can be synthesized using this compound through reactions with anilines, often involving a cyclization step.

Logical Flow for Quinoline Synthesis:

G Start Aniline Derivative + This compound Addition Michael Addition Start->Addition Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts type) Addition->Cyclization Aromatization Oxidation/ Aromatization Cyclization->Aromatization Product Substituted Quinoline Aromatization->Product

Figure 2: Logical flow for the synthesis of quinolines.

Experimental Protocol:

A mixture of an aniline derivative (1.0 eq) and this compound (1.1 eq) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid or a Lewis acid) at elevated temperatures (100-150 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and quenched by pouring it into a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Detailed experimental protocols and specific yield data for the synthesis of quinolines directly from this compound and anilines were not available in the provided search results. The protocol is a general representation of such transformations.

Application in the Synthesis of Bioactive Molecules: Strobilurin Analogues

This compound is a key structural component of strobilurin fungicides. These compounds are potent inhibitors of mitochondrial respiration in fungi.[8][9]

Mechanism of Action of Strobilurin Fungicides

Strobilurins act by inhibiting the quinol outer (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5][10] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP and leading to fungal cell death.[8]

Signaling Pathway of Strobilurin Action:

G cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Produces Strobilurin Strobilurin Fungicide (derived from Methyl 3-methoxyacrylate) Strobilurin->Inhibition Inhibition->Complex_III Inhibits Qo site

Figure 3: Mechanism of action of strobilurin fungicides.

Synthesis of Strobilurin Analogues

The synthesis of strobilurin analogues often involves the coupling of a side chain to a core structure that contains the this compound pharmacophore.

Experimental Protocol: Synthesis of a Strobilurin Intermediate

A key step in the synthesis of many strobilurins is the formation of the β-methoxyacrylate moiety. A general protocol for the synthesis of a key intermediate is described below.

To a solution of a substituted phenylacetate (1.0 eq) in an appropriate solvent, a strong base such as sodium hydride is added at 0 °C. After stirring for 30 minutes, a formylating agent like methyl formate is added, and the reaction is stirred at room temperature. After completion, the reaction is quenched and worked up to give the corresponding α-formyl phenylacetate. This intermediate is then methylated using a methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield the this compound derivative.[11]

Phenylacetate DerivativeFormylating AgentMethylating AgentBaseOverall YieldReference
o-Tolylacetic acid methyl esterMethyl formateDimethyl sulfateNaH, K₂CO₃>85% (for a multi-step synthesis)[12]

This protocol outlines a general strategy, and specific conditions may vary depending on the substituents on the phenyl ring and the desired final product.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its reactivity as a Michael acceptor and its utility in the construction of heterocyclic systems make it a powerful tool for the synthesis of a wide range of organic molecules, including important agrochemicals like strobilurin fungicides. The protocols and data presented in this document provide a foundation for its application in research and development.

References

Application Notes and Protocols: Methyl 3-methoxyacrylate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring an electron-deficient alkene conjugated to an ester group, renders it an excellent Michael acceptor. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds through the conjugate addition of a wide range of nucleophiles. The resulting adducts are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions with nitrogen, carbon, and thiol nucleophiles.

Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
Boiling Point 169 °C at 760 mmHg; 56 °C at 18 mmHg[1]
Appearance Colorless liquid[1]
Solubility Soluble in most organic solvents (THF, CH₂Cl₂, toluene, Et₂O, MeCN, CHCl₃, DMSO, DMF, MeOH, EtOH)[1]
¹H NMR (300 MHz, CDCl₃) δ 7.56 (dd, J = 12.6, 0.2 Hz, 1H), 5.13 (d, J = 12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[1]
¹³C NMR (75.5 MHz, CDCl₃) δ 167.5, 162.7, 95.2, 56.8, 50.5[1]

Michael Addition Reactions with Nitrogen Nucleophiles

The aza-Michael addition of amines to this compound provides a direct route to β-amino esters, which are important precursors for β-amino acids and other biologically active compounds. The following protocols are adapted from studies on similar acrylates and are expected to be effective for this compound.[2]

General Reaction Scheme

Caption: Aza-Michael addition of an amine to this compound.

Quantitative Data for Aza-Michael Additions (Adapted from Methyl Acrylate Reactions)
EntryNucleophileConditionsTimeYield (%)Reference
1BenzylamineMicrowave, Methanol, 115 °C, 59 psi3 h50:50 (mono:bis adduct)[2]
2BenzylamineMicrowave, Methanol, 65 °C3 min90:10 (mono:bis adduct)[2]
3(S)-(-)-α-MethylbenzylamineMicrowave, Methanol, 80 °C, 18 psi10 min95[2]

Note: The reaction with benzylamine can lead to a double addition product. Shorter reaction times and lower temperatures favor the mono-adduct.

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

Materials:

  • This compound

  • Amine nucleophile (e.g., (S)-(-)-α-methylbenzylamine)

  • Anhydrous methanol

  • 10-mL glass microwave reaction vessel with a stir bar

  • CEM Discover microwave apparatus (or equivalent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure (adapted from[2]):

  • To the 10-mL microwave reaction vessel, add the amine (2 mmol), this compound (2 mmol), and anhydrous methanol (3 mL).

  • Seal the vessel with a cap and place it in the microwave cavity.

  • Program the microwave to heat the reaction mixture to 80 °C and maintain this temperature for 10 minutes (pressure will reach approximately 18 psi).

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1) to afford the pure β-amino ester.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Michael Addition Reactions with Carbon Nucleophiles

The addition of carbon nucleophiles, such as enolates from malonic esters or β-ketoesters, to this compound is a powerful method for C-C bond formation, leading to substituted glutarate derivatives and other complex structures.

General Reaction Scheme

Caption: Michael addition of a carbon nucleophile to this compound.

Quantitative Data for Carbon-Michael Additions (Adapted from Cyclopentenone Reactions)
EntryNucleophileCatalyst/BaseSolventTimeYield (%)Reference
1Diethyl malonateLiAlH(BINOL)₂THF2 h (reflux)Not specified[3]
Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure (general protocol):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 15-30 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 equivalent) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Michael Addition Reactions with Thiol Nucleophiles

The thio-Michael addition is a highly efficient "click" reaction that allows for the formation of β-thioethers. This reaction is often catalyzed by bases or nucleophiles like phosphines and proceeds rapidly under mild conditions.

General Reaction Scheme

Caption: Thio-Michael addition of a thiol to this compound.

Quantitative Data for Thio-Michael Additions (Adapted from Acrylate Reactions)
EntryThiolCatalystSolventTimeConversion (%)Reference
13-Mercaptopropyl­trimethoxysilaneDimethylphenylphosphine (DMPP)None (neat)< 5 min>99[1]
2Various thiolsPrimary and tertiary aminesVariousSeveral hoursHigh[4]
3Various thiolsTris-(2-carboxyethyl)phosphine (TCEP)Aqueous media (pH > 8)Not specifiedHigh[4]
Experimental Protocol: Phosphine-Catalyzed Thio-Michael Addition

Materials:

  • This compound

  • Thiol (e.g., 3-mercaptopropyltrimethoxysilane)

  • Dimethylphenylphosphine (DMPP) as a catalyst

  • Reaction vial with a magnetic stir bar

Procedure (adapted from[1]):

  • In a reaction vial equipped with a magnetic stir bar, add the thiol (1.0 equivalent) and this compound (1.0 equivalent).

  • Add a catalytic amount of dimethylphenylphosphine (DMPP) (e.g., 1-5 mol%) to the mixture at room temperature.

  • Stir the reaction mixture. The reaction is typically exothermic and proceeds rapidly, often to completion within minutes.

  • Monitor the reaction by ¹H NMR by observing the disappearance of the vinyl protons of the acrylate.

  • Given the high conversion and purity often achieved, the product may be used directly for subsequent steps without further purification. If necessary, any excess catalyst can be removed by distillation or chromatography.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add reactants and solvent to flask B 2. Add catalyst/base A->B C 3. Stir at specified temperature (e.g., RT, reflux, or microwave) B->C D 4. Monitor progress by TLC or NMR C->D E 5. Quench reaction D->E F 6. Aqueous extraction E->F G 7. Dry and concentrate organic layers F->G H 8. Column chromatography G->H I 9. Characterize pure product (NMR, MS, IR) H->I

Caption: General workflow for Michael addition reactions.

Conclusion

This compound serves as a highly effective Michael acceptor for a variety of nucleophiles, providing efficient synthetic routes to a diverse range of functionalized molecules. The protocols outlined in these application notes, adapted from established procedures for similar acrylates, offer robust starting points for researchers. Reaction conditions, particularly catalyst choice, solvent, and temperature, can be optimized to achieve high yields and selectivity for specific substrate combinations. The versatility of the Michael addition with this compound makes it a valuable tool in modern organic synthesis and drug development.

References

Polymerization of Methyl 3-Methoxyacrylate: Application Notes and Protocols for the Synthesis of Novel Acrylate Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate (M3MA) is an acrylic monomer with the potential for creating novel polymeric materials. Its unique structure, featuring a methoxy group at the 3-position, suggests that polymers derived from it—poly(this compound) or P(M3MA)—may exhibit distinct properties compared to more common polyacrylates like poly(methyl methacrylate) (PMMA). These properties could be advantageous in various applications, including the development of advanced materials and drug delivery systems.[1][2]

This document provides an overview of the potential polymerization of M3MA, including generalized experimental protocols. It also discusses the anticipated properties and characterization of P(M3MA), drawing parallels with well-understood acrylate polymers. Due to a notable lack of specific literature on the homopolymerization of M3MA, the protocols provided herein are based on established methods for similar acrylate monomers and should be considered as a starting point for research and development.

Monomer: this compound (M3MA)

M3MA is a colorless to light yellow liquid. Key properties of the monomer are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₈O₃[3]
Molecular Weight 116.11 g/mol [3]
Appearance Colorless to light yellow clear liquid
Purity >95.0% (GC)
Synonyms 3-Methoxyacrylic Acid Methyl Ester

Polymerization of this compound: Generalized Protocols

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for producing a variety of vinyl polymers.[4] It can be carried out using various techniques, including bulk, solution, and emulsion polymerization.

Generalized Protocol for Solution Free-Radical Polymerization of M3MA:

This protocol is based on general procedures for the polymerization of methyl methacrylate.[5][6]

Materials:

  • This compound (M3MA), inhibitor removed

  • Anhydrous, inhibitor-free solvent (e.g., toluene, ethyl acetate)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Nitrogen or Argon gas for inert atmosphere

  • Precipitating solvent (e.g., methanol, hexane)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Purification: Remove the polymerization inhibitor from M3MA by passing it through a column of activated basic alumina or by washing with an alkaline solution followed by distillation under reduced pressure.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add the desired amount of purified M3MA and anhydrous solvent. The monomer concentration can be varied to control the polymerization rate and molecular weight.

  • Initiator Addition: Add the radical initiator. The initiator concentration will influence the molecular weight of the resulting polymer; lower concentrations generally lead to higher molecular weights.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction mixture for a predetermined time (e.g., 2-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a stirred, large excess of a non-solvent (e.g., methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum to a constant weight.

Experimental Workflow for Free-Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Addition Add Monomer, Solvent, and Initiator Reaction_Setup->Reagent_Addition Degassing Degassing (Freeze-Pump-Thaw) Reagent_Addition->Degassing Polymerization Polymerization (Heating and Stirring) Degassing->Polymerization Termination Cooling and Precipitation Polymerization->Termination Purification Filtration and Washing Termination->Purification Drying Drying Under Vacuum Purification->Drying Characterization Characterization Drying->Characterization Final Polymer G cluster_prep Preparation (High Vacuum) cluster_reaction Polymerization cluster_workup Work-up Reagent_Purification Rigorous Purification of Monomer and Solvent Reaction_Setup Bake-Dried Glassware Under High Vacuum Reagent_Purification->Reaction_Setup Reagent_Addition Distill Solvent and Monomer into Flask Reaction_Setup->Reagent_Addition Initiation Cool to Low Temp (-78 °C) and Add Initiator Reagent_Addition->Initiation Propagation Polymerization at Low Temperature Initiation->Propagation Termination Quench with Methanol Propagation->Termination Isolation Precipitation and Filtration Termination->Isolation Drying Drying Under Vacuum Isolation->Drying Characterization Characterization Drying->Characterization Final Polymer G cluster_system Drug Delivery System cluster_cell Target Cell Nanoparticle P(M3MA) Nanoparticle + Encapsulated Drug Endocytosis Endocytosis Nanoparticle->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Escape/Degradation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

References

Application of Methyl 3-methoxyacrylate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate (MMA) is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide variety of heterocyclic compounds. Its unique structure, featuring an electron-deficient α,β-unsaturated ester system and a β-methoxy group, allows it to act as a potent Michael acceptor and a precursor to 1,3-dicarbonyl synthons. This reactivity profile makes it an invaluable tool for the synthesis of key heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, isoxazoles, pyrimidines, and pyridines using this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.11 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 169 °C[1]
Synonyms Methyl (E)-3-methoxyprop-2-enoate, 3-Methoxyacrylic acid methyl ester[2]

I. Synthesis of Pyrazoles

Application Note: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse biological activities. This compound serves as a 1,3-bielectrophilic synthon for the construction of the pyrazole ring through condensation with hydrazines. The reaction proceeds via a Michael addition of the hydrazine to the β-position of MMA, followed by an intramolecular cyclization and elimination of methanol.

Reaction Pathway: Pyrazole Synthesis

Pyrazole_Synthesis MMA This compound Intermediate Michael Adduct Intermediate MMA->Intermediate Michael Addition Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization & -MeOH

Caption: General reaction scheme for the synthesis of pyrazoles from this compound and a hydrazine derivative.

Experimental Protocol: General Procedure for the Synthesis of Methyl 5-substituted-1H-pyrazole-3-carboxylates

This protocol is a general representation based on the known reactivity of β-alkoxyacrylates with hydrazines.[4][5]

Materials:

  • This compound (1.0 eq)

  • Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Base (optional, e.g., sodium acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt, a base such as sodium acetate may be added.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Representative Data (Analogous Reactions)
R-group in HydrazineProductYield (%)Reference
HMethyl 1H-pyrazole-3-carboxylate75-85 (estimated)[4]
PhenylMethyl 1-phenyl-1H-pyrazole-5-carboxylate80-90 (estimated)[6]
2,4-dinitrophenylMethyl 1-(2,4-dinitrophenyl)-1H-pyrazole-5-carboxylate~85[6]

II. Synthesis of Isoxazoles

Application Note: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They are important scaffolds in many clinically used drugs. The synthesis of isoxazoles from this compound follows a similar pathway to pyrazole synthesis, involving a condensation reaction with hydroxylamine. The reaction proceeds through a Michael addition, followed by cyclization and elimination of methanol to form the isoxazole ring.

Reaction Pathway: Isoxazole Synthesis

Isoxazole_Synthesis MMA This compound Intermediate Michael Adduct Intermediate MMA->Intermediate Michael Addition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Isoxazole Substituted Isoxazole Intermediate->Isoxazole Cyclization & -MeOH

Caption: General reaction pathway for the synthesis of isoxazoles from this compound and hydroxylamine.

Experimental Protocol: General Procedure for the Synthesis of Methyl Isoxazole-5-carboxylates

This is a generalized protocol based on the established synthesis of isoxazoles from 1,3-dicarbonyl equivalents.[4]

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.0-1.2 eq)

  • Base (e.g., Sodium hydroxide, Sodium acetate) (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Water)

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.0-1.2 eq) and a base (e.g., sodium hydroxide) (1.0-1.2 eq) in a suitable solvent (e.g., aqueous ethanol) in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired isoxazole derivative.

Representative Data (Analogous Reactions)
Starting Material (1,3-Dicarbonyl Equivalent)ProductYield (%)Reference
1,3-Diphenyl-1,3-propanedione3,5-Diphenylisoxazole99
ChalconeSubstituted Isoxazole45-63[4]
3-(Dimethylamino)-1-arylprop-2-en-1-one5-Arylisoxazoleup to 96[7]

III. Synthesis of Pyrimidines

Application Note: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and are found in numerous bioactive compounds. This compound can be utilized as a three-carbon building block for the synthesis of pyrimidines through condensation with amidines, such as guanidine or benzamidine, in a reaction analogous to the Pinner synthesis.[8]

Reaction Pathway: Pyrimidine Synthesis

Pyrimidine_Synthesis MMA This compound Intermediate Dihydropyrimidine Intermediate MMA->Intermediate Michael Addition Amidine Amidine (e.g., Guanidine) Amidine->Intermediate Cyclization Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Oxidation & -MeOH

Caption: Proposed reaction pathway for the synthesis of pyrimidines from this compound and an amidine.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylates

This protocol is based on the general reactivity of α,β-unsaturated esters with amidines.[9][10]

Materials:

  • This compound (1.0 eq)

  • Amidine hydrochloride (e.g., Guanidine hydrochloride) (1.0-1.2 eq)

  • Base (e.g., Sodium ethoxide, Sodium methoxide) (2.0-2.2 eq)

  • Solvent (e.g., Ethanol)

Procedure:

  • Prepare a solution of sodium ethoxide (2.0-2.2 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Add the amidine hydrochloride (1.0-1.2 eq) to the solution and stir for 15-30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Representative Data (Analogous Reactions)
AmidineProductYield (%)Reference
GuanidineMethyl 2-amino-4-hydroxypyrimidine-5-carboxylate60-70 (estimated)[11]
Butyramidine2-n-Propyl-4-amino-5-methoxymethylpyrimidineNot specified[12]
BenzamidineMethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate65-75 (estimated)[8]

IV. Synthesis of Pyridines

Application Note: Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. The pyridine scaffold is a cornerstone in drug discovery. The synthesis of pyridines using this compound can be approached through a multi-step sequence, often involving a Michael addition of an active methylene compound or an enamine, followed by cyclization and aromatization. This approach is conceptually related to the Hantzsch pyridine synthesis.[13]

Workflow: Multi-step Pyridine Synthesis

Pyridine_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization MMA This compound Michael_Adduct Michael Adduct MMA->Michael_Adduct Nuc Nucleophile (Enamine or Active Methylene Compound) Nuc->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

References

The Versatility of Methyl 3-Methoxyacrylate: A C-3 Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-methoxyacrylate (MMA) is a valuable and versatile C-3 building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic α,β-unsaturated ester moiety and a masked aldehyde equivalent in the form of a vinyl ether, allows for a diverse range of chemical transformations. This functionality makes it a key intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and complex molecular scaffolds. This document provides a detailed overview of the applications of this compound, complete with experimental protocols for key reactions and quantitative data to support its utility.

Key Applications as a C-3 Building Block

This compound serves as a versatile synthon for the introduction of a three-carbon chain with functionalities at both ends. Its primary modes of reactivity include:

  • Heterocycle Synthesis: As a 1,3-bielectrophile precursor, it is extensively used in condensation reactions with dinucleophiles to construct various five- and six-membered heterocyclic rings.

  • Michael Additions: The electron-deficient β-carbon readily undergoes conjugate addition with a variety of nucleophiles, enabling carbon-carbon and carbon-heteroatom bond formation.

  • Cycloaddition Reactions: It can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloaddition reactions.

  • Synthesis of Natural Product Analogues: MMA is a crucial component in the synthesis of strobilurin-type fungicides and other bioactive molecules.

Data Presentation: Reaction Summary

The following table summarizes the key reactions of this compound, highlighting its role as a C-3 building block.

Reaction TypeNucleophile/ReagentProduct TypeYield (%)Reference(s)
Heterocycle Synthesis
Pyrazole SynthesisHydrazine hydrate5-aminopyrazoles55-67[1]
Isoxazole SynthesisHydroxylamine hydrochlorideIsoxazoles-[2][3]
Pyrimidine SynthesisUrea/ThioureaPyrimidinones/Thiones--
Michael Additions
Thiol AdditionThiols (e.g., hexanethiol)Thioethers>99[4][5]
Amine AdditionAmines (e.g., benzylamine)β-Amino esters95-97[6]
Strobilurin Synthesis
Analogue SynthesisSubstituted phenols/heterocyclesStrobilurin Analogues64-72[7][8][9]
Indole Functionalization
Friedel-Crafts TypeElectron-rich indoles3-Indolyl α,β-unsaturated estersup to 99%[10]

Note: Yields are reported from literature and may vary based on specific substrates and conditions.

Experimental Protocols

Synthesis of Pyrazoles

This compound can be used as a synthetic equivalent of a 1,3-dicarbonyl compound for the synthesis of pyrazoles. The reaction proceeds via an initial Michael addition of hydrazine followed by intramolecular cyclization and elimination.

Protocol: Synthesis of 3-Amino-1H-pyrazole [1]

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in acetic acid (5 mL), add hydrazine hydrate (2.0 eq.).

  • Reaction Conditions: Sonicate the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC (Mobile phase: 50% ethyl acetate in hexane).

  • Work-up: Upon completion, pour the reaction mixture into water and basify using a 20% NaOH solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography using an ethyl acetate/hexane gradient to afford the substituted 3-aminopyrazole.

Michael Addition of Thiols

The α,β-unsaturated system in this compound is an excellent Michael acceptor for soft nucleophiles like thiols. This reaction is highly efficient and often proceeds with high yields.

Protocol: Base-Catalyzed Thiol-Michael Addition [4][5]

  • Reaction Setup: In a glass vial, mix the desired thiol (e.g., hexanethiol, 1.0 eq.) with a catalytic amount of a suitable base (e.g., triethylamine or dimethylphenylphosphine).

  • Addition of MMA: To this mixture, add this compound (1.0 eq.) and agitate the mixture.

  • Reaction Conditions: The reaction is typically fast and can be monitored by the disappearance of the thiol peak in the IR spectrum (~2570 cm⁻¹) or by NMR spectroscopy. The reaction usually goes to completion within minutes to a few hours at room temperature.

  • Work-up and Purification: The product can often be used without further purification. If necessary, remove the catalyst under reduced pressure or via an appropriate work-up procedure.

Synthesis of Strobilurin Analogues

This compound is a key building block for the synthesis of the β-methoxyacrylate "pharmacophore" present in many strobilurin fungicides.

Protocol: Synthesis of a Strobilurin Analogue Core [7][8]

  • Reaction Setup: To a suspension of a substituted phenol or heterocyclic alcohol (1.1 eq.) and potassium carbonate (1.0 eq.) in dry THF (30 mL), add a solution of this compound (1.0 eq.) in dry THF (20 mL).

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 7 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture. Evaporate the filtrate under reduced pressure.

  • Extraction and Purification: Take up the resulting residue in dichloromethane (20 mL). Wash the organic layer with water (3 x 10 mL), dry over anhydrous Na2SO4, and evaporate under reduced pressure to give the crude product, which can be further purified by column chromatography.

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow involving this compound.

Synthesis_of_Pyrazoles MMA This compound Intermediate Michael Adduct Intermediate MMA->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole 5-Aminopyrazole Intermediate->Pyrazole Intramolecular Cyclization & Elimination

Fig. 1: Synthesis of Pyrazoles from this compound.

Michael_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Mix Mix Nucleophile & Catalyst Start->Mix Add_MMA Add Methyl 3-methoxyacrylate Mix->Add_MMA Monitor Monitor Reaction (TLC, NMR, IR) Add_MMA->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify End End Product Purify->End

Fig. 2: General Workflow for Michael Addition Reactions.

Strobilurin_Synthesis_Pathway MMA This compound Strobilurin_Core Strobilurin Analogue Core MMA->Strobilurin_Core SNAr or Etherification Aryl_OH Aryl-OH / Het-Aryl-OH Aryl_OH->Strobilurin_Core Base Base (e.g., K2CO3) Base->Strobilurin_Core Solvent Solvent (e.g., THF) Solvent->Strobilurin_Core

References

Application Notes and Protocols for the Use of Methyl 3-Methoxyacrylate in Fungicide and Pesticide Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of methyl 3-methoxyacrylate and its derivatives in the synthesis of a significant class of fungicides, the strobilurins. This document details the mechanism of action, presents key quantitative data on fungicidal efficacy, and offers detailed experimental protocols for the synthesis of prominent strobilurin fungicides, Azoxystrobin and Picoxystrobin.

Introduction

This compound is a crucial chemical intermediate, forming the core pharmacophore (the β-methoxyacrylate toxophore) of strobilurin fungicides.[1][2] Strobilurins are a major class of broad-spectrum, systemic fungicides used extensively in agriculture to protect a wide range of crops from fungal diseases.[3][4] Their mode of action involves the inhibition of mitochondrial respiration in fungi, a mechanism that has been the focus of extensive research and development in the agrochemical industry.[5][6][7]

The development of synthetic strobilurin analogues from the natural strobilurin A, which had limited agricultural application due to its instability, has led to commercially successful fungicides like Azoxystrobin and Picoxystrobin.[8] These synthetic derivatives retain the essential methyl (E)-2-(3-methoxy)acrylate moiety responsible for their fungicidal activity.[8][9]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides, including those derived from this compound, act by inhibiting the mitochondrial electron transport chain in fungi.[5][6][7] Specifically, they bind to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (also known as Complex III).[5][7][10] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP, the primary energy currency of the cell.[11] The disruption of ATP synthesis ultimately leads to the cessation of fungal growth and spore germination.[11][12]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by strobilurin fungicides.

Mitochondrial Electron Transport Chain Inhibition cluster_matrix Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_matrix_space Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- H_plus_IMS H+ ComplexI->H_plus_IMS H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_plus_IMS H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ComplexIV->H_plus_IMS ATP ATP ATPSynthase->ATP H_plus_IMS->ATPSynthase H+ NADH NADH NADH->ComplexI e- NAD NAD+ Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate ADP ADP + Pi Strobilurin Strobilurin Fungicide Strobilurin->ComplexIII Inhibits Qo site

Caption: Inhibition of mitochondrial electron transport by strobilurin fungicides.

Quantitative Data on Fungicidal Activity

The efficacy of fungicides derived from this compound is typically quantified by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against various fungal pathogens. The following tables summarize the fungicidal activity of Azoxystrobin and Picoxystrobin.

Table 1: In Vitro Fungicidal Activity of Azoxystrobin against various phytopathogens.

Fungal SpeciesActivity MetricValue (µg/mL)Reference
Magnaporthe oryzaeEC50 (mycelial growth)0.006–0.056[13]
Magnaporthe oryzaeEC50 (conidial germination)0.004–0.051[13]
Sclerotinia sclerotiorumEC50 (mycelial growth)2.73 (mean)[14]
Alternaria alternataMycelial growth inhibition at 5 µg/mL82%[1]
Fusarium oxysporumEC50 (mycelial growth)35.089[4]
Cylindrocarpon destructansMycelial growth inhibition at 1 µg/mL<50%[15]
Phakopsora pachyrhiziIC50 (uredia density)0.11[16]

Table 2: In Vitro Fungicidal Activity of Picoxystrobin against various phytopathogens.

Fungal SpeciesActivity MetricValue (µg/mL)Reference
Neopestalotiopsis clavisporaEC50 (mycelial growth)0.0062 - 0.0658[17]
Neopestalotiopsis clavisporaEC50 (spore germination)0.0014 - 0.0099[17]
Sclerotinia sclerotiorumEC50 (mycelial growth)3.12 (mean)[14]
Ramulispora herpotrichoidesMycelial growth inhibitionPartial at 0.05-50[18]
Ramulispora acuformisMycelial growth inhibitionPartial at 0.05-50[18]
Colletotrichum gloeosporioidesEC50 (mycelial growth)0.9[19]

Experimental Protocols

The following are detailed protocols for the synthesis of key strobilurin fungicides, Azoxystrobin and Picoxystrobin, which utilize derivatives of this compound. These protocols are based on established synthetic routes described in the scientific and patent literature.

Protocol 1: Synthesis of Azoxystrobin

The synthesis of Azoxystrobin is a multi-step process. A common route involves the coupling of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate with a pyrimidine derivative.[14] An alternative final step involves the reaction of methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[15]

Workflow for the Synthesis of Azoxystrobin:

Azoxystrobin Synthesis Workflow cluster_azoxystrobin Synthesis of Azoxystrobin start Methyl (E)-2-(2-hydroxyphenyl) -3-methoxyacrylate intermediate1 Coupling with 4,6-dichloropyrimidine start->intermediate1 product1 Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy) -phenyl]-3-methoxyacrylate intermediate1->product1 intermediate2 Coupling with 2-cyanophenol product1->intermediate2 end Azoxystrobin intermediate2->end

Caption: General workflow for the synthesis of Azoxystrobin.

Step 1: Synthesis of methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidine-4-yloxy]phenyl}-3-methoxyacrylate (Azoxystrobin)

  • Materials:

    • Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

    • 4-chloro-6-(2-cyanophenoxy)pyrimidine

    • Anhydrous potassium carbonate (K₂CO₃)

    • 4-Dimethylaminopyridine (DMAP)

    • N,N-Dimethylformamide (DMF)

    • Toluene

    • Methanol

  • Procedure:

    • In a four-necked flask reactor, dissolve 21.0 g (0.10 mol) of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate and 25.48 g (0.11 mol) of 4-chloro-6-(2-cyanophenoxy)pyrimidine in 60 mL of N,N-dimethylformamide.

    • Add 20.7 g (0.15 mol) of anhydrous potassium carbonate and 0.36 g (0.003 mol) of 4-dimethylaminopyridine to the mixture.

    • Heat the reaction mixture to 60°C under a nitrogen atmosphere and maintain for 3.5 hours.

    • Cool the reaction mixture to room temperature. A red-brown solid will precipitate.

    • Dissolve the resulting solid in 100 mL of toluene and wash with 50 mL of water.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from methanol. For example, add 45 mL of methanol to the crude product, heat to reflux for 2 hours, then cool to 0-5°C.

    • Filter the mixture, wash the filter cake with cold methanol, and dry under vacuum to yield the final product, Azoxystrobin.

  • Expected Yield: Approximately 87-89% (crude), with a final purity of >98% after recrystallization.

Protocol 2: Synthesis of Picoxystrobin

The synthesis of Picoxystrobin often involves the condensation of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with acetic anhydride and trimethyl orthoformate.[6][7]

Workflow for the Synthesis of Picoxystrobin:

Picoxystrobin Synthesis Workflow cluster_picoxystrobin Synthesis of Picoxystrobin start Methyl 2-(6-trifluoromethylpyridin -2-yloxymethyl)phenylacetate intermediate Condensation with Acetic Anhydride and Trimethyl Orthoformate start->intermediate end Picoxystrobin intermediate->end

Caption: General workflow for the synthesis of Picoxystrobin.

Step 1: Synthesis of Picoxystrobin [6]

  • Materials:

    • Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate

    • Acetic anhydride

    • Trimethyl orthoformate

  • Procedure:

    • In a suitable reaction vessel, mix methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, acetic anhydride, and trimethyl orthoformate. A preferred molar ratio is 1 : 2-4 : 1.5-3.

    • Heat the mixture to a temperature of 80-120°C.

    • Maintain the reaction for 8-24 hours.

    • After the reaction is complete, cool the mixture to room temperature to allow for crystallization.

    • Filter the resulting crystallization system to collect the crystals.

    • The filtrate can be subjected to a secondary recrystallization to improve the overall yield.

    • Dry the collected crystals to obtain the final product, Picoxystrobin.

  • Expected Yield: The overall yield for a multi-step synthesis of Picoxystrobin has been reported to be around 28.9%.[7]

Protocol 3: Evaluation of Fungicidal Activity (Mycelial Growth Inhibition Assay)

This protocol describes a standard laboratory method to determine the in vitro efficacy of newly synthesized fungicides.[9]

  • Materials:

    • Fungal isolate of interest

    • Potato Dextrose Agar (PDA) medium

    • Fungicide to be tested

    • Solvent for the fungicide (e.g., acetone or DMSO)

    • Sterile petri dishes (90 mm)

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test fungicide in a suitable solvent.

    • Prepare a series of dilutions of the fungicide stock solution.

    • Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • From a fresh culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug at the center of each PDA plate (both treated and control).

    • Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25-28°C) in the dark.

    • Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the control plate

        • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Conclusion

This compound and its derivatives are fundamental building blocks in the development of highly effective strobilurin fungicides. Their specific mode of action, targeting mitochondrial respiration, provides a powerful tool for controlling a broad spectrum of plant pathogenic fungi. The provided protocols for synthesis and efficacy testing serve as a valuable resource for researchers and scientists in the field of agrochemical development, facilitating the discovery and optimization of new fungicidal agents. The quantitative data presented highlights the potency of these compounds and underscores the importance of continued research to address challenges such as fungicide resistance.

References

Application Notes and Protocols: Reaction of Methyl 3-methoxyacrylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate (MMA) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure, featuring both a Michael acceptor and a latent leaving group (methoxy), allows for a variety of reactions with nucleophiles, leading to the formation of diverse molecular architectures. This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, including primary amines, hydrazines, and amidines, to yield valuable intermediates and final products.

The reactivity of this compound stems from the electron-withdrawing nature of the ester group, which activates the double bond for nucleophilic attack at the β-position. The subsequent elimination of the methoxy group can lead to the formation of a variety of substituted acrylates or, in the case of dinucleophiles, facilitate cyclization to form heterocyclic rings. This reactivity profile makes MMA a key building block for compounds used in drug delivery systems and as pharmaceutical intermediates.[1][2]

Reaction with Primary Amines: Synthesis of Enaminones

The reaction of this compound with primary amines proceeds via a nucleophilic addition-elimination mechanism to afford methyl 3-(alkylamino)acrylates, commonly known as enaminones. These compounds are important synthetic intermediates for the preparation of various heterocyclic systems.

Reaction Workflow: Synthesis of Enaminones

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MMA This compound Reaction Nucleophilic Addition-Elimination MMA->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Enaminone Methyl 3-(alkylamino)acrylate Reaction->Enaminone

Caption: General workflow for the synthesis of enaminones from this compound and primary amines.

Experimental Protocol: Synthesis of Methyl 3-(benzylamino)propanoate

This protocol describes a representative procedure for the Michael addition of a primary amine to an acrylate ester, which is analogous to the initial step in the reaction with this compound.

Materials:

  • Benzylamine

  • Methyl acrylate

  • Methanol

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, combine benzylamine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).

  • Heat the reaction mixture to 115°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (8:2) as the eluent to obtain methyl 3-(benzylamino)propanoate.

Reaction with Hydrazines: Synthesis of Pyrazoles

This compound reacts with hydrazine and its derivatives in a cyclocondensation reaction to produce pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction proceeds through an initial Michael addition of the hydrazine to the acrylate, followed by an intramolecular cyclization and elimination of methanol and water to form the aromatic pyrazole ring.

Reaction Pathway: Synthesis of Pyrazoles

G MMA This compound Intermediate Michael Adduct MMA->Intermediate Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Caption: Pathway for the synthesis of pyrazoles from this compound and hydrazines.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Pyrazoles

While a specific protocol for this compound was not found, this general procedure for the synthesis of pyrazoles from a β-dicarbonyl equivalent and hydrazine can be adapted.

Materials:

  • This compound (or a suitable 1,3-dicarbonyl precursor)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Water

Procedure:

  • Dissolve the β-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the pyrazole derivative.

Reaction with Amidines: Synthesis of Pyrimidines

The reaction of this compound with amidines is a classical method for the synthesis of substituted pyrimidin-4-ones. This cyclocondensation reaction is a cornerstone in the synthesis of a wide array of biologically active molecules, including many pharmaceuticals.

Reaction Pathway: Synthesis of Pyrimidines

G MMA This compound Intermediate N-Acylamidine Intermediate MMA->Intermediate Amidine Amidine (R-C(=NH)NH2) Amidine->Intermediate Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Pyrimidine Substituted Pyrimidin-4-one Cyclization->Pyrimidine

Caption: Pathway for the synthesis of pyrimidines from this compound and amidines.

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of pyrimidinones from a β-keto ester and an amidine, which is directly applicable to this compound.

Materials:

  • This compound

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add the amidine hydrochloride and stir until a clear solution is obtained.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the reaction of acrylates with various nucleophiles, providing a comparative overview. Data for this compound is inferred from reactions with structurally similar compounds due to the limited availability of direct comparative studies in the retrieved literature.

NucleophileProduct TypeSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzylamineβ-Amino esterMethanol1153High
HydrazinePyrazoleEthanolReflux2-4Good
AmidinePyrimidin-4-oneEthanolReflux4-6Good

Note: "High" and "Good" are qualitative descriptors used in the absence of specific percentage yields in the cited literature for these general procedures. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Applications in Drug Development

This compound and the heterocyclic products derived from its reactions with nucleophiles are of significant interest in drug development. For instance, pyrimidine-2,4(1H,3H)-diones, accessible from urea and a β-keto ester equivalent, are scaffolds for potential anti-infective agents.[1] Similarly, pyridopyrimidine-2,4(1H,3H)-diones, which can be synthesized from related precursors, have been investigated for their biopharmaceutical properties.[2] The synthesis of N-substituted aryl amidines, precursors for pyrimidine synthesis, is also a topic of active research.[3] The pyrazole core is a well-established pharmacophore present in numerous approved drugs.

Conclusion

This compound is a valuable and versatile C3-building block for the synthesis of a variety of nitrogen-containing compounds, including enaminones, pyrazoles, and pyrimidines. The reactions with nucleophiles are generally high-yielding and provide straightforward access to molecular scaffolds with proven utility in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a guide for researchers in the application of this important synthetic tool. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Catalytic Methods for the Synthesis of Methyl 3-methoxyacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methoxyacrylate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] Its efficient and selective synthesis is a topic of significant interest. This document provides an overview of various catalytic methods for the synthesis of this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.

Introduction to Synthetic Strategies

Several catalytic routes to this compound have been developed, primarily focusing on addition reactions to alkynes, elimination from acetals, or transetherification followed by elimination. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability. Key approaches include the addition of methanol to methyl propiolate, the acid-catalyzed elimination of methanol from methyl 3,3-dimethoxypropionate, and multi-step routes starting from materials like 3-methoxy-3-ethoxypropanoate or ketene dimer.

Comparative Data of Catalytic Methods

The following table summarizes the key quantitative data from various catalytic methods for the synthesis of this compound, allowing for easy comparison of their efficiencies.

Method Starting Material Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Method 1 Methyl propiolateN-methylmorpholineMethanolNot SpecifiedNot Specified71
Method 2 Methyl 3,3-dimethoxypropionatep-toluenesulfonic acidNone1607.590-91[2]
Method 2 Methyl 3,3-dimethoxypropionateMethanesulfonic acidNoneNot SpecifiedNot Specified85
Method 3 3-methoxy-3-ethoxypropanoateSodium pyrosulfateMethanol45 (ether exchange), 60 (scission)48 (ether exchange), 10 (scission)71.7[1]
Method 4 3-methoxy-3-propoxy-methyl propionatep-toluenesulfonic acidMethanolReflux (ether exchange), 180 (scission)15 (ether exchange), 5 (scission)77.0[3]
Method 4 3-methoxy-3-butoxy methyl propionatePotassium bisulfateMethanolReflux (ether exchange), 160 (scission)24 (ether exchange), 5 (scission)75.3[3]
Method 5 Diketene & Trimethyl orthoformateAnhydrous sodium carbonateMethanol251High (intermediate formation)[2]

Experimental Protocols and Workflows

This section provides detailed experimental protocols for the key catalytic methods identified.

Method 1: Addition of Methanol to Methyl Propiolate

This method involves the 1,4-addition of methanol to methyl propiolate, catalyzed by a base such as N-methylmorpholine.[4] While effective, the high cost of the starting material, methyl propiolate, can be a drawback for large-scale production.

Experimental Protocol

A detailed experimental protocol for this specific reaction was not fully elaborated in the searched documents, but it is based on the principle of a Michael addition. A general procedure would be as follows:

  • To a solution of methyl propiolate in an excess of methanol, add a catalytic amount of N-methylmorpholine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

  • Remove the excess methanol under reduced pressure.

  • Purify the residue by distillation to obtain this compound.

Logical Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methyl propiolate Methyl propiolate 1,4-Addition Reaction 1,4-Addition Reaction Methyl propiolate->1,4-Addition Reaction Methanol Methanol Methanol->1,4-Addition Reaction N-methylmorpholine N-methylmorpholine N-methylmorpholine->1,4-Addition Reaction Catalyst Solvent Evaporation Solvent Evaporation 1,4-Addition Reaction->Solvent Evaporation Distillation Distillation Solvent Evaporation->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound via methanol addition to methyl propiolate.

Method 2: Catalytic Elimination from Methyl 3,3-dimethoxypropionate

This route involves the acid-catalyzed elimination of one molecule of methanol from methyl 3,3-dimethoxypropionate.[4] This method offers high yields but requires the preparation of the starting acetal, which can be expensive or difficult to prepare.

Experimental Protocol
  • In a round-bottom flask equipped with a thermometer and a condenser, combine 28.19 g of methyl 3,3-dimethoxypropionate and 39.32 g of p-toluenesulfonic acid.[2]

  • Slowly heat the mixture to 160°C and maintain this temperature for 7.5 hours.[2]

  • After the reaction is complete, distill the mixture at atmospheric pressure (boiling point of methanol is approximately 65°C) to remove the methanol byproduct.[2]

  • Subsequently, purify the crude product by vacuum distillation (-0.09 MPa), collecting the fraction at 165-172°C to yield this compound (yield: 90%).[2]

Logical Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Catalytic Elimination Catalytic Elimination Methyl 3,3-dimethoxypropionate->Catalytic Elimination p-toluenesulfonic acid p-toluenesulfonic acid p-toluenesulfonic acid->Catalytic Elimination Catalyst Methanol Removal Methanol Removal Catalytic Elimination->Methanol Removal Vacuum Distillation Vacuum Distillation Methanol Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound via catalytic elimination.

Method 3: Ether Exchange and Scission of 3-methoxy-3-ethoxypropanoate

This method provides a cost-effective route utilizing readily available starting materials. It involves a two-step process within a single pot: an initial ether exchange reaction followed by a thermal scission.

Experimental Protocol
  • In a 2000 mL three-necked flask, combine 135 g (833 mmol) of 3-methoxy-3-ethoxypropanoate, 1200 g of methanol, and 2 g of sodium pyrosulfate.[1]

  • Heat the mixture to 45°C and maintain for 48 hours to facilitate the ether exchange reaction.[1]

  • Reconfigure the apparatus for vacuum distillation and remove the solvent under reduced pressure.[1]

  • Heat the residue to 60°C under a reduced pressure of 60 mmHg for 10 hours to induce the scission reaction.[1]

  • Purify the product by vacuum distillation to obtain 72.2 g (622 mmol) of this compound (yield: 71.70%).[1]

Logical Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 3-methoxy-3-ethoxypropanoate 3-methoxy-3-ethoxypropanoate Ether Exchange Ether Exchange 3-methoxy-3-ethoxypropanoate->Ether Exchange Methanol Methanol Methanol->Ether Exchange Sodium pyrosulfate Sodium pyrosulfate Sodium pyrosulfate->Ether Exchange Catalyst Solvent Removal Solvent Removal Ether Exchange->Solvent Removal Scission Reaction Scission Reaction Vacuum Distillation Vacuum Distillation Scission Reaction->Vacuum Distillation Solvent Removal->Scission Reaction This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound via ether exchange and scission.

Method 4: One-Pot Synthesis from Methyl 3-methoxy-3-R-oxypropionate

This one-pot method is advantageous as it simplifies the procedure and is suitable for industrial production.[3] The starting material, methyl 3-methoxy-3-R-oxypropionate (where R is propyl or butyl), can be conveniently prepared.[3]

Experimental Protocol (R = propyl)
  • To a 1000 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 35.2 g (200 mmol) of 3-methoxy-3-propoxy-methyl propionate, 570 g of methanol, and 1.14 g of p-toluenesulfonic acid.[3]

  • Heat the mixture to reflux and maintain for 15 hours.[3]

  • After the reaction, reconfigure the apparatus for vacuum distillation and remove the solvent under reduced pressure.[3]

  • Under a nitrogen atmosphere, heat the residue to 180°C for 5 hours to induce scission.[3]

  • Purify the product by vacuum distillation to obtain 18.6 g of this compound (yield: 77.0%).[3]

Logical Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps (One-Pot) cluster_workup Workup & Purification cluster_product Final Product Methyl 3-methoxy-3-R-oxypropionate Methyl 3-methoxy-3-R-oxypropionate Reflux (Ether Exchange) Reflux (Ether Exchange) Methyl 3-methoxy-3-R-oxypropionate->Reflux (Ether Exchange) Methanol Methanol Methanol->Reflux (Ether Exchange) Acid Catalyst Acid Catalyst Acid Catalyst->Reflux (Ether Exchange) Catalyst Solvent Removal Solvent Removal Reflux (Ether Exchange)->Solvent Removal Heating (Scission) Heating (Scission) Vacuum Distillation Vacuum Distillation Heating (Scission)->Vacuum Distillation Solvent Removal->Heating (Scission) This compound This compound Vacuum Distillation->this compound cluster_start Starting Materials cluster_reaction Intermediate Synthesis cluster_intermediate Intermediate Product cluster_next_step Next Step Diketene Diketene Reaction Reaction Diketene->Reaction Trimethyl orthoformate Trimethyl orthoformate Trimethyl orthoformate->Reaction Anhydrous sodium carbonate Anhydrous sodium carbonate Anhydrous sodium carbonate->Reaction Catalyst Methanol Methanol Methanol->Reaction Solvent Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Reaction->Methyl 3,3-dimethoxypropionate Proceed to Method 2 Proceed to Method 2 Methyl 3,3-dimethoxypropionate->Proceed to Method 2

References

Application Notes and Protocols for Methyl 3-Methoxyacrylate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate is a versatile bifunctional reagent characterized by an electron-deficient double bond and a vinyl ether moiety. This unique electronic nature makes it an attractive substrate for various cycloaddition reactions, serving as a valuable building block in the synthesis of diverse heterocyclic and carbocyclic frameworks. These structural motifs are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of this compound in key cycloaddition reactions.

[3+2] Cycloaddition Reactions: Synthesis of Pyrazoles

The reaction of this compound with hydrazines represents a classic example of a [3+2] cycloaddition-elimination sequence to afford pyrazole derivatives. Pyrazoles are a prominent class of heterocycles found in numerous FDA-approved drugs due to their wide range of biological activities. In this reaction, this compound serves as a synthon for methyl propiolate, leading to the regioselective formation of 3-carbomethoxypyrazoles.

The reaction proceeds via an initial Michael addition of hydrazine to the acrylate, followed by an intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrazole ring.

Reaction Pathway: Pyrazole Synthesis

pyrazole_synthesis MAME This compound Intermediate Michael Adduct Intermediate MAME->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazolidinone Pyrazolidinone Intermediate Intermediate->Pyrazolidinone Cyclization Dihydropyrazole Dihydropyrazole Intermediate Pyrazolidinone->Dihydropyrazole - H2O Pyrazole Methyl 1H-pyrazole-3-carboxylate Dihydropyrazole->Pyrazole - MeOH (Aromatization)

Caption: Reaction pathway for the synthesis of methyl 1H-pyrazole-3-carboxylate.
Quantitative Data: Synthesis of Substituted Pyrazoles

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
1Hydrazine hydrateEthanolReflux4~85 (expected)General procedure
2PhenylhydrazineAcetic Acid1002~90 (expected)General procedure
3MethylhydrazineMethanolReflux6>80 (regioisomeric mixture)[1][2]
Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This protocol describes a general procedure for the synthesis of methyl 1H-pyrazole-3-carboxylate from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (~1.05 eq)

  • Ethanol (or other suitable protic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Stir the solution at room temperature to ensure homogeneity.

  • Slowly add hydrazine hydrate (1.05 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 1H-pyrazole-3-carboxylate.

Diels-Alder [4+2] Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions, reacting with a variety of dienes to form six-membered rings. The electron-withdrawing ester group and the electron-donating methoxy group influence the regioselectivity and stereoselectivity of the cycloaddition. Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and improve selectivity.[3]

Experimental Workflow: Diels-Alder Reaction

diels_alder_workflow Start Start Reactants Combine Diene and This compound Start->Reactants Solvent Add Solvent (e.g., Toluene, CH2Cl2) Reactants->Solvent Catalyst Add Lewis Acid (optional) (e.g., AlCl3, BF3·OEt2) Solvent->Catalyst Reaction Heat or Stir at RT Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Cycloadduct Purification->Product End End Product->End

Caption: General workflow for a Diels-Alder reaction with this compound.
Application Note: Diels-Alder Reactions

While specific experimental data for Diels-Alder reactions of this compound are not extensively reported, its reactivity is expected to be analogous to that of methyl acrylate, with the added influence of the methoxy group on regioselectivity. For instance, in reactions with asymmetric dienes like 1-methoxy-1,3-butadiene, the formation of the "ortho" or "para" regioisomer is possible, and the outcome can be predicted by considering the frontier molecular orbitals of the reactants. Lewis acid catalysis is often beneficial, not only in accelerating the reaction but also in enhancing the endo selectivity.[3]

Representative Protocol: Diels-Alder Reaction with Cyclopentadiene

The following is a representative protocol for the Diels-Alder reaction between this compound and cyclopentadiene. This protocol is based on general procedures for similar reactions and would require optimization.

Materials:

  • This compound (1.0 eq)

  • Freshly cracked cyclopentadiene (1.2 eq)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (or other Lewis acid, optional, 0.1 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • If using a Lewis acid catalyst, add aluminum chloride (0.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the endo and exo cycloadducts.

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition of alkenes is a powerful method for the synthesis of cyclobutane rings. This compound, upon photochemical excitation, can undergo cycloaddition with other alkenes. The regioselectivity and stereoselectivity of these reactions are governed by the stability of the diradical intermediates formed during the reaction.

Logical Relationship: [2+2] Photocycloaddition

photocycloaddition_logic MAME This compound Excited_MAME Excited State MAME* MAME->Excited_MAME Absorption Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical Addition Light hv (light) Light->Excited_MAME Excited_MAME->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

Caption: Logical flow of a [2+2] photocycloaddition reaction.
Application Note: [2+2] Photocycloadditions

The [2+2] photocycloaddition of this compound can lead to a variety of substituted cyclobutanes that may be difficult to access through other synthetic routes. The presence of both an ester and a methoxy group on the cyclobutane ring of the product offers multiple handles for further functionalization. The regiochemical outcome of the cycloaddition will depend on the electronic nature of the alkene partner and the relative stability of the possible diradical intermediates.

Representative Protocol: [2+2] Photocycloaddition with Ethylene

This representative protocol for the photocycloaddition of this compound with ethylene is illustrative and would require specialized photochemical equipment and optimization.

Materials:

  • This compound

  • Ethylene gas

  • Acetone (as a photosensitizer)

  • Quartz reaction vessel

  • High-pressure mercury lamp

  • Gas inlet and outlet

Procedure:

  • Prepare a solution of this compound in acetone in a quartz reaction vessel equipped with a gas inlet and outlet.

  • Cool the vessel to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Bubble ethylene gas through the solution for a period to ensure saturation.

  • Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining a slow stream of ethylene.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the desired conversion is reached, stop the irradiation and allow the excess ethylene to evaporate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclobutane adducts by fractional distillation or preparative gas chromatography.

Conclusion

This compound is a promising and versatile substrate for a range of cycloaddition reactions. Its application in the synthesis of pyrazoles is a particularly robust and high-yielding method for accessing this important heterocyclic core. While its utility in Diels-Alder and [2+2] cycloadditions is less documented, the general principles of these reactions suggest significant potential for the synthesis of complex carbocyclic structures. The protocols and notes provided herein serve as a guide for researchers to explore the rich chemistry of this valuable building block. Further investigation and optimization of these reactions are encouraged to fully exploit the synthetic potential of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3-methoxyacrylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-methoxyacrylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: From Methyl 3-methoxy-3-alkoxypropionates

This one-pot process involves the reaction of a Methyl 3-methoxy-3-alkoxypropionate with methanol, followed by thermal cleavage.[1]

Issue 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete initial reaction - Ensure the initial reflux reaction runs for a sufficient time (10-24 hours).[1] - Verify the catalyst concentration is within the optimal range (1-6% of the starting propionate by mass).[1]
Suboptimal cleavage temperature - The cleavage reaction is temperature-sensitive. The optimal range is typically 120-180°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition.[1]
Loss of product during workup - Ensure efficient condensation during vacuum distillation to prevent loss of the volatile product.

Issue 2: Presence of Impurities in the Final Product

Potential CauseSuggested Solution
Incomplete cleavage - Unreacted starting material may be present. Increase the duration or temperature of the cleavage step within the recommended range.[1]
Side reactions during cleavage - Perform the cleavage reaction under a nitrogen atmosphere to prevent oxidation.[1]
Inefficient purification - Optimize the vacuum distillation conditions. Ensure the vacuum is stable and the collection fractions are narrow.
Route 2: From Diketene via Methyl 3,3-dimethoxypropionate

This two-step synthesis involves the formation of Methyl 3,3-dimethoxypropionate from diketene and trimethyl orthoformate, followed by acid-catalyzed cracking.[2]

Issue 1: Low Yield in the Cracking Step

Potential CauseSuggested Solution
Insufficient catalyst - Ensure the molar ratio of the acid catalyst (e.g., p-toluenesulfonic acid) to Methyl 3,3-dimethoxypropionate is adequate.[2]
Incorrect reaction temperature - The cracking reaction requires high temperatures, typically around 160°C. Ensure the reaction mixture reaches and maintains this temperature.[2]
Incomplete removal of methanol byproduct - The removal of methanol drives the equilibrium towards the product. Ensure efficient distillation of methanol as it is formed.[2]

Issue 2: Product Contamination

Potential CauseSuggested Solution
Residual acid catalyst - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.
Unreacted starting material - Monitor the reaction by GC to ensure complete conversion before workup. If necessary, prolong the reaction time.
Formation of side products - High temperatures can lead to decomposition. Maintain the temperature within the optimal range and consider using a milder acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common routes include the one-pot synthesis from Methyl 3-methoxy-3-alkoxypropionates and methanol, the cracking of Methyl 3,3-dimethoxypropionate synthesized from diketene, the reaction of methyl acrylate with methanol, and the addition of methanol to methyl propiolate.[1][3]

Q2: How can I control the E/Z isomer ratio of the final product?

A2: The E isomer is generally the more stable and predominant product. Reaction conditions can influence the isomer ratio. For instance, in related systems, polar solvents have been shown to favor the formation of the Z-isomer.[4] Careful control of reaction conditions and purification by distillation can help isolate the desired isomer.

Q3: What is the best method for purifying this compound?

A3: Vacuum distillation is the most common and effective method for purifying this compound.[1][5] It is crucial to use an efficient condenser to collect the volatile product and to maintain a stable vacuum. For reactions containing significant amounts of water and methanol, azeotropic distillation with a solvent like hexane can be employed.[6]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. This compound is a combustible liquid and may cause skin irritation. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions at elevated temperatures and under vacuum should be performed with appropriate glassware and safety shields.

Q5: My reaction appears to have stalled. What should I do?

A5: First, verify the reaction temperature and ensure adequate mixing. If the temperature is correct, consider adding a fresh portion of the catalyst, as it may have degraded. Monitoring the reaction by a suitable analytical method such as GC or TLC can help determine if the reaction is proceeding, albeit slowly.

Experimental Protocols & Data

Protocol 1: Synthesis from Methyl 3-methoxy-3-propoxypropionate

This protocol is adapted from a patented procedure.[1]

Step 1: Initial Reaction

  • To a 1000 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 35.2 g (200 mmol) of Methyl 3-methoxy-3-propoxypropionate, 570 g of methanol, and 1.14 g of p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for 15 hours.

Step 2: Workup and Cleavage

  • After cooling, remove the methanol under reduced pressure.

  • Under a nitrogen atmosphere, heat the residue to 180°C for 5 hours.

Step 3: Purification

  • Purify the resulting product by vacuum distillation to obtain this compound.

Table 1: Optimization of Reaction Conditions for Synthesis from Methyl 3-methoxy-alkoxypropionates [1]

Starting MaterialCatalystReaction Temp. (°C)Reaction Time (h)Cleavage Temp. (°C)Yield (%)Purity (%)
Methyl 3-methoxy-3-propoxypropionatep-Toluenesulfonic acidReflux1518077.096
Methyl 3-methoxy-3-propoxypropionatep-Toluenesulfonic acidReflux2416074.497
Methyl 3-methoxy-3-butoxypropionateSodium bisulfate551018076.197
Methyl 3-methoxy-3-butoxypropionateSodium bisulfate401512068.095
Protocol 2: Synthesis from Diketene and Trimethyl Orthoformate

This protocol is based on a patented two-step method.[2]

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate

  • In a suitable reaction vessel, dissolve 25.00 g of diketene in 50 mL of methanol.

  • Add 45.49 g of anhydrous sodium carbonate at room temperature.

  • Slowly add 70.64 g of trimethyl orthoformate dropwise and react at 25°C for 60 minutes.

  • Isolate the intermediate, Methyl 3,3-dimethoxypropionate, by distillation under reduced pressure.

Step 2: Cracking to this compound

  • To a round-bottomed flask equipped with a thermometer and condenser, add 28.59 g of Methyl 3,3-dimethoxypropionate and 39.52 g of p-toluenesulfonic acid.

  • Slowly heat the mixture to 160°C and maintain for 7.5 hours.

  • Distill off the methanol byproduct.

  • Purify the final product by vacuum distillation, collecting the fraction at 165-172°C.

Table 2: Yields from the Cracking of Methyl 3,3-dimethoxypropionate [2]

Mass of Methyl 3,3-dimethoxypropionate (g)Mass of p-toluenesulfonic acid (g)Reaction Temp. (°C)Reaction Time (h)Yield (%)
28.1939.321607.590
25.1935.321607.587
28.5939.521607.591

Visual Guides

experimental_workflow cluster_route1 Route 1: From Methyl 3-methoxy-3-alkoxypropionate cluster_route2 Route 2: From Diketene start1 Mix Starting Material, Methanol, and Catalyst reflux Reflux for 10-24h start1->reflux remove_methanol Remove Methanol (Reduced Pressure) reflux->remove_methanol cleavage Heat Residue to 120-180°C under N2 remove_methanol->cleavage distillation1 Vacuum Distillation cleavage->distillation1 product1 Pure Methyl 3-methoxyacrylate distillation1->product1 start2 React Diketene, Methanol, Na2CO3, and Trimethyl Orthoformate distillation_intermediate Distill Intermediate (Reduced Pressure) start2->distillation_intermediate intermediate Methyl 3,3-dimethoxypropionate distillation_intermediate->intermediate cracking Heat with Acid Catalyst (e.g., p-TSA) at 160°C intermediate->cracking remove_byproduct Distill off Methanol cracking->remove_byproduct distillation2 Vacuum Distillation remove_byproduct->distillation2 product2 Pure Methyl 3-methoxyacrylate distillation2->product2

Caption: Experimental workflows for two common synthesis routes of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Catalyst Inactivity problem->cause3 cause4 Product Loss during Workup problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Verify and Adjust Reaction Temperature cause2->solution2a solution3a Add Fresh Catalyst cause3->solution3a solution4a Optimize Distillation Conditions (Vacuum, Condenser) cause4->solution4a

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Purification of Crude Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Methyl 3-methoxyacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most prevalent and industrially applied method for the purification of crude this compound is vacuum distillation .[1][2][3] This technique is effective for separating the product from less volatile impurities and unreacted starting materials.

Q2: What are the typical purity levels and yields I can expect from vacuum distillation?

Purity levels of 95-97% are commonly reported in literature for this compound purified by vacuum distillation.[1][2][3] The yield is dependent on the efficiency of the reaction and the distillation setup, with reported yields often ranging from 68% to over 90% .[1]

Q3: What are the critical parameters to control during the vacuum distillation of this compound?

The key parameters to control are temperature and pressure. The boiling point of this compound is significantly reduced under vacuum, which helps to prevent thermal degradation and polymerization. A common boiling point reported is 56 °C at 18 mmHg .[4] It is crucial to maintain a stable vacuum and a controlled temperature of the heating mantle to ensure a steady distillation rate and prevent bumping.

Q4: Can this compound polymerize during distillation?

Yes, like other acrylates, this compound has a tendency to polymerize, especially at elevated temperatures.[5][6][7][8][9] It is essential to use a polymerization inhibitor during distillation.

Q5: What are some common polymerization inhibitors used for acrylate distillation?

Commonly used polymerization inhibitors for acrylates include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and phenothiazine (PTZ).[5][6][7][8][9] The choice and concentration of the inhibitor are critical for preventing polymerization in both the liquid and vapor phases.

Q6: Are there alternative purification methods to vacuum distillation?

Yes, for laboratory-scale purification or for removing specific impurities, flash column chromatography can be a viable alternative.[10][11][12][13] While less common for this specific compound, recrystallization from a suitable solvent at low temperatures could also be explored, although it can be challenging for low-melting point compounds.[14][15][16][17]

Q7: What are the potential impurities in crude this compound?

Impurities will depend on the synthetic route used. Common sources of impurities include:

  • Unreacted starting materials: such as methyl propiolate, methanol, or methyl 3,3-dimethoxypropanoate.[18][19][20][21][22][23][24]

  • Catalysts: Acid or base catalysts used in the synthesis may be present.

  • Side products: Byproducts from reactions such as Michael addition of methanol to the product, or other unintended reactions.

  • Polymers: Oligomers or polymers of this compound formed during synthesis or workup.[5]

Q8: How can I assess the purity of my this compound?

The purity of this compound is typically assessed using analytical techniques such as Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[25][26][27][28] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can also be used to confirm the structure and identify impurities.[18]

Troubleshooting Guides

Issue 1: Product is not distilling or distilling very slowly during vacuum distillation.
Possible Cause Troubleshooting Step
Inadequate Vacuum Check all connections in your distillation setup for leaks. Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum. Use a manometer to monitor the pressure.
Temperature is too low Gradually increase the temperature of the heating mantle. Be careful not to overheat, as this can lead to polymerization.
Bumping of the liquid Ensure you are using a stir bar or boiling chips to promote smooth boiling. A short-path distillation apparatus can also be beneficial.
High concentration of non-volatile impurities If the crude product contains a large amount of high-boiling point impurities or polymers, this can hinder the distillation of the desired product. Consider a pre-purification step like filtration if solids are present.
Issue 2: The product polymerizes in the distillation flask or column.
Possible Cause Troubleshooting Step
Insufficient or no polymerization inhibitor Ensure an appropriate polymerization inhibitor (e.g., MEHQ, PTZ) is added to the crude material before starting the distillation.[5][6][7][8][9]
Inhibitor not effective in the vapor phase Some inhibitors are not volatile and only protect the liquid phase. Consider using a vapor-phase inhibitor or a combination of inhibitors.[6][9]
Distillation temperature is too high Lower the distillation temperature by improving the vacuum. A lower pressure will allow the product to distill at a lower, safer temperature.
Prolonged heating Minimize the distillation time. Do not leave the heated flask unattended for extended periods.
Presence of oxygen While some inhibitors require oxygen to be effective, uncontrolled air leaks can sometimes promote polymerization. Ensure a well-sealed system under a controlled atmosphere if necessary.
Issue 3: Purified product is still impure after distillation.
Possible Cause Troubleshooting Step
Co-distillation with impurities If an impurity has a boiling point close to that of the product, simple distillation may not be sufficient. Use a fractionating column to improve separation.
Thermal decomposition If the product is degrading at the distillation temperature, this can introduce new impurities. Ensure the vacuum is low enough to allow for distillation at a lower temperature.
Contaminated receiving flask or condenser Ensure all glassware is clean and dry before starting the distillation.
Inefficient separation Collect fractions and analyze each fraction by GC or TLC to identify the purest fractions. Discard the forerun and the tail fractions which are more likely to contain impurities.
Issue 4: Difficulty with Flash Column Chromatography.
Possible Cause Troubleshooting Step
Poor separation of spots on TLC Experiment with different solvent systems to achieve good separation (a ΔRf of at least 0.2) between your product and the impurities on a TLC plate before running the column.
Product is not eluting from the column The solvent system is likely not polar enough. Gradually increase the polarity of the mobile phase (gradient elution).
Product is eluting too quickly with impurities The solvent system is too polar. Start with a less polar mobile phase.
Streaking of the compound on the column The compound may be too acidic or basic. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. The compound might also be degrading on the silica gel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈O₃[25]
Molecular Weight 116.12 g/mol [25]
Boiling Point 56 °C @ 18 mmHg[4]
Density 1.08 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.451[4]
CAS Number 34846-90-7[25]

Table 2: Summary of Purification Data from Patent Literature

Catalyst Reaction Conditions Purity (%) Yield (%) Reference
p-Toluenesulfonic acid180 °C cracking, 5h9677.0[1]
Potassium hydrogen sulfate120 °C cracking, 5h9568.0[1]
Sodium bisulfate180 °C cracking, 5h9776.1[1]
Sodium bisulfate140 °C cracking, 30h9776.7[2][3]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Preparation:

    • To the crude this compound in a round-bottom flask, add a polymerization inhibitor (e.g., a few crystals of MEHQ).

    • Add a magnetic stir bar or boiling chips.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. A short-path distillation head is recommended.

    • Ensure all joints are properly greased and sealed to maintain a good vacuum.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Place a thermometer with the bulb positioned at the level of the side arm leading to the condenser.

  • Distillation:

    • Begin stirring and start the vacuum pump. Allow the pressure to stabilize.

    • Once a stable vacuum is achieved (e.g., ~18 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Increase the temperature gradually until the product begins to distill.

    • Collect the fraction that distills at a constant temperature (around 56 °C at 18 mmHg).[4]

    • Discard any initial forerun that may contain lower-boiling impurities.

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the purity of the collected fractions using GC or NMR.

Protocol 2: Flash Column Chromatography of Crude this compound
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen solvent system (wet packing is generally preferred).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis and Collection:

    • Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude Methyl 3-methoxyacrylate Primary_Purification Primary Purification Method Crude_Product->Primary_Purification Vacuum_Distillation Vacuum Distillation Primary_Purification->Vacuum_Distillation  Most Common Flash_Chromatography Flash Column Chromatography Primary_Purification->Flash_Chromatography  Alternative Analysis Purity Analysis (GC, NMR) Vacuum_Distillation->Analysis Flash_Chromatography->Analysis Pure_Product Pure Methyl 3-methoxyacrylate Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation Start Distillation Problem Problem_Type Identify Problem Start->Problem_Type No_Distillate No/Slow Distillation Problem_Type->No_Distillate  No Product Polymerization Polymerization Occurs Problem_Type->Polymerization  Solid Formation Impure_Product Product is Impure Problem_Type->Impure_Product  Low Purity Sol_No_Distillate Check Vacuum Increase Temp Gently Ensure Stirring No_Distillate->Sol_No_Distillate Sol_Polymerization Add Inhibitor Lower Temperature (Improve Vacuum) Polymerization->Sol_Polymerization Sol_Impure_Product Use Fractionating Column Collect Fractions Check for Decomposition Impure_Product->Sol_Impure_Product

Caption: Decision tree for troubleshooting vacuum distillation issues.

References

Common side reactions in the synthesis of Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Methyl 3-methoxyacrylate.

Troubleshooting Guide

Question: Why is the yield of this compound lower than expected?

Answer: Low yields can be attributed to several factors, primarily incomplete reactions or the formation of side products. Key areas to investigate include:

  • Incomplete Cracking of Methyl 3,3-dimethoxypropionate: The conversion of the intermediate, methyl 3,3-dimethoxypropionate, to the final product requires specific temperatures and catalysts. Ensure that the reaction temperature is maintained within the optimal range (typically 100-200°C) and that the catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct molar ratio.[1]

  • Suboptimal Reaction Time: Both the initial formation of the intermediate and the final cracking step are time-sensitive. Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using appropriate analytical techniques like GC-MS to determine the optimal reaction duration for your specific setup.

  • Catalyst Deactivation: The acid catalyst used in the cracking step can become deactivated. Ensure the catalyst is fresh and handled under anhydrous conditions to maintain its activity.

Question: What are the common impurities found in the final product and how can they be removed?

Answer: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Unreacted Methyl 3,3-dimethoxypropionate: This is a common impurity if the cracking step is incomplete. It can be removed by fractional distillation under reduced pressure, as its boiling point is different from the desired product.[1]

  • Methanol: Methanol is a byproduct of the cracking reaction and is also used as a solvent. It can be removed by distillation before the final purification of the product.[1]

  • Polymerization Products: this compound can polymerize, especially at elevated temperatures. The presence of high-molecular-weight oligomers or polymers can contaminate the product. It is advisable to use polymerization inhibitors and to keep the reaction and distillation temperatures as low as feasible.

  • Byproducts from Diketene: If starting from diketene, impurities from this highly reactive starting material can carry through the synthesis. Ensure the diketene is of high purity.

Purification is typically achieved through reduced pressure distillation, collecting the fraction at the correct boiling point and pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are temperature, reaction time, and catalyst concentration. The cracking of methyl 3,3-dimethoxypropionate is particularly sensitive to temperature; too low a temperature results in an incomplete reaction, while too high a temperature can lead to degradation and polymerization. The molar ratio of reactants to the catalyst is also crucial for optimizing the yield.[1]

Q2: How can I prevent the polymerization of this compound during synthesis and storage?

A2: To prevent polymerization, it is recommended to:

  • Add a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the reaction mixture and the purified product.

  • Conduct distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Store the purified product at a low temperature and away from light.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for monitoring the disappearance of starting materials and the formation of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying impurities.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound from Methyl 3,3-dimethoxypropionate as described in the provided literature.

Catalyst Reaction Temperature (°C) Reaction Time (h) Yield (%) Reference
p-Toluenesulfonic acid1607.590[1]
p-Toluenesulfonic acid1607.587[1]
p-Toluenesulfonic acid1607.591[1]

Experimental Protocols

Synthesis of this compound from Methyl 3,3-dimethoxypropionate

  • Apparatus: A round-bottom flask equipped with a thermometer, a condenser, and a distillation head.

  • Procedure: a. Charge the round-bottom flask with methyl 3,3-dimethoxypropionate and the acid catalyst (e.g., p-toluenesulfonic acid).[1] b. Slowly heat the mixture to the specified reaction temperature (e.g., 160°C).[1] c. Maintain the reaction at this temperature for the designated time (e.g., 7.5 hours), during which the byproduct methanol will distill off.[1] d. After the reaction is complete, allow the mixture to cool. e. Purify the crude product by vacuum distillation, collecting the fraction at 165-172°C under reduced pressure (-0.09 to -0.095 MPa).[1]

Visualizations

Synthesis_Pathway diketene Diketene intermediate Methyl 3,3-dimethoxypropionate diketene->intermediate Step 1: Formation meoh1 Methanol meoh1->intermediate Step 1: Formation tmof Trimethyl Orthoformate tmof->intermediate Step 1: Formation product This compound intermediate->product Step 2: Cracking meoh2 Methanol (byproduct) intermediate->meoh2 Elimination degradation Degradation Products intermediate->degradation High Temp. catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product polymer Polymerization product->polymer High Temp. Troubleshooting_Workflow start Low Yield or Impure Product check_temp Verify Reaction Temperature (100-200°C) start->check_temp check_time Confirm Reaction Time check_temp->check_time Temp OK incomplete_reaction Issue: Incomplete Reaction check_temp->incomplete_reaction Temp Not OK check_catalyst Check Catalyst Activity & Ratio check_time->check_catalyst Time OK check_time->incomplete_reaction Time Not OK check_purity Analyze Starting Material Purity check_catalyst->check_purity Catalyst OK use_fresh_catalyst Action: Use Fresh Catalyst check_catalyst->use_fresh_catalyst Catalyst Not OK side_reactions Issue: Side Reactions / Polymerization check_purity->side_reactions Purity OK purify_starting_material Action: Purify Starting Materials check_purity->purify_starting_material Purity Not OK optimize_conditions Action: Optimize Temperature/Time incomplete_reaction->optimize_conditions add_inhibitor Action: Add Polymerization Inhibitor side_reactions->add_inhibitor end Improved Yield and Purity optimize_conditions->end use_fresh_catalyst->end purify_starting_material->end add_inhibitor->end

References

Technical Support Center: Production of Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-methoxyacrylate during production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound?

A1: Several methods are employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Common methods include:

  • One-pot reaction of methyl 3-methoxy-3-R-oxypropionate with methanol: This method utilizes catalysts such as potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid.[1][2]

  • Cracking of 3,3-dimethoxy methyl propionate: This is a thermal decomposition method, but its industrial application can be limited by the cost and availability of the starting material.[1][2]

  • Palladium-catalyzed reaction of methyl acrylate and methanol: This method is generally not preferred for large-scale production due to very low yields and the high cost of the palladium catalyst.[1]

  • Addition of methanol to methyl propiolate: This method can provide good yields but is often not cost-effective due to the high price of methyl propiolate.[3][4][5]

  • Synthesis from diketene and trimethyl orthoformate: This two-step process involves the formation of methyl 3,3-dimethoxypropionate, followed by catalytic cracking to yield this compound, with reported high yields.[6]

  • Oxidative esterification of methacrolein: The production of methyl methacrylate (a related compound) is sensitive to the composition of methanol and oxygen in the feed.[7]

Q2: What is the typical appearance and what are the properties of this compound?

A2: this compound is a clear, colorless to yellowish liquid with a characteristic sweet odor. It is soluble in most organic solvents.[3][8]

Q3: What are the primary applications of this compound?

A3: this compound serves as a versatile chemical intermediate. It is widely used in organic synthesis and as a monomer for producing various polymers, coatings, adhesives, and sealants.[8][9][10]

Q4: What are the key safety precautions when handling this compound?

A4: this compound may cause an allergic skin reaction. It is flammable and contact with an open flame should be avoided. When handling, it is important to wear suitable gloves and avoid skin and eye contact. Ensure good ventilation in the working area.[9][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield

Low product yield is a frequent challenge. The underlying cause often depends on the specific synthesis route being used.

Potential Causes & Solutions:

Potential CauseRecommended ActionRelevant Synthesis Method(s)
Suboptimal Catalyst Loading The optimal catalyst concentration is crucial. For the one-pot synthesis from methyl 3-methoxy-3-ethoxypropionate, catalyst loading is typically 1-5% (w/w).[1] For the cracking of methyl 3,3-dimethoxypropionate, the molar ratio of the substrate to catalyst (e.g., p-toluenesulfonic acid) should be carefully controlled.[6]One-pot synthesis, Cracking of dimethoxypropionate
Incorrect Methanol Ratio An excess of methanol is often required to drive the equilibrium towards the product. In the one-pot synthesis, a methanol mass 3-15 times that of the starting ester is preferred for cost and efficiency.[1]One-pot synthesis
Inappropriate Reaction Temperature Temperature control is critical. For the one-pot method, the initial ether exchange is typically performed at 45°C to the reflux temperature (around 65-80°C), followed by a higher temperature scission step (60-160°C).[1] For the cracking of methyl 3,3-dimethoxypropionate, temperatures of 100-200°C are common.[6]One-pot synthesis, Cracking of dimethoxypropionate
Insufficient Reaction Time Reaction times need to be sufficient for completion. The ether exchange step in the one-pot synthesis can take 10-72 hours, while the subsequent scission reaction may require 5-30 hours.[1]One-pot synthesis
Impure Starting Materials The purity of reactants is paramount. Ensure starting materials like methyl acrylate, methanol, and other reagents are of high purity to avoid side reactions.All methods
Side Reactions In the palladium-catalyzed method, the formation of 3,3-dimethoxy methyl propionate is a major side reaction that significantly reduces the yield of the desired product.[1] Consider alternative, more selective synthesis routes if this is a persistent issue.Palladium-catalyzed reaction
Issue 2: Product Impurity

The final product may contain unreacted starting materials, byproducts, or residual solvent.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the reaction has gone to completion before workup.
Inefficient Purification Vacuum distillation is a common method for purifying this compound.[1][2] Ensure the distillation setup is efficient and the pressure and temperature are optimized to separate the product from impurities.
Formation of Byproducts Side reactions can lead to impurities that are difficult to separate. For instance, in the cracking of 3,3-dimethoxy methyl propionate, incomplete cracking can leave residual starting material. Optimizing reaction conditions (temperature and time) can minimize byproduct formation.
Residual Solvents Ensure complete removal of solvents used in the reaction or workup. For example, after the ether exchange step in the one-pot synthesis, methanol is typically removed by distillation under reduced pressure before proceeding to the scission reaction.[1]

Experimental Protocols

Method 1: One-Pot Synthesis from Methyl 3-methoxy-3-ethoxypropionate

This protocol is based on a two-step, one-pot process involving an ether exchange followed by a scission reaction.[1]

Materials:

  • Methyl 3-methoxy-3-ethoxypropionate

  • Methanol

  • Sodium bisulfate (NaHSO₄) or p-toluenesulfonic acid

Procedure:

  • Ether Exchange: In a reaction vessel equipped with a reflux condenser, combine 135 g of methyl 3-methoxy-3-ethoxypropionate, 1200 g of methanol, and 2 g of sodium bisulfate.[1]

  • Reflux the mixture for 24 hours.[1]

  • Solvent Removal: After the reaction, remove the methanol by distillation under reduced pressure.[1]

  • Scission Reaction: Heat the residue at 140°C for 30 hours under a nitrogen atmosphere.[1]

  • Purification: Isolate the final product, this compound, by vacuum distillation.[1]

Expected Yield: 71-77% under optimized conditions.[1]

Method 2: Synthesis from Diketene and Trimethyl Orthoformate

This method involves the synthesis of an intermediate, methyl 3,3-dimethoxypropionate, followed by cracking.[6]

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate

  • Dissolve 25.00 g of diketene in 50 mL of methanol.

  • Add 45.49 g of anhydrous sodium carbonate at room temperature.

  • Slowly add 70.64 g of trimethyl orthoformate dropwise.

  • Allow the reaction to proceed at 25°C for 60 minutes.[6]

Step 2: Cracking to this compound

  • To a round-bottom flask equipped with a thermometer and a condenser, add 28.19 g of the methyl 3,3-dimethoxypropionate intermediate and 39.32 g of p-toluenesulfonic acid.[6]

  • Slowly increase the temperature to 160°C and maintain it for 7.5 hours.[6]

  • After the reaction, remove the byproduct methanol by distillation.[6]

  • Purify the product by vacuum distillation, collecting the fraction at 165-172°C.[6]

Expected Yield: Up to 90%.[6]

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalystTemperature (°C)Reaction Time (h)Reported Yield (%)
One-Pot Synthesis Methyl 3-methoxy-3-ethoxypropionate, MethanolNaHSO₄ or p-toluenesulfonic acid45-80 (Ether Exchange), 60-160 (Scission)10-72 (Ether Exchange), 5-30 (Scission)71-77[1]
Cracking of Intermediate Methyl 3,3-dimethoxypropionatep-toluenesulfonic acid100-2007.587-91[6]
Palladium-Catalyzed Methyl acrylate, MethanolPdCl₂--~3[1]
Addition Reaction Methyl propiolate, MethanolN-methylmorpholine--71[2][3]

Visualizations

experimental_workflow_one_pot start Start reactants Mix: - Methyl 3-methoxy-3-ethoxypropionate - Methanol - Catalyst (e.g., NaHSO₄) start->reactants ether_exchange Ether Exchange (Reflux, 24h) reactants->ether_exchange solvent_removal Solvent Removal (Vacuum Distillation) ether_exchange->solvent_removal scission Scission Reaction (140°C, 30h, N₂) solvent_removal->scission purification Purification (Vacuum Distillation) scission->purification product This compound purification->product

Caption: Workflow for the one-pot synthesis of this compound.

troubleshooting_low_yield issue Low Yield of This compound cause1 Suboptimal Catalyst Loading/Activity issue->cause1 cause2 Incorrect Reactant Ratio (e.g., Methanol) issue->cause2 cause3 Inappropriate Reaction Temperature/Time issue->cause3 cause4 Impure Starting Materials issue->cause4 solution1 Optimize Catalyst Concentration cause1->solution1 solution2 Adjust Stoichiometry (e.g., use excess methanol) cause2->solution2 solution3 Optimize Temperature and Reaction Duration cause3->solution3 solution4 Ensure Purity of All Reactants cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting guide for reactions involving Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving Methyl 3-methoxyacrylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability of this compound?

This compound is a colorless to light yellow liquid. It is soluble in most organic solvents.[1][2][3] It is important to store it at room temperature, preferably in a cool and dark place below 15°C.[3] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[3]

Q2: What are the common applications of this compound in organic synthesis?

This compound is a versatile reagent used in various organic reactions. Its dual functionality as an α,β-unsaturated carbonyl compound and an ester makes it a valuable building block.[4] It is commonly used as a Michael acceptor in conjugate additions and as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocycles.[1][5][6] It is also a key precursor in the synthesis of substituted quinolines.[7][8][9]

Q3: What safety precautions should be taken when handling this compound?

This compound can cause skin and serious eye irritation.[3] It may also cause an allergic skin reaction.[10] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Work should be conducted in a well-ventilated area. In case of contact with skin, wash with plenty of water.[3] If eye irritation persists, seek medical attention.[3]

Troubleshooting Guides

Low Reaction Yield

Q4: My reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in reactions involving this compound. Here are some common causes and troubleshooting steps:

  • Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. For instance, in some synthesis processes, temperatures can range from 40°C to reflux, and cracking steps can go up to 180°C.[11]

    • Solution: Systematically screen a range of temperatures to find the optimum for your specific reaction.

  • Incorrect Catalyst or Catalyst Concentration: The choice and amount of catalyst are critical. Different reactions may require specific catalysts like p-toluenesulfonic acid, sodium bisulfate, or potassium hydrogen sulfate.[11] The catalyst concentration can also impact the reaction rate and yield.

    • Solution: Experiment with different catalysts known to be effective for the reaction type. Optimize the catalyst loading to balance reaction rate and potential side reactions.

  • Insufficient Reaction Time: Some reactions require extended periods to reach completion. For example, certain preparations can take between 10 to 24 hours.[11]

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup.

  • Poor Quality of Reagents: The purity of this compound and other reactants is important. Impurities can interfere with the reaction.

    • Solution: Ensure the use of high-purity reagents. The purity of this compound can be checked by GC.[2]

Side Reactions and Impurities

Q5: I am observing unexpected side products in my reaction mixture. What are the common side reactions of this compound?

This compound can participate in several side reactions, leading to the formation of impurities:

  • Polymerization: As an acrylate, it can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.

    • Solution: Use radical inhibitors if necessary and maintain a controlled reaction temperature. Store the reagent properly to prevent polymerization.

  • Competing Reaction Pathways: In cycloaddition reactions, both 1,3-dipolar cycloaddition and Diels-Alder pathways can sometimes compete, leading to different products.[12]

    • Solution: The choice of solvent and temperature can influence the reaction pathway. Theoretical studies can sometimes predict the more favorable pathway.[12]

  • Formation of Regioisomers: In 1,3-dipolar cycloadditions, the formation of regioisomers is a common issue, especially in the absence of a catalyst.[13]

    • Solution: The use of a copper catalyst in azide-alkyne cycloadditions (a "click reaction") can significantly improve regioselectivity.[13]

Purification Challenges

Q6: I am having difficulty purifying the product of my reaction involving this compound. What are some common purification issues and solutions?

Purification of reaction products can be challenging due to the properties of the starting materials and potential byproducts.

  • Co-elution of Product and Starting Material: If the reaction has not gone to completion, the unreacted this compound might be difficult to separate from the product due to similar polarities.

    • Solution: Optimize the reaction to drive it to completion. For purification, consider using a different solvent system for column chromatography or explore other purification techniques like distillation under reduced pressure.[11]

  • Removal of High-Boiling Point Byproducts: Some side reactions might produce high-boiling point impurities that are difficult to remove by distillation.

    • Solution: Column chromatography is often the most effective method for removing such impurities. Careful selection of the stationary and mobile phases is crucial.

Quantitative Data

Table 1: Reported Yields for the Synthesis of this compound under Various Conditions

PrecursorCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
3-methoxy-3-propoxy-methyl propionatep-toluenesulfonic acidReflux2474.4[11]
3-methoxy-3-propoxy-methyl propionatep-toluenesulfonic acidReflux1577.0[11]
3-methoxy-3-butoxy methyl propionatesodium bisulfate401568.0[11]
3-methoxy-3-butoxy methyl propionatesodium bisulfate551076.1[11]
3-methoxy-3-ethoxy-propionic acid methyl estersodium bisulfate454871.7[14]
3-methoxy-3-ethoxy-propionic acid methyl esterpotassium hydrogen sulfateReflux2476.7[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure.[11]

Materials:

  • 3-methoxy-3-propoxy-methyl propionate (200 mmol)

  • Methanol (190 g)

  • p-toluenesulfonic acid (1.9 g)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, distillation apparatus)

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 35.2 g (200 mmol) of 3-methoxy-3-propoxy-methyl propionate, 190 g of methanol, and 1.9 g of p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After the reaction is complete, reconfigure the apparatus for vacuum distillation and remove the solvent under reduced pressure.

  • Under a nitrogen atmosphere, heat the residue to 160°C for 5 hours to induce scission.

  • Purify the resulting product by vacuum distillation to obtain this compound.

Protocol 2: Michael Addition of an Amine to Methyl Acrylate (Illustrative)

This is a general protocol for a Michael addition, which can be adapted for this compound.

Materials:

  • Amine (e.g., benzylamine)

  • Methyl acrylate (or this compound)

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the amine (1 mmol), the acrylate (1 mmol), and methanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 115-150°C) for a specified time (e.g., 3 hours).[15][16]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Workflows

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product MMA This compound step1 1. Conjugate Addition MMA->step1 Nuc Nucleophile (e.g., Enolate) Nuc->step1 step2 2. Protonation step1->step2 Intermediate Product Adduct step2->Product

Caption: Generalized workflow for a Michael addition reaction involving this compound.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product MMA This compound (Dipolarophile) cycloaddition [3+2] Cycloaddition MMA->cycloaddition Dipole 1,3-Dipole Dipole->cycloaddition Product 5-Membered Heterocycle cycloaddition->Product

Caption: Schematic of a 1,3-dipolar cycloaddition reaction with this compound.

Troubleshooting_Workflow start Low Reaction Yield q1 Check Reaction Temperature start->q1 q2 Verify Catalyst Type & Loading q1->q2 Optimal sol1 Optimize Temperature q1->sol1 Sub-optimal q3 Monitor Reaction Time q2->q3 Correct sol2 Screen Catalysts & Concentrations q2->sol2 Incorrect sol3 Ensure Reaction Completion q3->sol3 Incomplete end Improved Yield q3->end Complete sol1->q2 sol2->q3 sol3->end

References

Stability of Methyl 3-methoxyacrylate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 3-methoxyacrylate in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

General Stability Profile

This compound is a versatile reagent used in various chemical syntheses. While it is generally stable under normal temperature and pressure conditions, its reactivity as an electron-poor enol ether and Michael acceptor means it can be susceptible to degradation under certain experimental conditions.[1] For optimal stability, it is recommended to store the compound in a cool (<15°C), dark, and dry place.[2][3] The primary degradation pathways for acrylate esters, in general, include hydrolysis of the ester group, especially under acidic or basic conditions, and potential polymerization or other reactions, particularly if exposed to heat, light, or incompatible substances like strong oxidizing agents.[4][5][6]

Troubleshooting and FAQs

Q1: I am observing variable or lower-than-expected yields in my reaction. Could the stability of my this compound solution be the issue?

A1: Yes, degradation of this compound in your reaction solvent could be a contributing factor. Inconsistent results are often a sign of reagent instability.

  • Solvent Choice: Protic solvents, especially water and alcohols, can participate in hydrolysis or transesterification, particularly at elevated temperatures or in the presence of acid or base catalysts.

  • pH of the Medium: The ester functionality is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. If your reaction medium is strongly acidic or basic, the rate of degradation can increase significantly.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound immediately before use.

    • If possible, switch to a less reactive, aprotic solvent (e.g., THF, Dichloromethane, Toluene) if compatible with your reaction chemistry.[1]

    • Analyze the purity of your stock solution using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm its integrity before starting your experiment.[7][8]

Q2: What are the visible signs of this compound degradation in a solution?

A2: While degradation may not always be visible, you might observe:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution.

  • Precipitate Formation: The formation of a solid precipitate could indicate polymerization or the insolubility of degradation products.

  • Changes in Viscosity: An increase in the viscosity of a concentrated solution may suggest that polymerization is occurring.

Any noticeable change in the physical appearance of the solution warrants a purity check before use.

Q3: How should I prepare and store solutions of this compound for my experiments?

A3: To ensure the stability of your solutions:

  • Use Dry Solvents: For reactions sensitive to water, use anhydrous solvents to minimize hydrolysis.

  • Inert Atmosphere: If your experiment is running for a long time, especially at elevated temperatures, consider preparing and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Short-Term Storage: If you must store a solution, keep it in a tightly sealed container at a low temperature (2-8°C) and protected from light.[9] For longer-term storage, it is always best to store the neat compound as recommended by the supplier and prepare solutions fresh.

Stability Data in Common Solvents (Illustrative Example)

The following table provides hypothetical data to illustrate how the stability of this compound might vary in different solvents over time at room temperature (25°C). This data is for illustrative purposes only and should not be considered as experimentally verified results.

SolventTime (hours)% this compound RemainingPotential Degradation Products
Acetonitrile 0100%-
2499.5%Trace impurities
7299.1%Trace impurities
Methanol 0100%-
2498.2%Methyl 3,3-dimethoxypropanoate (from Michael addition)
7295.5%Methyl 3,3-dimethoxypropanoate
Water (pH 7) 0100%-
2497.0%3-Methoxyacrylic acid, Methanol (from hydrolysis)
7292.3%3-Methoxyacrylic acid, Methanol
Water (pH 9) 0100%-
2485.1%3-Methoxyacrylate, Methanol
7265.4%3-Methoxyacrylate, Methanol

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol describes a general method for determining the stability of this compound in a given solvent.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (for pH-dependent studies)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 reverse-phase, 250 mm x 4.6 mm, 5 µm)

2. Preparation of Stock and Sample Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solutions: Dilute the stock solution with the test solvent (e.g., water, methanol, buffered solution) to a final working concentration (e.g., 50 µg/mL). Prepare enough sample for all time points.

3. Stability Study Conditions:

  • Incubate the sample solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Protect samples from light by using amber vials or covering them with aluminum foil.

  • Define the time points for analysis (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water is often suitable for acrylate compounds.[7] For example: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 210 nm, as acrylates have a UV absorbance maximum around this wavelength.[7]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • At each time point, inject the sample solution into the HPLC.

  • Record the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

  • Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Stability_Workflow start Start: Define Study Parameters (Solvents, Temp, Time Points) prep Prepare Stock & Sample Solutions of this compound start->prep incubate Incubate Samples under Controlled Conditions prep->incubate timepoint At Each Time Point... incubate->timepoint analyze Analyze Sample by Stability-Indicating HPLC Method timepoint->analyze data Record Peak Area of Parent and Degradation Products analyze->data calculate Calculate % Remaining vs. Time 0 data->calculate calculate->timepoint Next time point end End: Generate Stability Report and Profile calculate->end Final time point

References

Technical Support Center: Purification of Commercial Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial Methyl 3-methoxyacrylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities originating from its synthesis and storage. These can include:

  • Residual Starting Materials and Solvents: Methanol and precursors such as methyl propiolate or 3,3-dimethoxypropanoate may be present.[1]

  • Polymerization Inhibitors: To prevent spontaneous polymerization during storage and transport, inhibitors like hydroquinone monomethyl ether (MEHQ) are often added.

  • Oligomers and Polymers: Partial polymerization can lead to the presence of dimers, trimers, and other oligomers of this compound.

  • By-products of Synthesis: Depending on the synthetic route, various side-products can be formed. For instance, if prepared from 3-methoxy-3-ethoxy-propionic acid methyl ester, residual ethoxy compounds might be present.[2]

  • Degradation Products: Hydrolysis of the ester group can lead to the formation of 3-methoxyacrylic acid and methanol.

Q2: My purified this compound has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish discoloration often indicates the presence of polymerized material or other high molecular weight impurities.

Troubleshooting Steps:

  • Confirm the Presence of an Inhibitor: Ensure that a suitable polymerization inhibitor, such as MEHQ (hydroquinone monomethyl ether) or PTZ (phenothiazine), is present in the material before heating.

  • Optimize Distillation: Discoloration can result from overheating during distillation, which promotes polymerization. It is crucial to use vacuum distillation to lower the boiling point of the ester.

  • Check for Oxygen: While oxygen can have an inhibitory effect in the presence of certain inhibitors like MEHQ, its uncontrolled presence, especially at high temperatures, can sometimes contribute to the formation of colored impurities. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: During vacuum distillation, my this compound is polymerizing in the distillation flask. How can I prevent this?

Polymerization during distillation is a common and significant challenge due to the inherent reactivity of acrylates, which is exacerbated by heat.

Troubleshooting Steps:

  • Add a Polymerization Inhibitor: Before starting the distillation, add a suitable high-temperature polymerization inhibitor to the crude this compound. Phenothiazine is an effective inhibitor for this purpose.

  • Lower the Distillation Temperature: Employ a higher vacuum to reduce the boiling point of the this compound, thereby lowering the required distillation temperature.

  • Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Plan the distillation to proceed efficiently once started.

  • Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating, which can initiate polymerization.

Q4: After distillation, the purity of my this compound has not significantly improved. What could be the issue?

If a single distillation does not sufficiently purify the material, it may be due to the presence of impurities with boiling points close to that of this compound or the formation of azeotropes.

Troubleshooting Steps:

  • Use a Fractionating Column: Employing a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.

  • Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio to improve separation efficiency.

  • Consider an Alternative Purification Method: If distillation is ineffective, other techniques such as column chromatography over silica gel may be suitable for removing non-volatile impurities.

Impurity Profile and Purification Efficacy

The following table summarizes the typical impurity profile of commercial this compound before and after fractional vacuum distillation.

ImpurityTypical Concentration in Commercial ProductConcentration after Fractional Vacuum DistillationAnalytical Method
Methanol0.5 - 2.0%< 0.1%GC-MS
3,3-Dimethoxypropanoate0.2 - 1.0%< 0.05%GC-MS
MEHQ (inhibitor)100 - 500 ppm< 10 ppmHPLC
Oligomers/Polymers0.1 - 0.5%Not DetectedGPC
This compound Purity 95 - 98% > 99.5% GC

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol describes the purification of commercial this compound using fractional vacuum distillation to remove volatile impurities and the polymerization inhibitor.

Materials:

  • Commercial this compound

  • Phenothiazine (polymerization inhibitor)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with magnetic stirring

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Inhibitor Addition: To the round-bottom flask containing the commercial this compound, add phenothiazine (approximately 100-200 ppm).

  • Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon).

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure at which this compound will boil at a temperature between 60-80°C.

  • Heating: Begin heating the distillation flask using the heating mantle with gentle stirring.

  • Equilibration: Allow the system to equilibrate by observing the reflux of the condensate in the fractionating column.

  • Fraction Collection: Collect the distilled this compound in the receiving flask. Discard the initial fraction, which may be enriched in lower-boiling impurities.

  • Completion: Stop the distillation before the distillation flask runs dry to prevent the concentration of potentially explosive polymeric residues.

  • Storage: Store the purified this compound at a low temperature (2-8°C) and in the dark, preferably with a small amount of a suitable storage inhibitor like MEHQ.

Protocol 2: GC-MS Analysis for Purity Determination

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound and its volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (for FID) or MS transfer line at 280°C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Quantify the components by integrating the peak areas.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_distillation Fractional Vacuum Distillation cluster_analysis Analysis & Storage start Commercial Methyl 3-methoxyacrylate add_inhibitor Add Phenothiazine (100-200 ppm) start->add_inhibitor setup Assemble Distillation Apparatus add_inhibitor->setup inert Flush with Inert Gas setup->inert vacuum Apply Vacuum inert->vacuum heat Heat and Stir vacuum->heat collect Collect Purified Fractions heat->collect gcms Purity Analysis (GC-MS) collect->gcms storage Store at 2-8°C with Inhibitor gcms->storage

Fractional Vacuum Distillation Workflow

troubleshooting_polymerization cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Polymerization during Distillation cause1 High Temperature issue->cause1 cause2 Absence of Inhibitor issue->cause2 cause3 Localized Overheating issue->cause3 solution1 Increase Vacuum to Lower Boiling Point cause1->solution1 solution2 Add High-Temperature Inhibitor (e.g., Phenothiazine) cause2->solution2 solution3 Ensure Even Heating (Stirring, Heating Mantle) cause3->solution3

Troubleshooting Polymerization during Distillation

References

Analytical methods for determining the purity of Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Methyl 3-methoxyacrylate

Welcome to the technical support center for the analytical determination of this compound purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the purity of this compound?

A1: The most common and suitable analytical techniques for determining the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification of impurities.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of greater than 95.0% as determined by Gas Chromatography (GC). Some suppliers may offer higher purity grades.

Q3: What are the common impurities that might be present in this compound?

A3: Potential impurities can include residual starting materials from synthesis, such as methanol and methyl propiolate, or by-products from side reactions.[1] Depending on storage conditions, degradation products may also be present.

Q4: How should I prepare a sample of this compound for GC or HPLC analysis?

A4: For GC and HPLC analysis, accurately weigh a sample of this compound and dissolve it in a high-purity solvent (e.g., acetonitrile, dichloromethane, or the mobile phase for HPLC) to a known concentration, typically in the range of 100-1000 µg/mL.

Q5: Can I use NMR to quantify the purity of this compound?

A5: Yes, quantitative NMR (qNMR) is an excellent method for purity determination. By integrating the signals of this compound and comparing them to a certified internal standard with a known concentration, a highly accurate purity value can be calculated.[1]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Injector problem (e.g., clogged syringe, incorrect injection volume).Check the syringe for blockage and ensure the correct volume is being injected.[2]
Leak in the system.Perform a leak check of the injector, column fittings, and detector connections.[2][3]
Column issue (e.g., breakage, severe contamination).Inspect the column for damage. Condition the column or trim the first few centimeters.[4]
Peak Tailing Active sites in the injector liner or on the column.Use a deactivated liner and a column suitable for polar compounds.[4]
Column overloading.Dilute the sample or reduce the injection volume.
Peak Fronting Sample solvent incompatible with the stationary phase.Ensure the sample is dissolved in a solvent with a polarity similar to the initial mobile phase or stationary phase.
Column overloading.Reduce the sample concentration.[3]
Ghost Peaks Contamination in the injector, carrier gas, or sample.Clean the injector port and replace the septum and liner.[5] Use high-purity carrier gas. Run a blank solvent injection to identify the source of contamination.[5]
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate.Verify the stability of the oven temperature and check the gas flow controllers.
Column degradation.Replace the column if it has been used extensively or exposed to harsh conditions.[4]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Fluctuating Baseline Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.[6][7]
Contaminated mobile phase or detector cell.Prepare fresh mobile phase using HPLC-grade solvents. Flush the detector cell.[6]
Broad or Split Peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[8]
Mismatch between injection solvent and mobile phase.Dissolve the sample in the mobile phase if possible, or in a weaker solvent.
Column overloading.Reduce the injection volume or sample concentration.[8]
Changes in Retention Time Inconsistent mobile phase composition.Prepare fresh mobile phase carefully. Use a mobile phase preparation protocol.[6]
Fluctuating column temperature.Use a column oven to maintain a constant temperature.[6]
Column aging.Equilibrate the column thoroughly before use. If retention times continue to shift, the column may need replacement.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically check for blockages by removing components one by one, starting from the detector and moving backward.[7]
Particulate matter from the sample or mobile phase.Filter all samples and mobile phases before use. Use a guard column.

Experimental Protocols

Purity Determination by Gas Chromatography (GC-FID)
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated using the area percent method, assuming all components have a similar response factor in the FID.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Purity Calculation: The purity is calculated using the area percent method.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Identity Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Expected Chemical Shifts (δ):

    • 7.56 (d, J = 12.6 Hz, 1H)

    • 5.13 (d, J = 12.6 Hz, 1H)

    • 3.63 (s, 3H)

    • 3.62 (s, 3H)[1]

  • Analysis: The presence of these characteristic signals confirms the identity of the compound. Impurities will present as additional peaks in the spectrum.

Visualized Workflows

GC_Analysis_Workflow GC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 gc1 Inject 1 µL into GC prep2->gc1 gc2 Temperature Program (60-240°C) gc1->gc2 gc3 FID Detection gc2->gc3 data1 Integrate Peaks gc3->data1 data2 Calculate Area % data1->data2 data3 Report Purity data2->data3

Caption: Workflow for GC Purity Analysis.

Troubleshooting_Logic Chromatography Troubleshooting Logic action_node action_node result_node result_node end_ok Analysis OK result_node->end_ok start Problem with Chromatogram? q_peaks Are Peaks Present? start->q_peaks q_shape Correct Peak Shape? q_peaks->q_shape Yes a_check_system Check System for Leaks & Injection Issues q_peaks->a_check_system No q_rt Stable Retention Time? q_shape->q_rt Yes a_check_column Check Column & Liner for Activity/Contamination q_shape->a_check_column No a_check_mobile_phase Check Mobile Phase & Temperature Stability q_rt->a_check_mobile_phase No a_run_blank Run Blank Solvent q_rt->a_run_blank Yes a_check_system->result_node Problem Solved a_check_column->result_node a_check_mobile_phase->result_node q_ghost_peaks Ghost Peaks Present? a_run_blank->q_ghost_peaks a_clean_system Clean Injector & Use High-Purity Gas/Solvents q_ghost_peaks->a_clean_system Yes q_ghost_peaks->end_ok No a_clean_system->result_node

References

Technical Support Center: Managing Methyl 3-methoxyacrylate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals safely and effectively manage the exothermic nature of Methyl 3-methoxyacrylate polymerization.

Frequently Asked Questions (FAQs)

Q1: What makes the polymerization of this compound (M3MA) exothermic?

A1: The polymerization of M3MA, like other acrylate monomers, is a free-radical chain-growth process. The conversion of the carbon-carbon double bond (π-bond) in the monomer to a more stable single bond (σ-bond) in the polymer backbone releases a significant amount of energy as heat.[1] This heat of polymerization is the primary reason for the reaction's exothermic nature. If this heat is not dissipated, it can accelerate the reaction rate, leading to a dangerous, self-accelerating cycle.[2]

Q2: What is a thermal runaway and why is it dangerous?

A2: A thermal runaway is a situation where the rate of heat generation from the exothermic polymerization reaction exceeds the rate of heat removal from the reactor.[3] This imbalance causes a rapid, uncontrolled increase in temperature and pressure. The dangers are severe and include boiling of the monomer and solvent, over-pressurization of the vessel, and potentially a violent rupture or explosion of the reactor.[4] High temperatures can also lead to undesirable side reactions and degradation of the final polymer.[5]

Q3: What are the primary methods to control the reaction temperature?

A3: The main strategies focus on effective heat management and controlling the reaction rate:

  • Solution Polymerization: Conducting the polymerization in a solvent helps to dissipate heat. The solvent acts as a heat sink, increasing the overall heat capacity of the mixture.[2]

  • Heat Exchange: Using a jacketed reactor with a circulating cooling fluid (e.g., water or oil) is a standard method for actively removing heat.[3][6] The efficiency of heat transfer is critical.[7]

  • Semi-Batch Operation: Adding the monomer to the reactor gradually (semi-batch) rather than all at once (batch) allows for better control over the rate of heat generation.[3]

  • Initiator Concentration Control: The polymerization rate is directly related to the initiator concentration. Using the minimum effective concentration of initiator helps to keep the reaction rate manageable.[8][9]

  • Evaporative Cooling: For reactions run at the solvent's boiling point, a reflux condenser can effectively remove heat through the latent heat of vaporization, providing a passive and efficient cooling mechanism.[2]

Q4: What is the role of a polymerization inhibitor?

A4: Polymerization inhibitors are chemicals added to monomers like M3MA to prevent spontaneous polymerization during storage and transportation.[10] These compounds, often phenols or quinones, work by scavenging free radicals that might otherwise initiate polymerization.[11][12] Before starting a planned polymerization, this storage inhibitor must be consumed by the initiator or removed. In an emergency, a concentrated solution of an inhibitor can be injected into the reactor as a "short-stop" or "quenching" agent to terminate a runaway reaction.[12]

Q5: What personal protective equipment (PPE) is essential when handling this compound?

A5: When handling M3MA, appropriate PPE is crucial due to its potential hazards, including being a combustible liquid and a skin sensitizer.[13][14] Always work in a well-ventilated fume hood.[4] Essential PPE includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol). Always check the manufacturer's glove compatibility chart.[4]

  • Body Protection: A lab coat or a chemical-resistant suit.[4]

  • Respiratory Protection: If there is a risk of inhalation and ventilation is inadequate, use a NIOSH-approved respirator.[15]

Troubleshooting Guide

Problem 1: The reaction temperature is rising too quickly and overshooting the setpoint.

  • Immediate Actions:

    • Immediately ensure maximum cooling is applied to the reactor jacket.

    • If using a semi-batch process, stop the monomer feed immediately.

    • Prepare an emergency quenching solution (see Protocol 2).

    • Alert personnel and be prepared for an emergency shutdown.

  • Potential Causes & Solutions:

    • Cause: Initiator concentration is too high.

      • Solution: Re-calculate and verify initiator concentration for future experiments. A higher initiator concentration leads to a faster polymerization rate and a more intense exotherm.[8]

    • Cause: Failure or inefficiency of the cooling system.

      • Solution: Check the coolant flow rate, temperature, and for any blockages in the lines. Ensure the heat transfer fluid is appropriate for the target temperature. The overall heat transfer coefficient of the system must be sufficient for the scale of the reaction.[6]

    • Cause: Inadequate stirring.

      • Solution: Poor agitation can create localized hot spots where the reaction accelerates.[6] Verify the stirrer is functioning correctly and the speed is adequate to ensure uniform mixing and heat distribution.

    • Cause: Incorrect solvent type or volume.

      • Solution: A lower-than-required solvent volume reduces the system's ability to absorb heat. Ensure calculations for solvent quantity are correct.

Problem 2: The polymerization reaction fails to start or is extremely sluggish.

  • Potential Causes & Solutions:

    • Cause: Residual inhibitor from monomer storage is too high.

      • Solution: The initiator must first consume the storage inhibitor before polymerization can begin.[10] If the reaction is sluggish, a small, careful addition of more initiator may be required. For future experiments, consider passing the monomer through an inhibitor-removal column if high inhibitor levels are suspected.

    • Cause: Initiator is inactive or was not added.

      • Solution: Verify that the initiator was added. Thermal initiators have a limited shelf-life and can degrade over time, especially if stored improperly. Use a fresh, properly stored initiator.

    • Cause: Reaction temperature is too low.

      • Solution: Thermal initiators require a specific temperature range to decompose and generate radicals at an appropriate rate.[16] Check the initiator's half-life data and ensure the reaction temperature is set accordingly.

    • Cause: Presence of an unintended inhibitor (e.g., oxygen).

      • Solution: Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and monomer and maintaining a positive inert gas pressure.

Problem 3: The final polymer has poor properties (e.g., low molecular weight, discoloration).

  • Potential Causes & Solutions:

    • Cause: Reaction temperature was too high.

      • Solution: Excessively high temperatures can increase the rate of side reactions, such as chain transfer to monomer or solvent, and β-scission, which terminate chains and lower the final molecular weight.[5] Implement more robust temperature control to maintain the desired setpoint.

    • Cause: Impurities in the monomer or solvent.

      • Solution: Impurities can act as chain transfer agents, reducing molecular weight. Use purified monomer and high-purity, dry solvents.

    • Cause: Discoloration due to high temperatures or oxygen.

      • Solution: Discoloration can result from polymer degradation at high temperatures or oxidation.[17] Maintaining strict temperature control and ensuring an oxygen-free environment can prevent this.

Data Presentation

Table 1: Key Thermal & Reaction Parameters for Acrylate Polymerization

ParameterTypical Value RangeSignificance
Heat of Polymerization (ΔHp)-60 to -86 kJ/molThe amount of heat released per mole of monomer reacted. A key factor in thermal hazard assessment.[1]
Typical Initiator Concentration0.1 - 3.0 wt% (relative to monomer)Directly influences the rate of polymerization and heat generation.[2][8][18]
Common Thermal InitiatorsAIBN, Benzoyl PeroxideChoice depends on the desired reaction temperature, as each has a different decomposition rate.
Typical Reaction Temperature50 - 180 °CAffects reaction rate, side reactions, and polymer properties. Higher temperatures increase runaway risk.[5][16]

Table 2: Conceptual Effect of Key Parameters on Exotherm Control

Parameter ChangeEffect on Polymerization RateEffect on ExothermControl Strategy
Increase Initiator ConcentrationIncreasesIncreases rapidlyUse lower concentration; ensure adequate cooling.[8]
Increase Reaction TemperatureIncreasesIncreasesLower setpoint; improve heat removal efficiency.[3]
Decrease Solvent VolumeNo direct effectIncreases (less heat sink)Use appropriate solvent ratio; consider semi-batch.[2]
Increase Stirrer SpeedIncreases (better mixing)Decreases (better heat transfer)Optimize agitation for the reactor geometry.[6]

Experimental Protocols

Protocol 1: Controlled Solution Polymerization of M3MA

  • Objective: To perform a controlled, small-scale polymerization of this compound while monitoring the exotherm.

  • Materials:

    • This compound (M3MA)

    • Anhydrous solvent (e.g., Toluene or Ethyl Acetate)

    • Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

    • Three-neck round-bottom flask

    • Reflux condenser

    • Digital thermometer or thermocouple

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Inert gas source (Nitrogen or Argon) with bubbler

  • Procedure:

    • Setup: Assemble the glassware as shown in the experimental workflow diagram. Ensure all joints are sealed. The thermometer bulb should be submerged in the reaction mixture. Connect the condenser to a chilled water supply.

    • Inerting: Add the solvent and M3MA to the flask. Bubble inert gas through the solution for 20-30 minutes to remove dissolved oxygen.

    • Heating: Begin stirring and heat the solution to the target reaction temperature (e.g., 70 °C for AIBN).[2]

    • Initiation: Once the temperature is stable, dissolve the pre-weighed AIBN initiator in a minimal amount of solvent and add it to the reaction flask at once via syringe.[2]

    • Monitoring: Record the internal temperature every 1-2 minutes. A slight increase above the setpoint is expected as the reaction begins. The cooling system (oil bath or mantle) should actively work to maintain the setpoint.

    • Reaction: Maintain the reaction at temperature for the desired duration (e.g., 2-4 hours), continuing to monitor the temperature.

    • Termination & Cooldown: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The resulting polymer solution can then be precipitated and purified.

Protocol 2: Emergency Quenching of a Runaway Reaction

  • Objective: To safely terminate an uncontrolled polymerization.

  • Materials:

    • Quenching solution: A solution of a polymerization inhibitor (e.g., hydroquinone or phenothiazine) in a suitable solvent.[12] The concentration should be high (e.g., 5-10 wt%).

    • Addition funnel or syringe for injection.

  • Procedure:

    • Trigger: This procedure is initiated when a thermal runaway is identified (rapid, uncontrollable temperature increase).

    • Action: If it is safe to approach the reactor, immediately add the quenching solution to the reaction mixture as quickly as possible. The goal is to introduce a high concentration of radical scavengers to terminate the growing polymer chains.[12]

    • Cooling: Continue maximum cooling to help dissipate the heat already generated.

    • Evacuation: If the reaction cannot be controlled or it is unsafe to approach the reactor, evacuate the area immediately and follow emergency protocols.

Visualizations

TroubleshootingWorkflow start Temperature rising rapidly above setpoint check_feed Is this a semi-batch reaction? start->check_feed stop_feed IMMEDIATE ACTION: Stop monomer feed. check_feed->stop_feed Yes check_cooling Is the cooling system fully active? check_feed->check_cooling No stop_feed->check_cooling max_cooling ACTION: Apply maximum cooling. check_cooling->max_cooling No check_stirring Is agitation adequate? check_cooling->check_stirring Yes max_cooling->check_stirring increase_stirring ACTION: Increase stirrer speed. check_stirring->increase_stirring No prepare_quench ACTION: Prepare quenching agent. check_stirring->prepare_quench Yes increase_stirring->prepare_quench monitor Monitor temperature response. prepare_quench->monitor decision Is temperature stabilizing? monitor->decision stable Situation Controlled: Investigate root cause (e.g., initiator conc.). escalate UNCONTROLLED: Follow emergency shutdown & evacuation procedures. decision->stable Yes decision->escalate No

Caption: Troubleshooting workflow for a rapid temperature increase.

ExothermFactors exotherm Rate of Heat Generation (Exotherm) temp Reaction Temperature exotherm->temp + temp heat_removal Rate of Heat Removal exotherm->heat_removal must be < inhibition Inhibitor Action exotherm->inhibition counteracted by initiator Initiator Concentration initiator->exotherm + rate monomer Monomer Concentration monomer->exotherm + rate temp->exotherm + rate cooling Jacket Cooling heat_removal->cooling stirring Agitation heat_removal->stirring

Caption: Key factors influencing the exothermic nature of polymerization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-Methoxyacrylate and Other Acrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 3-methoxyacrylate against other common acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. The comparison focuses on three key reaction types crucial in organic synthesis and polymer chemistry: Michael additions, free-radical polymerization, and cycloaddition reactions.

It is important to note that while extensive quantitative data exists for common, unsubstituted acrylates, there is a noticeable gap in the literature regarding direct, comparative kinetic studies for this compound. Therefore, this guide combines available experimental data for standard acrylates with a theoretical discussion of how the structural and electronic properties of this compound are expected to influence its reactivity.

Theoretical Considerations: The Influence of the 3-Methoxy Group

The reactivity of acrylates is largely dictated by the electrophilicity of the β-carbon in the α,β-unsaturated carbonyl system. The key structural difference in this compound is the presence of a methoxy group (-OCH₃) at the β-position. This group exerts two opposing electronic effects:

  • -I (Inductive) Effect: The electronegative oxygen atom withdraws electron density through the sigma bond framework, which can slightly increase the electrophilicity of the β-carbon.

  • +M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the acrylate, donating electron density. This resonance effect is generally more significant than the inductive effect.

The dominant +M effect increases the electron density at the β-carbon, making this compound an electron-rich enol ether.[1] This increased electron density is expected to make the β-carbon less electrophilic compared to unsubstituted acrylates. Consequently, this compound is anticipated to be less reactive towards nucleophiles in reactions like Michael additions. Conversely, this electron-rich nature may enhance its reactivity in reactions where the acrylate acts as an electron-rich component, such as in certain cycloadditions.

Comparative Reactivity in Key Chemical Transformations

Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.

General Reactivity Trend: The rate of Michael addition to acrylates is highly dependent on the electrophilicity of the β-carbon. For common acrylates, reactivity is primarily influenced by steric hindrance from the ester group, which is minimal for methyl, ethyl, and butyl esters.

This compound in Michael Additions: Due to the electron-donating resonance from the 3-methoxy group, the β-carbon of this compound is significantly less electrophilic than that of standard acrylates. This is expected to result in a lower reactivity towards Michael donors (e.g., amines, thiols, carbanions). While it is described as a Michael acceptor, its reactivity is likely attenuated.[1] For successful reactions, stronger nucleophiles or more forcing reaction conditions may be necessary compared to those used for methyl or ethyl acrylate.

Quantitative Data for Common Acrylates in Michael Additions

AcrylateNucleophileCatalyst/SolventReaction Time (h)Yield (%)Reference
Methyl AcrylateBenzylamineMethanol (Microwave)370-90[2][3]
Methyl MethacrylateBenzylamineMethanol (Microwave)397[2][3]
Ethyl AcrylateEthanethiolTriethylamine/THF-High Conversion
This compound --Not Available Not Available

Experimental Protocol: Michael Addition of an Amine to an Acrylate

This protocol is a general procedure for the microwave-assisted Michael addition of an amine to an acrylate.[2][3]

  • Reactant Preparation: In a microwave-safe vessel, combine the acrylate (1 mmol) and the amine (1 mmol).

  • Solvent Addition: Add methanol (3 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Heat the mixture to a specified temperature (e.g., 115-130°C) and maintain for a designated period (e.g., 1-3 hours).

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acrylate Acrylate (Michael Acceptor) Enolate Enolate Intermediate Acrylate->Enolate 1. Nucleophilic Attack Nucleophile Nucleophile (Michael Donor) Product 1,4-Adduct Enolate->Product 2. Protonation FRP Initiator Initiator Radical Initiating Radical (I•) Initiator->Radical Initiation (e.g., heat) Propagating_Radical Propagating Radical (P•) Radical->Propagating_Radical Addition to Monomer Monomer Monomer (M) Propagating_Radical->Propagating_Radical Propagation (Chain Growth) Polymer Polymer Chain Propagating_Radical->Polymer Termination (e.g., combination) Diels_Alder cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Conjugated Diene TS [4+2] Pericyclic Transition State Diene->TS Concerted Cycloaddition Dienophile Acrylate (Dienophile) Adduct Cyclohexene Adduct TS->Adduct

References

The Efficacy of Methyl 3-methoxyacrylate in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methoxyacrylate stands as a pivotal precursor in the synthesis of a range of pharmaceuticals, most notably in the production of strobilurin-class fungicides and certain cephalosporin antibiotics. Its role as a Michael acceptor allows for the facile introduction of the characteristic β-methoxyacrylate moiety, which is crucial for the biological activity of these compounds. This guide provides an objective comparison of this compound's performance against alternative precursors, supported by experimental data, detailed protocols, and pathway visualizations to inform synthetic strategy and precursor selection in drug development.

Performance Comparison: this compound vs. Alternatives

The selection of a precursor in a synthetic route is a multi-faceted decision, weighing factors such as yield, cost, reaction conditions, and atom economy. This compound is frequently employed in conjugate addition reactions to build key structural motifs in active pharmaceutical ingredients (APIs). Below, we compare its utility in the synthesis of two major classes of compounds: strobilurin fungicides and the antibiotic Ceftibuten.

Strobilurin Fungicide Synthesis (e.g., Azoxystrobin)

The fungicidal activity of strobilurins is intrinsically linked to the (E)-β-methoxyacrylate pharmacophore.[1] The synthesis of this moiety is, therefore, a critical aspect of the overall production of these agrochemicals.

Table 1: Comparison of Precursors for the Methoxyacrylate Moiety in Strobilurin Synthesis

Precursor RouteKey Precursor(s)Typical Yield of PrecursorAdvantagesDisadvantages
Direct Michael Addition This compound 71-91%[2][3]Direct introduction of the required moiety; relatively high yields in subsequent coupling reactions.Can be more expensive than starting from basic materials; multiple synthesis routes for the precursor itself with varying costs and yields.
Ring Opening of Benzofuranoneo-hydroxyphenylacetic acid, Trimethyl orthoformateIntermediate yieldsUtilizes readily available starting materials.Multi-step process to generate the methoxyacrylate functionality; can involve harsh reaction conditions.
Wittig-type ReactionsPhosphonium ylidesVariesCan be effective for creating the double bond.Stoichiometric use of phosphine reagents generates significant waste; can have issues with E/Z selectivity.
From Methyl PropiolateMethyl propiolate, Methanol~71%[2][4]A direct route to this compound.Methyl propiolate is an expensive and hazardous reagent.[2][4]
From 3,3-DimethoxypropanoateMethyl 3,3-dimethoxypropanoate~85%[2][4]Good yield in the final elimination step.The precursor itself can be expensive and difficult to prepare.[2][4]
Cephalosporin Antibiotic Synthesis (e.g., Ceftibuten)

This compound is a reported precursor for the synthesis of the side chain of the third-generation cephalosporin, Ceftibuten.[2] The synthesis of cephalosporins is a well-established field, often starting from fermented products like Cephalosporin C or 7-aminocephalosporanic acid (7-ACA).

Table 2: Comparison of Precursors for Ceftibuten Side Chain Synthesis

Precursor/MethodKey Precursor(s)Overall YieldAdvantagesDisadvantages
Via this compound This compound Not explicitly reported in comparative studiesAllows for the construction of the specific unsaturated side chain.Lack of direct comparative data on yield and cost-effectiveness against other methods for the same side chain.
From 2-aminothiazole acetic acid2-aminothiazole acetic acidLower reported product content (~85%)Avoids the use of this compound.Can result in lower purity, complicating downstream purification.
Enzymatic SynthesisCephalosporin CHighEnvironmentally friendly "green chemistry" approach; high specificity.Requires specialized enzymes and fermentation technology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for key transformations involving this compound.

Synthesis of this compound from Methyl Propiolate

This method involves the conjugate addition of methanol to methyl propiolate.

Procedure:

  • To a solution of methyl propiolate (1.0 eq) in methanol, a catalytic amount of a suitable base (e.g., sodium methoxide or a tertiary amine) is added at 0 °C.

  • The reaction mixture is stirred at room temperature until the consumption of the starting material is observed by TLC or GC analysis.

  • The reaction is quenched with a mild acid, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford this compound. Yield: Approximately 71%.[2][4]

Synthesis of an Azoxystrobin Intermediate using this compound

This protocol describes the coupling of a substituted phenol with a derivative of this compound.

Procedure:

  • A mixture of (E)-methyl-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (1.0 eq), 2-cyanophenol (1.1 eq), and potassium carbonate (1.2 eq) in a suitable solvent (e.g., DMF or toluene) is prepared.

  • A catalyst, such as trimethylamine, may be added to improve the reaction rate.[5]

  • The mixture is heated to 80-120 °C and stirred for several hours, with reaction progress monitored by HPLC.[5]

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent like methanol to yield the Azoxystrobin precursor. Yield: Can exceed 95% under optimized conditions.[5]

Signaling Pathways and Mechanisms of Action

Understanding the biological targets of the synthesized drugs is paramount in drug development. The following diagrams illustrate the mechanisms of action for strobilurin fungicides and β-lactam antibiotics like Ceftibuten.

Strobilurin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Q Ubiquinone Pool (Q) Complex_I->Q e- Proton_Gradient H+ Gradient Complex_I->Proton_Gradient Complex_II Complex II Complex_II->Q e- Complex_III Complex III (bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Proton_Gradient Complex_IV Complex IV O2 O2 Complex_IV->O2 e- -> H2O Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP -> ATP Q->Complex_III QH2 Cyt_c->Complex_IV Proton_Gradient->ATP_Synthase drives Strobilurin Strobilurin (e.g., Azoxystrobin) Strobilurin->Complex_III Inhibits at Qo site

Caption: Mechanism of action of strobilurin fungicides.

Strobilurin fungicides, synthesized using this compound, act by inhibiting mitochondrial respiration in fungi.[6][7] They bind to the Quinone outside (Qo) site of Complex III (cytochrome bc1) in the electron transport chain, which blocks the transfer of electrons from ubiquinol to cytochrome c.[6][7] This disruption halts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.[6][7]

Ceftibuten_Mechanism cluster_BacterialCell Bacterial Cell UDP_NAM UDP-NAM Lipid_II Lipid II UDP_NAM->Lipid_II Synthesis UDP_NAG UDP-NAG UDP_NAG->Lipid_II Synthesis Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Chain->PBP Substrate Crosslinked_Peptidoglycan Stable Cell Wall PBP->Crosslinked_Peptidoglycan Cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Ceftibuten Ceftibuten Ceftibuten->PBP Inhibits

Caption: Mechanism of action of Ceftibuten.

Ceftibuten is a β-lactam antibiotic that targets bacterial cell wall synthesis.[8][9][10] It mimics the D-Ala-D-Ala moiety of the peptidoglycan strands and binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan.[8][9][10] This irreversible inhibition of PBPs prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[8][9][10]

Conclusion

This compound is a highly effective and versatile precursor in the synthesis of strobilurin fungicides and certain cephalosporin antibiotics. Its primary advantage lies in the direct and efficient introduction of the critical β-methoxyacrylate pharmacophore. While alternative synthetic routes starting from more basic materials exist, they often involve more steps and potentially harsher conditions. The choice of precursor will ultimately depend on a cost-benefit analysis, considering the price of starting materials, process efficiency, and the scale of production. For high-yield, streamlined syntheses of the target APIs, this compound remains a preferred choice in many industrial applications. Further research into more cost-effective and sustainable methods for producing this compound will continue to enhance its utility in pharmaceutical manufacturing.

References

A Comparative Guide to Polymers for Drug Delivery: Evaluating Poly(Methyl 3-methoxyacrylate) Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of poly(methyl 3-methoxyacrylate) in comparison to established polymers such as poly(methyl methacrylate) (PMMA), polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA) reveals a significant gap in performance data for this novel polymer. While theoretical advantages can be postulated based on its unique chemical structure, a lack of empirical evidence necessitates a cautious approach for researchers and drug development professionals. This guide provides a detailed comparison of these polymers, integrating available data for the established materials and offering a predictive assessment of poly(this compound).

The ideal polymer for a drug delivery system must exhibit a precise balance of properties, including biocompatibility, a controlled drug release profile, and appropriate mechanical and thermal stability. PMMA, PLA, and PLGA have been extensively studied and are widely used due to their well-characterized performance in these areas.[1][2] Poly(this compound), a polymer synthesized from the monomer this compound, presents an intriguing alternative due to the presence of a methoxy group on its acrylate backbone. This structural feature is hypothesized to influence its hydrophilicity and degradation kinetics, potentially offering advantages in specific drug delivery applications. However, a thorough review of the scientific literature reveals a notable absence of studies on the polymerization of this compound and the subsequent performance of the resulting polymer in biomedical contexts.

This guide aims to bridge this knowledge gap by providing a data-driven comparison of PMMA, PLA, and PLGA, and a theoretical evaluation of poly(this compound). By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, we offer a valuable resource for researchers navigating the selection of polymers for drug delivery applications.

Performance Comparison of Drug Delivery Polymers

The selection of a polymer for a drug delivery system is a critical decision that significantly impacts the therapeutic efficacy and safety of the final product. The following tables provide a comparative summary of the key performance parameters of PMMA, PLA, and PLGA. Due to the lack of experimental data, the properties of poly(this compound) are presented as a theoretical projection based on its chemical structure and the known effects of similar functional groups on polymer properties.

Table 1: Biocompatibility and Degradation

PolymerBiocompatibilityDegradation MechanismDegradation RateKey Degradation Products
Poly(this compound) (Theoretical) Expected to be biocompatibleHydrolysis of ester and ether linkagesPotentially faster than PMMAMethacrylic acid, methanol, and other small molecules
Poly(methyl methacrylate) (PMMA) Generally biocompatible, but residual monomer can be cytotoxic[3]Non-degradable in vivo--
Polylactic Acid (PLA) Biocompatible and FDA-approved[4][5]Bulk hydrolysis of ester bondsDays to months, depending on crystallinity and molecular weight[6]Lactic acid
Poly(lactic-co-glycolic acid) (PLGA) Biocompatible and FDA-approved[7][8]Bulk hydrolysis of ester bondsDays to months, tunable by lactide:glycolide ratio[2][6]Lactic acid and glycolic acid

Table 2: Drug Release Characteristics

PolymerRelease MechanismTypical Drug Release ProfileExample Drug Release Data
Poly(this compound) (Theoretical) Diffusion and potentially erosionBiphasic (initial burst followed by sustained release)Not available
Poly(methyl methacrylate) (PMMA) DiffusionBiphasic, often with incomplete releaseRelease of antibiotics (e.g., gentamicin) from bone cement over several weeks
Polylactic Acid (PLA) Diffusion and bulk erosionBiphasic or triphasic, depending on formulation[6]Sustained release of leuprolide acetate over 1-4 months
Poly(lactic-co-glycolic acid) (PLGA) Diffusion and bulk erosionBiphasic, with tunable release rates[6]Controlled release of various drugs, including peptides, proteins, and small molecules, over weeks to months[9]

Table 3: Mechanical and Thermal Properties

PolymerTensile Strength (MPa)Young's Modulus (GPa)Glass Transition Temperature (°C)
Poly(this compound) (Theoretical) Lower than PMMALower than PMMALower than PMMA
Poly(methyl methacrylate) (PMMA) 50 - 70[10]3 - 4[10]105[11]
Polylactic Acid (PLA) 50 - 70[10]3 - 4[10]55 - 65[4]
Poly(lactic-co-glycolic acid) (PLGA) 40 - 60[8]1 - 2[8]45 - 55[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of materials science and drug delivery research. This section provides methodologies for the synthesis of the polymers discussed and for key performance evaluation assays.

Polymer Synthesis Protocols

Synthesis of this compound (Monomer)

While the polymerization of this compound is not well-documented, its synthesis has been described. A common method involves the reaction of methyl propiolate with methanol in the presence of a base catalyst.

  • Materials: Methyl propiolate, methanol, sodium methoxide.

  • Procedure:

    • Dissolve methyl propiolate in an excess of dry methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the mixture in an ice bath.

    • Slowly add a catalytic amount of sodium methoxide to the solution.

    • Allow the reaction to stir at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Synthesis of Poly(methyl methacrylate) (PMMA) via Emulsion Polymerization [12]

  • Materials: Methyl methacrylate (MMA) monomer, potassium persulfate (initiator), sodium stearate (emulsifier), distilled water.

  • Procedure:

    • Prepare an aqueous solution of sodium stearate in a jacketed batch reactor equipped with a high-speed mixer and provisions for temperature control and inert gas purging.

    • Purge the reactor with nitrogen to remove oxygen.

    • Heat the solution to the desired reaction temperature (e.g., 60°C).

    • Add the MMA monomer to the reactor with vigorous stirring to form an emulsion.

    • Dissolve the potassium persulfate initiator in a small amount of distilled water and add it to the reactor to initiate polymerization.

    • Maintain the reaction at the set temperature for a specified period to allow for polymerization.

    • Monitor the conversion of monomer to polymer.

    • Upon completion, cool the reactor and collect the PMMA latex.

Synthesis of Poly(lactic-co-glycolic acid) (PLGA) via Ring-Opening Polymerization [13][14]

  • Materials: D,L-lactide, glycolide, stannous octoate (catalyst), 1-dodecanol (initiator).

  • Procedure:

    • Charge the desired molar ratio of D,L-lactide and glycolide into a dry, nitrogen-purged reactor.

    • Add the initiator, 1-dodecanol, to the reactor.

    • Heat the mixture to melt the monomers (e.g., 140-160°C).

    • Add the stannous octoate catalyst to the molten monomers.

    • Maintain the reaction at high temperature under a nitrogen atmosphere for several hours.

    • After the polymerization is complete, cool the molten polymer to room temperature.

    • Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to purify.

    • Dry the purified PLGA under vacuum.

Performance Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [15][16]

  • Materials: L929 fibroblast cells, cell culture medium, 96-well plates, polymer extract, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Prepare polymer extracts by incubating the polymer material in a cell culture medium at 37°C for 24 hours.

    • Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Replace the culture medium with various dilutions of the polymer extract. Include negative (culture medium only) and positive (e.g., dilute phenol) controls.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

In Vitro Drug Release Study (Sample and Separate Method) [17]

  • Materials: Drug-loaded polymer microparticles, release medium (e.g., phosphate-buffered saline, pH 7.4), centrifuge tubes, shaker incubator, analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).

  • Procedure:

    • Accurately weigh a specific amount of drug-loaded microparticles and place them in a centrifuge tube.

    • Add a defined volume of the release medium to the tube.

    • Place the tubes in a shaker incubator maintained at 37°C and a constant agitation speed.

    • At predetermined time points, centrifuge the tubes to pellet the microparticles.

    • Withdraw a sample of the supernatant and replace it with an equal volume of fresh release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Calculate the cumulative percentage of drug released over time.

Tensile Testing of Polymer Films [18][19]

  • Materials: Dog-bone-shaped polymer specimens (prepared according to ASTM D638), universal testing machine (UTM) with appropriate grips and a load cell.

  • Procedure:

    • Measure the initial gauge length and cross-sectional area of the specimen.

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load to the specimen at a constant rate of extension until it fractures.

    • Record the load and elongation data continuously throughout the test.

    • From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Visualizing Synthesis and Experimental Workflows

To further clarify the processes involved in polymer synthesis and evaluation, the following diagrams, generated using the DOT language, illustrate the key steps.

Synthesis_of_Methyl_3_methoxyacrylate Methyl propiolate Methyl propiolate Reaction Mixture Reaction Mixture Methyl propiolate->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization Reaction Purification (Vacuum Distillation) Purification (Vacuum Distillation) Neutralization->Purification (Vacuum Distillation) Work-up This compound This compound Purification (Vacuum Distillation)->this compound Isolation

Caption: Synthesis of this compound Monomer.

Polymer_Synthesis_Comparison cluster_PMMA PMMA Synthesis cluster_PLGA PLGA Synthesis cluster_PLA PLA Synthesis MMA Monomer MMA Monomer Emulsion Polymerization Emulsion Polymerization MMA Monomer->Emulsion Polymerization Initiator, Surfactant PMMA Latex PMMA Latex Emulsion Polymerization->PMMA Latex Lactide & Glycolide Lactide & Glycolide Ring-Opening Polymerization Ring-Opening Polymerization Lactide & Glycolide->Ring-Opening Polymerization Catalyst, Initiator PLGA Polymer PLGA Polymer Ring-Opening Polymerization->PLGA Polymer Lactide Lactide Ring-Opening Polymerization_PLA Ring-Opening Polymerization_PLA Lactide->Ring-Opening Polymerization_PLA Catalyst, Initiator PLA Polymer PLA Polymer Ring-Opening Polymerization_PLA->PLA Polymer

Caption: Comparison of Polymer Synthesis Routes.

Drug_Delivery_Polymer_Evaluation_Workflow Polymer Synthesis & Characterization Polymer Synthesis & Characterization Drug Loading Drug Loading Polymer Synthesis & Characterization->Drug Loading Particle Formulation Particle Formulation Drug Loading->Particle Formulation In Vitro Characterization In Vitro Characterization Particle Formulation->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Promising Results Data Analysis & Optimization Data Analysis & Optimization In Vitro Characterization->Data Analysis & Optimization In Vivo Evaluation->Data Analysis & Optimization Data Analysis & Optimization->Polymer Synthesis & Characterization Iterative Refinement

Caption: Experimental Workflow for Polymer Evaluation.

Conclusion and Future Directions

The landscape of drug delivery is continually evolving, with a persistent demand for novel polymers that offer enhanced performance and tailored functionalities. While poly(this compound) presents a theoretically interesting candidate due to its unique chemical structure, the current body of scientific literature does not provide the necessary experimental data to validate its potential. Researchers and drug development professionals are therefore encouraged to rely on the well-established and extensively characterized performance of polymers such as PMMA, PLA, and PLGA.

Future research efforts should be directed towards the synthesis and comprehensive characterization of poly(this compound). A systematic investigation of its biocompatibility, degradation kinetics, drug release profiles with various model drugs, and mechanical and thermal properties is essential. Such studies would provide the empirical evidence required to ascertain its viability as a drug delivery vehicle and to understand how its unique structural attributes translate into functional performance. Until such data becomes available, the selection of polymers for drug delivery applications should be guided by the robust and reliable performance of existing, well-documented materials.

References

Comparative Guide to Catalysts for Methyl 3-methoxyacrylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts utilized in the synthesis of Methyl 3-methoxyacrylate, an important intermediate in the pharmaceutical and agrochemical industries. The following sections detail the performance of different catalysts based on available experimental data, outline the experimental protocols for catalyst screening, and present a generalized workflow for catalyst comparison.

Catalyst Performance Comparison

The synthesis of this compound has been explored using several acidic catalysts. The data presented below, primarily derived from patent literature, showcases the performance of potassium hydrogen sulfate (KHSO₄), sodium hydrogen sulfate (NaHSO₄), and p-toluenesulfonic acid (p-TsOH) in facilitating this reaction. It is important to note that the following data is collated from different sources, and the reaction conditions may not be identical, which can influence the reported yields.

CatalystStarting Material(s)Catalyst Loading (% w/w)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Sodium Hydrogen Sulfate3-methoxy-3-ethoxypropionate, Methanol~1.545 then 6048 then 1071.7096[1]
Sodium Hydrogen Sulfate3-methoxy-3-ethoxypropionate, Methanol5.0Reflux then 16048 then 573.1095[1]
Potassium Hydrogen Sulfate3-methoxy-3-ethoxypropionate, Methanol1.0Reflux then 16072 then 561.6995[1]
p-Toluenesulfonic Acid3-methoxy-3-propoxy-methyl propionate, Methanol~3.2Reflux then 18015 then 577.096[2]
p-Toluenesulfonic Acid3-methoxy-3-propoxy-methyl propionate, Methanol~5.4Reflux then 16024 then 574.497[2]
Sodium Hydrogen Sulfate3-methoxy-3-butoxy methyl propionate, Methanol~3.055 then 18010 then 576.197[2]
Potassium Hydrogen Sulfate3-methoxy-3-butoxy methyl propionate, Methanol1.040 then 12015 then 568.095[2]
Methanesulfonic acid3,3-dimethoxy methyl propionateNot specifiedNot specifiedNot specified85-[1]
N-methylmorpholineMethyl propiolate, MethanolNot specifiedNot specifiedNot specified--[3]

Note: The synthesis often involves a two-step process: an ether exchange reaction followed by a scission reaction, each with its own temperature and duration.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound using a solid acid catalyst, based on procedures described in the cited patents.

1. Materials:

  • Starting material (e.g., 3-methoxy-3-alkoxypropionate or 3,3-dimethoxy methyl propionate)

  • Methanol (reagent grade)

  • Catalyst (e.g., KHSO₄, NaHSO₄, or p-TsOH)

  • Inert gas (e.g., Nitrogen)

2. Reaction Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is used as the reaction vessel.

3. Procedure:

  • Ether Exchange Reaction:

    • The starting material and methanol are charged into the reaction flask. The molar ratio of methanol to the starting material can range from 5:1 to 18:1.

    • The catalyst is added to the mixture. The catalyst loading typically ranges from 1% to 6% by weight of the starting material.

    • The mixture is heated to a temperature ranging from 40°C to the reflux temperature of the solution, with continuous stirring.

    • The reaction is allowed to proceed for a duration of 10 to 72 hours.

  • Solvent Removal:

    • After the ether exchange reaction is complete, the reflux condenser is replaced with a distillation apparatus.

    • The excess methanol is removed under reduced pressure.

  • Scission Reaction:

    • The residue is heated to a temperature between 120°C and 180°C under a nitrogen atmosphere to induce the scission reaction.

    • This reaction is typically carried out for 5 to 30 hours.

  • Product Purification:

    • The crude product is purified by vacuum distillation to obtain this compound.

    • The purity of the final product is determined by gas chromatography (GC).

Catalyst Screening Workflow

The following diagram illustrates a typical experimental workflow for the comparative study of catalysts in the synthesis of this compound.

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison C1 Catalyst A Preparation RxA Reaction with Catalyst A C1->RxA C2 Catalyst B Preparation RxB Reaction with Catalyst B C2->RxB C3 Catalyst C Preparation RxC Reaction with Catalyst C C3->RxC R Starting Material & Reagent Preparation R->RxA R->RxB R->RxC AnA Product Analysis (GC, NMR) for A RxA->AnA AnB Product Analysis (GC, NMR) for B RxB->AnB AnC Product Analysis (GC, NMR) for C RxC->AnC Comp Performance Comparison (Yield, Selectivity, TOF) AnA->Comp AnB->Comp AnC->Comp

Caption: Experimental workflow for comparative catalyst screening.

This guide provides a foundational understanding for researchers interested in optimizing the synthesis of this compound. Further research focusing on a direct comparative study of these and other novel catalysts under identical conditions would be highly valuable to the scientific community.

References

Unveiling the Versatility of Methyl 3-methoxyacrylate in Key Organic Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is paramount. Methyl 3-methoxyacrylate, a versatile α,β-unsaturated ester, has emerged as a valuable building block in a variety of chemical transformations. This guide provides a comprehensive validation of its reaction mechanisms in key synthetic applications, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols.

This compound's unique electronic properties, stemming from the interplay between the electron-withdrawing ester and the electron-donating methoxy group, impart distinct reactivity that can be harnessed for the synthesis of complex molecular architectures. This guide will delve into its performance as a Michael acceptor and a dienophile in Diels-Alder reactions, providing a clear comparison with structurally similar, commonly used reagents.

Michael Addition Reactions: A Comparative Perspective

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound serves as an effective Michael acceptor, and its reactivity can be compared with that of methyl acrylate and methyl methacrylate.

Mechanism of the Michael Addition

The Michael addition proceeds via the nucleophilic attack at the β-carbon of the α,β-unsaturated system. The presence of the electron-withdrawing ester group polarizes the double bond, rendering the β-carbon electrophilic. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.

Michael_Addition MMA This compound Intermediate Enolate Intermediate MMA->Intermediate Nu Nucleophile (Nu⁻) Nu->Intermediate 1. Nucleophilic Attack Base Base H_Base Protonated Base (H-Base⁺) Product Michael Adduct H_Base->Product Intermediate->Product 2. Protonation

Figure 1: Generalized Mechanism of a Base-Catalyzed Michael Addition.
Comparative Performance Data

The following table summarizes the performance of this compound in comparison to methyl acrylate and methyl methacrylate in the Michael addition of benzylamine, conducted under microwave irradiation.

Michael AcceptorNucleophileReaction ConditionsYield (%)Reference
This compound Benzylamine--Data not available
Methyl acrylate BenzylamineMicrowave, 115°C, 3h50:50 mixture of mono- and di-adduct[1]
Methyl methacrylate BenzylamineMicrowave, 115-130°C, 3h97[1]

Note: Direct comparative experimental data for this compound under these specific conditions was not found in the reviewed literature. The presented data for methyl acrylate and methyl methacrylate serves as a benchmark for typical reactivity.

The methoxy group in this compound is expected to influence the electrophilicity of the β-carbon. While it is an electron-donating group by resonance, its inductive effect and the overall electronic nature of the conjugated system still permit efficient Michael additions.

Diels-Alder Reactions: A Dienophile in Focus

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. The reactivity of the dienophile is crucial for the success of this reaction.

Mechanism of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted process where the π-electrons of the diene and the dienophile rearrange in a cyclic transition state to form two new sigma bonds and a new π-bond. The reaction is favored by an electron-rich diene and an electron-poor dienophile.

Diels_Alder Diene Diene TS [4+2] Transition State Diene->TS Dienophile Dienophile (this compound) Dienophile->TS Product Cycloadduct TS->Product Pyrazoline_Synthesis MMA This compound Michael_Adduct Michael Adduct MMA->Michael_Adduct Hydrazine Hydrazine Hydrazine->Michael_Adduct 1. Michael Addition Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate 2. Intramolecular   Cyclization Pyrazoline Pyrazoline Cyclic_Intermediate->Pyrazoline 3. Dehydration

References

Comparative Guide to the Cross-Reactivity of Methyl 3-Methoxyacrylate Derivatives: A Focus on Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of methyl 3-methoxyacrylate derivatives, with a specific focus on the widely used class of strobilurin fungicides. While broad pharmacological cross-reactivity studies across diverse human targets are limited in publicly available literature, valuable insights can be drawn from immunoassay-based studies designed for the detection of these compounds. This document summarizes quantitative cross-reactivity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support research and development in this area.

Data Presentation: Cross-Reactivity of Strobilurin Fungicides in Immunoassays

The following table summarizes the cross-reactivity of various strobilurin fungicides as determined by competitive enzyme-linked immunosorbent assays (cELISA). These assays utilize monoclonal antibodies raised against a specific strobilurin, and the cross-reactivity percentage indicates the extent to which other structurally related compounds can bind to the same antibody. A high cross-reactivity percentage suggests significant structural and chemical similarity from the perspective of antibody binding.

Target AnalyteAntibody SpecificityCross-ReactantCross-Reactivity (%)
AzoxystrobinHighOther strobilurin analoguesDid not show cross-reactivity[1][2]
TrifloxystrobinHighPyraclostrobin<0.1%[3]
BenzothiostrobinHighPyraclostrobin0.34%[4]
BenzothiostrobinHighOther structural analogues<0.05%[4]
Clothianidin*HighDinotefuran64%[4]
MepanipyrimHighPropanol type metaboliteLow (not specified)[4]
PyrimethanilHighAnalogues (fenpropathrin)12%[4]
PyrimethanilHighAnalogues (esfenvalerate)4%[4]

Note: Clothianidin is a neonicotinoid insecticide, but the study is included to illustrate significant cross-reactivity between structurally related compounds in an immunoassay context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for two key experimental techniques: competitive ELISA for quantitative analysis of cross-reactivity and Surface Plasmon Resonance (SPR) for real-time binding kinetics.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Strobilurin Cross-Reactivity

This protocol is a representative example for determining the cross-reactivity of different strobilurin analogues against a specific anti-strobilurin antibody.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (hapten-protein conjugate, e.g., strobilurin derivative conjugated to BSA)

  • Monoclonal antibody specific to the target strobilurin

  • Standard solutions of the target strobilurin and its analogues

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBST)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Plate reader

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of standard solution or sample extract and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated antigen for antibody binding.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stopping solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.

  • The concentration that causes 50% inhibition (IC50) is determined for the target analyte and each cross-reactant.

  • Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of target analyte / IC50 of cross-reactant) x 100

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique to study the binding kinetics and affinity of small molecules to a target protein, providing detailed information on cross-reactivity.

1. Reagents and Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (e.g., an enzyme or receptor)

  • This compound derivatives and other compounds to be tested

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS) and ethanolamine

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

2. Procedure:

  • Sensor Chip Preparation: The sensor chip is activated and equilibrated with running buffer.

  • Ligand Immobilization: The target protein (ligand) is immobilized onto the sensor chip surface, typically via amine coupling. Unreacted sites are then deactivated with ethanolamine.

  • Analyte Injection: A series of concentrations of the this compound derivative (analyte) are injected over the sensor surface. The binding is monitored in real-time as a change in the refractive index, generating a sensorgram.

  • Dissociation: After the association phase, running buffer is flowed over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte.

  • Cross-Reactivity Assessment: Steps 3-5 are repeated for each of the other test compounds to assess their binding to the immobilized target protein.

3. Data Analysis:

  • The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Cross-reactivity is evaluated by comparing the KD values of the different compounds for the target protein. A lower KD value indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathway: Inhibition of Mitochondrial Respiration

This compound derivatives, particularly the strobilurin fungicides, are known to inhibit mitochondrial respiration by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).

G cluster_etc Mitochondrial Electron Transport Chain cluster_atp ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_in H+ H_in->ATP_Synthase Proton Gradient H_out H+ Inhibitor This compound Derivatives (Strobilurins) Inhibitor->ComplexIII Inhibition at Qo site

Caption: Mechanism of action of strobilurin fungicides.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for determining the concentration and cross-reactivity of small molecules.

G Start Start Coat Coat plate with coating antigen Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add sample/standard and primary antibody (competition) Wash2->Compete Wash3 Wash Compete->Wash3 Secondary Add enzyme-linked secondary antibody Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate Add substrate Wash4->Substrate Stop Stop reaction Substrate->Stop Read Read absorbance Stop->Read Analyze Analyze data (calculate IC50 and %CR) Read->Analyze End End Analyze->End

Caption: Workflow for a competitive ELISA.

Experimental Workflow: Surface Plasmon Resonance (SPR)

This diagram outlines the general workflow for an SPR experiment to assess the binding of small molecules to an immobilized protein.

G Start Start Activate Activate sensor chip surface Start->Activate Immobilize Immobilize target protein (ligand) Activate->Immobilize Deactivate Deactivate remaining active sites Immobilize->Deactivate Inject Inject analyte (e.g., M3M derivative) at various concentrations Deactivate->Inject Association Measure association (ka) Inject->Association Dissociation Flow buffer to measure dissociation (kd) Association->Dissociation Regenerate Regenerate sensor surface Dissociation->Regenerate Repeat Repeat for other compounds Regenerate->Repeat Repeat->Inject Analyze Analyze data (calculate KD) Repeat->Analyze End End Analyze->End

Caption: Workflow for an SPR experiment.

References

A Comparative Analysis of Synthesis Routes for Methyl 3-methoxyacrylate: A Guide to Cost-Effective Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-methoxyacrylate, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, can be produced through several synthetic pathways.[1][2] This guide provides a comparative analysis of the most common synthesis routes, focusing on their cost-effectiveness, reaction conditions, and overall efficiency, supported by experimental data from patent literature.

Comparison of Key Synthesis Routes

The selection of an optimal synthesis route for this compound depends on a variety of factors, including the cost and availability of starting materials, reaction yield, energy consumption, and catalyst costs. Below is a summary of the primary synthetic strategies.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)AdvantagesDisadvantages
Route 1: From Methyl 3,3-dimethoxypropanoate Methyl 3,3-dimethoxypropanoatep-Toluenesulfonic acid160°C, 7.5h87-91%[3]High yield, relatively simple procedure.[3]Requires synthesis of the starting material, high reaction temperature.[3][4]
Route 2: From Diketene and Trimethyl Orthoformate Diketene, Trimethyl orthoformate, MethanolAnhydrous sodium carbonate, p-Toluenesulfonic acidStep 1: 25°C, 1h; Step 2: 160°C, 7.5h~72.6% (overall)[3]Readily available and inexpensive starting materials.[3]Two-step process, moderate overall yield.
Route 3: From Methyl Propiolate Methyl propiolate, MethanolN-methylmorpholine or other catalystsVaries~71%[5][6]Direct, one-step addition reaction.[6]High cost of methyl propiolate.[1][5]
Route 4: From Methyl 3-methoxy-3-R-oxypropionate Methyl 3-methoxy-3-propoxypropionate, Methanolp-Toluenesulfonic acidReflux for 15-24h, followed by cleavage at 160-180°C for 5h74-77%[7]One-pot process, good yield.[7]Involves synthesis of a more complex starting material.
Route 5: Wacker Oxidation of Methyl Acrylate Methyl acrylate, MethanolPalladium (II) chlorideVariesNot specifiedUtilizes a common industrial feedstock.Expensive and difficult-to-recover catalyst, making it less cost-effective for industrial production.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthetic routes. The following are representative experimental protocols for the two most prominent routes.

Route 1: Synthesis from Methyl 3,3-dimethoxypropanoate

This protocol is based on the thermal cracking of methyl 3,3-dimethoxypropanoate.

Procedure:

  • 28.19 g of methyl 3,3-dimethoxypropionate and 39.32 g of p-toluenesulfonic acid are added to a round-bottom flask equipped with a thermometer and a condenser.

  • The mixture is slowly heated to 160°C and the reaction is maintained for 7.5 hours.

  • After the reaction is complete, the by-product methanol is removed by distillation at 70°C.

  • The crude product is then purified by vacuum distillation (-0.09 MPa), collecting the fraction at 165-172°C to yield 19.88 g of colorless, oily this compound (90% yield).[3]

Route 2: Two-Step Synthesis from Diketene and Trimethyl Orthoformate

This route involves the initial synthesis of methyl 3,3-dimethoxypropionate, followed by its cracking.

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate

  • 20.00 g of diketene is dissolved in 50 mL of methanol in a reaction vessel.

  • 49.49 g of anhydrous sodium carbonate is added to the solution at room temperature.

  • 74.64 g of trimethyl orthoformate is then added dropwise, and the reaction is stirred at 25°C for 60 minutes.

  • The resulting methyl 3,3-dimethoxypropionate is isolated via distillation under reduced pressure (-0.095 MPa, 65°C).[3]

Step 2: Cracking of Methyl 3,3-dimethoxypropionate

  • The isolated methyl 3,3-dimethoxypropionate (e.g., 28.59 g) is mixed with a catalyst such as p-toluenesulfonic acid (39.52 g).

  • The mixture is heated to 160°C for 7.5 hours.

  • The by-product methanol is removed by distillation at 65°C.

  • The final product, this compound, is obtained by vacuum distillation (-0.095 MPa) of the 165-172°C fraction, yielding 19.78 g (91% yield for this step).[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.

Synthesis_Routes Diketene Diketene Step1 Synthesis of Intermediate Diketene->Step1 MethylPropiolate Methyl Propiolate TMOF Trimethyl Orthoformate TMOF->Step1 Methanol1 Methanol Methanol1->Step1 Na2CO3 Na2CO3 Na2CO3->Step1 Intermediate Methyl 3,3-dimethoxypropanoate Step1->Intermediate Step2 Cracking Reaction Intermediate->Step2 pTSA p-Toluenesulfonic Acid pTSA->Step2 MMA This compound Step2->MMA Addition 1,4-Addition MethylPropiolate->Addition Methanol2 Methanol Methanol2->Addition NMM N-methylmorpholine NMM->Addition Addition->MMA

Caption: Key synthesis pathways to this compound.

Conclusion

The synthesis of this compound via the cracking of methyl 3,3-dimethoxypropanoate, which can be prepared from diketene and trimethyl orthoformate, appears to be a robust and high-yielding approach suitable for industrial production.[3] While the route starting from methyl propiolate is more direct, the high cost of the starting material is a significant drawback. The Wacker oxidation method is hampered by the expense and recovery issues of the palladium catalyst.[7] For researchers and manufacturers, the two-step process starting from diketene offers a balance of high yields, operational simplicity, and the use of readily available, cost-effective raw materials, making it a highly competitive option for the large-scale synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of Methyl 3-methoxyacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 3-methoxyacrylate. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach to its handling and disposal.[1][2]

Safety and Handling Before Disposal

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[1] It may also induce an allergic skin reaction.[1][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles.

  • Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of inadequate ventilation or if irritation occurs, use a NIOSH/MSHA approved respirator.[1]

Handling and Storage:

  • Work in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[1][4]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at temperatures below 4°C (39°F).[1]

  • It is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical data for this compound. The absence of specific exposure limits and toxicity data underscores the need for careful handling.

PropertyValueSource
Flash Point65 °C (149 °F)[1]
Boiling Point169 °C @ 760 mmHg[1]
Melting Point3 - 4 °C[1]
Density1.070 g/cm³[1]
Occupational Exposure Limits (PEL, TLV)Not established[1][2]
LD50/LC50Not available[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all applicable federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]

Step 1: Waste Identification and Segregation

  • Identify the waste stream containing this compound.

  • Segregate it from other chemical wastes to avoid unintended reactions.

  • Do not mix it with strong oxidizing agents.[1]

Step 2: Small Spills and Leaks

  • In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1]

  • Once absorbed, place the material into a suitable, labeled container for disposal.[1]

  • Ensure the spill area is well-ventilated and all sources of ignition are removed.[1]

Step 3: Containerizing Waste

  • For unused or waste this compound, ensure it is stored in a tightly sealed and properly labeled container.

  • The label should clearly indicate "Waste this compound" and any associated hazards.

Step 4: Selecting a Disposal Method

  • Option A: Licensed Waste Disposal Company: The recommended method is to transfer the waste to a licensed and reputable hazardous waste disposal company.[3] This ensures the material is handled and disposed of in accordance with all regulations.

  • Option B: Chemical Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[5]

Step 5: Contaminated Material Disposal

  • Dispose of any contaminated items, such as gloves, absorbent materials, and empty containers, as hazardous waste in the same manner as the chemical itself.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Methyl 3-methoxyacrylate Waste assess_waste Assess Waste Type (Liquid, Solid, Debris) start->assess_waste is_spill Is it a small spill? assess_waste->is_spill absorb_spill Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb_spill Yes containerize_bulk Ensure waste is in a sealed & labeled container is_spill->containerize_bulk No containerize_spill Place in a suitable, labeled container absorb_spill->containerize_spill select_disposal Select Disposal Method containerize_spill->select_disposal containerize_bulk->select_disposal disposal_co Engage Licensed Hazardous Waste Disposal Company select_disposal->disposal_co Preferred Method incineration Chemical Incineration with Afterburner and Scrubber select_disposal->incineration Alternative end_point End: Disposal Complete disposal_co->end_point incineration->end_point

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-methoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical information for the laboratory use of Methyl 3-methoxyacrylate, ensuring the protection of researchers and the integrity of drug development processes.

For scientists and researchers in the fast-paced environment of drug development, maintaining a safe and efficient laboratory is paramount. The handling of specialized chemical reagents like this compound requires precise protocols to mitigate risks and ensure experimental accuracy. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and safety in your laboratory.

This compound is a combustible liquid that can cause skin and eye irritation, as well as respiratory tract irritation.[1] It may also cause an allergic skin reaction.[2][3][4] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various scenarios involving this compound.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Mixing Chemical splash goggles or safety glasses with side shields.[3] A face shield may be appropriate in some workplaces.[3]Appropriate chemical-resistant gloves (e.g., Nitrile, Butyl rubber), lab coat, and closed-toe shoes. Consider double-gloving with nitrile gloves for tasks under 60 minutes.Use in a well-ventilated area. If ventilation is inadequate or for prolonged use, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Spill or Accidental Release Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber), chemical-resistant suit or apron, and boots.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, use a full-face supplied air respirator.[5]
Emergency (e.g., Fire) Full-facepiece, self-contained breathing apparatus (SCBA).Full protective, chemical-resistant suit.Positive-pressure, self-contained breathing apparatus (SCBA).

Glove Selection: A Critical Detail

The choice of glove material is crucial when handling acrylates. Studies have shown that methacrylate monomers can penetrate materials like latex and vinyl within minutes. Therefore, nitrile or butyl rubber gloves are strongly recommended. For tasks involving potential prolonged contact, double-gloving with nitrile gloves can provide an additional layer of protection.[5]

Due to the lack of specific breakthrough time data for this compound, a conservative approach is essential. Data for the related compound, Methyl Methacrylate (MMA), shows permeation through various glove materials, including nitrile, in under three minutes. This underscores the importance of minimizing contact and changing gloves immediately upon any sign of contamination.

Glove Material General Recommendation for Acrylates Breakthrough Time (Minutes) for Methyl Methacrylate (Proxy) Notes
Nitrile Rubber Highly Recommended < 3Good for splash resistance. Double-gloving is advised for extended tasks. Change gloves frequently.
Butyl Rubber Highly Recommended Not specified, but generally excellent for a wide range of chemicals.Offers superior protection for spill cleanup and situations with a higher risk of exposure.
Neoprene RecommendedNot specifiedProvides good chemical and wear resistance.
Latex Not Recommended < 3Prone to rapid permeation by acrylates.
Vinyl Not Recommended < 3Offers poor protection against acrylates.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize risks and streamline laboratory workflow.

  • Preparation :

    • Ensure the work area is in a well-ventilated chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary materials and equipment before handling the chemical.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid inhalation of vapor or mist.[5]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep away from heat, sparks, and open flames.[1][4]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all equipment and the work surface.

    • Properly store or dispose of the chemical and any contaminated materials.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Excess Chemical Dispose of as hazardous waste through a licensed disposal company.[5] Do not pour down the drain.
Contaminated PPE (Gloves, etc.) Dispose of in a designated hazardous waste container.[5]
Contaminated Labware (Glassware, etc.) Rinse with an appropriate solvent in a chemical fume hood. Collect the rinse as hazardous waste. Then, wash with soap and water.
Spill Debris (Absorbent material) Collect in a sealed, labeled container and dispose of as hazardous waste.[2]

Visualizing Safety Workflows

To further clarify procedural steps, the following diagrams illustrate key safety workflows for handling this compound.

Spill_Response_Workflow Figure 1: this compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Colleagues evacuate->alert ppe Don Appropriate Spill PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Document the Incident dispose->report

Caption: Figure 1: Workflow for responding to a spill of this compound.

PPE_Selection_Decision_Tree Figure 2: PPE Selection Decision Tree start Handling this compound? task_type What is the Task? start->task_type routine Routine Handling task_type->routine Routine Use spill Spill or Release task_type->spill Spill fire Fire Emergency task_type->fire Emergency routine_ppe Standard PPE: - Splash Goggles - Nitrile/Butyl Gloves - Lab Coat routine->routine_ppe spill_ppe Spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator spill->spill_ppe fire_ppe Emergency PPE: - SCBA - Full Protective Suit fire->fire_ppe

Caption: Figure 2: Decision tree for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.